5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3N2O/c5-1-2-9-3(10-11-2)4(6,7)8/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACHKVQSVMCWOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100442-49-7 | |
| Record name | 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a key heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its unique combination of a reactive chloromethyl group, a metabolically stable trifluoromethyl moiety, and the versatile 1,2,4-oxadiazole core makes it a valuable building block for the synthesis of novel therapeutic agents. The 1,2,4-oxadiazole ring is often employed as a bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical Properties
While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on data from closely related analogs and an understanding of its structural components.
| Property | Value (Predicted/Inferred) | Source/Rationale |
| CAS Number | 100442-49-7 | [2] |
| Molecular Formula | C₄H₂ClF₃N₂O | |
| Molecular Weight | 186.52 g/mol | [3] |
| Appearance | Likely a solid at room temperature. | Based on the solid form of many substituted oxadiazoles. |
| Melting Point | Data not available. | - |
| Boiling Point | Data not available. | - |
| Solubility | Expected to be soluble in common organic solvents like chloroform and methanol. | Based on solubility information for the regioisomer. |
| pKa | The 1,2,4-oxadiazole ring is weakly basic. | General knowledge of oxadiazole chemistry. |
Structural Elucidation: Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, featuring a singlet for the chloromethyl protons.
-
-CH₂Cl: A singlet is anticipated in the region of δ 4.5-5.0 ppm. The exact chemical shift would be influenced by the electron-withdrawing nature of the oxadiazole ring.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide key information about the carbon framework.
-
-CH₂Cl: The chloromethyl carbon is expected to appear in the range of δ 40-50 ppm.
-
C₃ and C₅ (oxadiazole ring): These carbons are expected to resonate in the aromatic region, typically between δ 160-180 ppm.[4]
-
-CF₃: The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, likely in the region of δ 115-125 ppm.
FT-IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present.
-
C=N stretching (oxadiazole ring): Strong absorption bands are expected in the region of 1600-1650 cm⁻¹.
-
C-O-N stretching (oxadiazole ring): Bands in the 1200-1300 cm⁻¹ region.
-
C-F stretching (-CF₃): Strong, characteristic absorptions in the 1100-1300 cm⁻¹ range.
-
C-Cl stretching (-CH₂Cl): A band in the 600-800 cm⁻¹ region.
Mass Spectrometry
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 186, with an isotopic pattern characteristic of a compound containing one chlorine atom (M+2 peak at approximately 32% of the M peak).
-
Fragmentation: Common fragmentation pathways for 1,2,4-oxadiazoles involve cleavage of the heterocyclic ring.
Synthesis of this compound
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. A plausible and efficient synthetic route to this compound involves the cyclization of an N-acylated amidoxime. This approach offers high yields and good control over the final product. A detailed experimental protocol based on established methodologies is provided below.
Synthetic Workflow Diagram
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol
Step 1: Synthesis of Trifluoroacetamidoxime
-
Reaction Setup: To a stirred solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), add a base (e.g., sodium carbonate or triethylamine) portion-wise at 0 °C.
-
Addition of Nitrile: Slowly bubble trifluoroacetonitrile gas through the reaction mixture or add it as a solution in a suitable solvent.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, filter the mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure to obtain crude trifluoroacetamidoxime, which can be used in the next step without further purification.
Step 2: Synthesis of N-(Chloroacetyl)trifluoroacetamidoxime
-
Reaction Setup: Dissolve the crude trifluoroacetamidoxime in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0 °C in an ice bath.
-
Acylation: Add a base (e.g., triethylamine or pyridine) to the solution, followed by the dropwise addition of chloroacetyl chloride.[5]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting amidoxime is consumed.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(chloroacetyl)trifluoroacetamidoxime.
Step 3: Cyclization to this compound
-
Reaction Setup: Dissolve the crude N-(chloroacetyl)trifluoroacetamidoxime in a high-boiling point solvent such as toluene or xylene.
-
Cyclization: Heat the reaction mixture to reflux. The thermal dehydration and cyclization will proceed to form the 1,2,4-oxadiazole ring.[6][7]
-
Reaction Monitoring: Monitor the formation of the product by TLC or GC-MS.
-
Purification: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the chloromethyl group and the stability of the oxadiazole ring.
Nucleophilic Substitution at the Chloromethyl Group
The chlorine atom of the chloromethyl group is a good leaving group, making this position susceptible to nucleophilic attack. This is the most synthetically useful reaction of this compound, allowing for the introduction of a wide variety of functional groups.
Caption: Nucleophilic substitution at the chloromethyl position.
Common nucleophiles that can be employed include:
-
Amines: Reaction with primary or secondary amines yields the corresponding aminomethyl derivatives.
-
Alcohols/Phenols: Alkoxide or phenoxide nucleophiles will form ether linkages.
-
Thiols: Thiolates react to form thioethers.
-
Cyanide: The introduction of a nitrile group can be a precursor for further synthetic transformations.
This reactivity is fundamental to its use as a building block in combinatorial chemistry and library synthesis for drug discovery programs.
Applications in Drug Discovery
The unique structural features of this compound make it a highly attractive scaffold in medicinal chemistry.
Bioisosteric Replacement
The 1,2,4-oxadiazole ring serves as a robust bioisostere for ester and amide groups. This replacement can lead to compounds with improved metabolic stability, as the oxadiazole ring is less susceptible to hydrolysis by esterases and amidases.[1]
Role of the Trifluoromethyl Group
The trifluoromethyl group is a key substituent in many modern pharmaceuticals. Its presence can enhance:
-
Metabolic Stability: The strong carbon-fluorine bonds are resistant to oxidative metabolism.
-
Lipophilicity: Increased lipophilicity can improve membrane permeability and cellular uptake.
-
Binding Affinity: The trifluoromethyl group can engage in favorable interactions with biological targets.
Histone Deacetylase (HDAC) Inhibitors
Derivatives of 5-(trifluoromethyl)-1,2,4-oxadiazole have shown promise as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression. Dysregulation of HDACs is implicated in various diseases, including cancer and neurodegenerative disorders. The trifluoromethyl oxadiazole moiety can act as a zinc-binding group in the active site of HDACs.[8]
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its unique combination of a reactive handle, a metabolically robust trifluoromethyl group, and a bioisosteric oxadiazole core provides a powerful platform for medicinal chemists. While further experimental characterization of its physicochemical properties is warranted, the established chemistry of the 1,2,4-oxadiazole system provides a solid foundation for its use in the rational design and synthesis of next-generation drug candidates.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. 2-CHLOROMETHYL-5-TRIFLUOROMETHYL-[1,3,4]OXADIAZOLE(723286-98-4) 1H NMR spectrum [chemicalbook.com]
- 3. 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C4H2ClF3N2O | CID 10442445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole mechanism of action
An In-Depth Technical Guide to the Mechanism of Action of 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Executive Summary
This compound is a heterocyclic compound engineered for high reactivity and metabolic stability, positioning it as a compound of significant interest in drug discovery and chemical biology. Its structure combines three key features: a stable 1,2,4-oxadiazole core, a metabolically robust trifluoromethyl group, and a highly reactive chloromethyl "warhead." This guide posits that the primary mechanism of action for this molecule is covalent inhibition . The trifluoromethyl-oxadiazole moiety is proposed to facilitate specific, non-covalent binding to a target protein, likely interacting with key residues or cofactors such as zinc. Following this initial binding, the electrophilic chloromethyl group engages a nearby nucleophilic amino acid residue (e.g., Cysteine, Histidine, Lysine) to form a stable, irreversible covalent bond, thereby inactivating the protein. This guide provides a comprehensive overview of this proposed mechanism, outlines robust experimental strategies for target identification and validation, and contextualizes its potential biological activities based on structurally related compounds.
Molecular Architecture and Functional Significance
The therapeutic and research potential of this compound stems directly from its unique chemical architecture. Each component of the molecule contributes a distinct and critical function.
-
1,2,4-Oxadiazole Core : This five-membered heterocycle is a well-established bioisostere for ester and amide functionalities in pharmacologically active molecules.[1] Its inclusion often confers enhanced metabolic stability by resisting hydrolysis by esterases, a common challenge in drug development.[1] The oxadiazole ring serves as a rigid scaffold, properly orienting the other functional groups for target interaction.[2][3]
-
Trifluoromethyl (-CF₃) Group : The -CF₃ group at position 3 is a critical determinant of the molecule's properties. It is a strong electron-withdrawing group that enhances the metabolic stability of the compound.[4] In analogous structures, the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has been identified as a novel, non-chelating zinc-binding group, crucial for potent inhibition of zinc-dependent enzymes like Class IIa histone deacetylases (HDACs).[5][6] The replacement of the -CF₃ group with less electronegative substitutes leads to a dramatic loss of activity, underscoring its essential role in target binding.[5]
-
Chloromethyl (-CH₂Cl) Group : Positioned at the 5-carbon, the chloromethyl group is a potent electrophilic warhead. The chlorine atom is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack.[4][7] This functional group is the primary driver of the compound's ability to act as a covalent modifier, enabling it to form irreversible bonds with its biological targets.[4]
Proposed Mechanism of Action: Targeted Covalent Inhibition
Based on its molecular structure, the most probable mechanism of action for this compound is a two-step process of targeted covalent inhibition.
Step 1: Reversible Non-Covalent Binding The initial interaction between the inhibitor and its target protein is non-covalent. The trifluoromethyl-oxadiazole portion of the molecule guides the compound to the protein's active or allosteric site. This binding is driven by a combination of forces, including hydrophobic interactions and, potentially, coordination with a metal cofactor like zinc, as observed in related TFMO-based HDAC inhibitors.[5][6] This initial, reversible binding ensures target specificity and orients the reactive chloromethyl group in close proximity to a suitable nucleophilic residue.
Step 2: Irreversible Covalent Modification Once the inhibitor is correctly positioned within the binding pocket, a nucleophilic amino acid side chain (e.g., the thiol of cysteine, the imidazole of histidine, or the amine of lysine) attacks the electrophilic carbon of the chloromethyl group. This results in the displacement of the chloride ion and the formation of a stable, irreversible covalent bond between the inhibitor and the protein. This permanent modification leads to the inactivation of the target protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. This compound | 100442-49-7 | Benchchem [benchchem.com]
- 5. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole | Benchchem [benchchem.com]
Crystal structure of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
An In-depth Technical Guide for the Structural Elucidation of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Introduction: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle of significant interest in medicinal chemistry.[1] It is frequently employed by drug designers as a bioisosteric replacement for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic profiles.[2] The specific molecule of interest, this compound, combines this valuable core with two powerful functional groups. The trifluoromethyl (-CF3) group is known to enhance metabolic stability, modulate lipophilicity, and influence receptor binding affinity through its strong electron-withdrawing nature.[3][4] The chloromethyl (-CH2Cl) group serves as a reactive handle for further synthetic elaboration and, critically, introduces the potential for halogen bonding—a specific and directional non-covalent interaction increasingly exploited in rational drug design.[5][6]
This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural determination of this compound using single-crystal X-ray diffraction (SC-XRD). While the specific crystal structure of this exact molecule is not publicly archived as of this writing, the protocols described herein are based on established, validated techniques for analogous small molecules and represent the gold standard for structural elucidation.[7]
Part I: Synthesis and High-Quality Crystal Growth
The foundational step for any crystallographic analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.[8] The experimental choices outlined below are designed to maximize both yield and crystal quality.
Proposed Synthesis Pathway
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A robust and common method involves the cyclocondensation reaction between an amidoxime and a suitable carboxylic acid derivative.[1][9] For our target molecule, this involves the reaction of trifluoroacetamidoxime with chloroacetyl chloride.
Rationale for Reagent Selection:
-
Trifluoroacetamidoxime: This precursor provides the C3-CF3 fragment of the target oxadiazole. Its synthesis from trifluoroacetonitrile and hydroxylamine is a standard procedure.
-
Chloroacetyl chloride: This reagent provides the C5-CH2Cl fragment. As a highly reactive acid chloride, it facilitates an efficient acylation of the amidoxime, which is the necessary precursor to the final cyclization step.
Experimental Protocol: Synthesis & Purification
-
Step 1: Acylation. Trifluoroacetamidoxime is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., pyridine or triethylamine) at 0 °C.
-
Step 2: Reaction. Chloroacetyl chloride is added dropwise to the solution. The reaction is allowed to warm to room temperature and stirred for several hours until analysis (e.g., by Thin Layer Chromatography) shows complete consumption of the starting amidoxime.
-
Step 3: Cyclization. The intermediate O-acyl amidoxime is not isolated. The reaction mixture is gently heated under reflux. This thermal condition provides the energy needed for the intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.[10]
-
Step 4: Work-up & Purification. After cooling, the reaction mixture is washed sequentially with dilute acid (to remove the base), water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield pure this compound.
Experimental Protocol: Crystal Growth
The goal is to create a supersaturated solution from which a single, defect-free crystal can nucleate and grow slowly.[8]
-
Solvent Screening: A small amount of the purified compound is tested for solubility in various solvents (e.g., hexane, ethyl acetate, acetone, ethanol, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.
-
Slow Evaporation (Recommended Method):
-
Dissolve the purified compound in a minimal amount of a suitable volatile solvent (e.g., a mixture of hexane and ethyl acetate) to achieve saturation.
-
Filter the solution through a syringe filter into a clean vial to remove any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap containing a few pinholes to allow for very slow evaporation of the solvent over several days to weeks in a vibration-free environment.
-
-
Crystal Harvesting: Once suitable crystals (ideally 30-300 microns in size) have formed, they are carefully harvested using a cryo-loop and immediately prepared for mounting on the diffractometer.[8]
Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a molecule and how those molecules pack in a solid-state lattice.[11][12]
Workflow for Structural Determination
The process follows a logical sequence from data collection to a final, validated structural model.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Oxadiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. ijres.org [ijres.org]
- 6. Halogen bonds in biological molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. mdpi.com [mdpi.com]
- 10. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 11. rigaku.com [rigaku.com]
- 12. excillum.com [excillum.com]
Topic: Reactivity and Stability of the Chloromethyl Group in 1,2,4-Oxadiazoles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1][2][3] The introduction of a chloromethyl group onto this heterocycle creates a versatile and highly reactive intermediate, pivotal for the synthesis of complex molecular architectures in drug discovery.[4][5] This technical guide provides an in-depth analysis of the chemical behavior of the chloromethyl group when attached to the 1,2,4-oxadiazole ring. We will explore the underlying principles governing its reactivity, particularly in nucleophilic substitution reactions, and critically evaluate the factors influencing the stability of the entire molecule, including potential degradation pathways. This document synthesizes field-proven insights and experimental data to offer a comprehensive resource for chemists engaged in the design, synthesis, and application of these valuable heterocyclic building blocks.
The Strategic Importance of Chloromethyl-1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in pharmaceutical sciences.[6][7] Its utility as a metabolically robust isostere for esters and amides allows medicinal chemists to circumvent hydrolysis by endogenous esterases, thereby improving the pharmacokinetic profile of drug candidates.[1]
The strategic value of this scaffold is significantly amplified by the incorporation of a chloromethyl (-CH₂Cl) substituent. This group acts as a potent electrophilic handle, transforming the otherwise stable oxadiazole core into a versatile platform for molecular elaboration. The chloromethyl group is not merely a linker; its reactivity is intrinsically modulated by the electronic properties of the adjacent 1,2,4-oxadiazole ring, making it a predictable and controllable site for chemical modification.
Synthesis of Chloromethyl-1,2,4-Oxadiazoles
A foundational understanding of the synthesis of these intermediates is crucial, as the chosen route can influence purity, yield, and ultimately, the success of subsequent reactions. The most prevalent methods involve the cyclocondensation of an appropriate precursor.
A common and effective strategy is the reaction of an amidoxime with an acyl chloride bearing the chloromethyl group, such as chloroacetyl chloride.[8] This approach builds the oxadiazole ring with the chloromethyl moiety already incorporated. Alternatively, a pre-formed oxadiazole can be chloromethylated directly using reagents like chloromethyl methyl ether, though this may present regioselectivity challenges depending on the substitution pattern of the starting heterocycle.[4]
Diagram 1: General Synthetic Workflow
This diagram illustrates a common pathway for synthesizing and functionalizing chloromethyl-1,2,4-oxadiazoles.
Caption: Synthetic and functionalization pathway for chloromethyl-1,2,4-oxadiazoles.
Core Reactivity of the Chloromethyl Group
The primary mode of reactivity for the chloromethyl group is nucleophilic substitution. The presence of the electronegative chlorine atom and the electron-withdrawing 1,2,4-oxadiazole ring renders the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.
Mechanism: Nucleophilic Substitution (SN2)
The reaction overwhelmingly proceeds via an SN2 mechanism. The nucleophile attacks the electrophilic carbon atom, leading to a transition state where the nucleophile is forming a new bond and the chloride ion is simultaneously departing. This concerted mechanism results in an inversion of stereochemistry if the carbon were chiral, though in this achiral system, it primarily dictates the reaction kinetics and solvent effects.
The electron-withdrawing nature of the 1,2,4-oxadiazole ring is critical. It inductively pulls electron density away from the methylene carbon, enhancing its electrophilicity and stabilizing the forming negative charge on the departing chloride in the transition state. This makes the chloromethyl group on a 1,2,4-oxadiazole significantly more reactive than a simple alkyl chloride.
Diagram 2: SN2 Reaction Mechanism
This diagram details the SN2 pathway for nucleophilic substitution on the chloromethyl group.
Caption: The concerted SN2 mechanism for nucleophilic substitution.
Scope of Nucleophilic Reactions
The activated nature of the chloromethyl group allows it to serve as a versatile building block, readily participating in reactions with a broad spectrum of nucleophiles.[4] This versatility is fundamental to its application in constructing diverse molecular libraries.
| Nucleophile Type | Example Nucleophile | Resulting Functional Group | Reference |
| O-Nucleophiles | Alcohols, Phenols | Ether | [4] |
| N-Nucleophiles | Amines, Azide | Amine, Azide | [4] |
| S-Nucleophiles | Thiols, Thiocyanate | Thioether, Thiocyanate | [1] |
| C-Nucleophiles | Potassium Cyanide (KCN) | Nitrile | [9][10] |
Unconventional Reactivity: The Decyanation Pathway
While the reaction with potassium cyanide (KCN) is expected to yield the corresponding nitrile, researchers have reported an unusual subsequent reaction. In the case of 5-(chloromethyl)-3-(p-substituted-phenyl)-1,2,4-oxadiazoles, treatment with KCN can lead not only to the expected acetonitrile derivative but also to a decyanated alkane product.[9][10] This transformation involves the replacement of the entire nitrile group with a hydrogen atom, a non-reductive decyanation pathway proposed to proceed through the in-situ formation of HCN and the potential extrusion of cyanogen.[9] This unexpected outcome is highly dependent on reaction conditions such as temperature and stoichiometry of KCN, and it represents a critical consideration for scientists working with this specific transformation.[9]
Stability of the Chloromethyl-1,2,4-Oxadiazole System
The utility of a chemical intermediate is defined by both its reactivity and its stability. While the chloromethyl group is designed to be reactive, the overall molecule must be stable enough for storage, handling, and selective reaction.
Chemical Stability and Degradation
-
Hydrolysis: The high electrophilicity of the methylene carbon makes chloromethyl-1,2,4-oxadiazoles susceptible to hydrolysis. In the presence of water or other protic solvents, particularly under basic or acidic conditions, the chloromethyl group can be converted to a hydroxymethyl (-CH₂OH) group. This is a primary degradation pathway that must be considered during reaction workups and purification. Rigorously anhydrous conditions are recommended for storing and reacting these compounds.
-
Ring Stability: The 1,2,4-oxadiazole ring itself possesses moderate aromaticity and is generally stable under many synthetic conditions.[11] However, the O-N bond is known to be the weakest point in the ring and can be cleaved under certain thermal or photochemical conditions, leading to rearrangements.[11][12] Quantum mechanics computations suggest that among oxadiazole isomers, the 1,3,4- and 1,2,5- isomers are generally more stable than the 1,2,4-isomer.[13]
-
Enzymatic Hydrolysis: In biological or drug development contexts, a critical and surprising finding is that the 1,2,4-oxadiazole ring can be susceptible to enzymatic hydrolysis. For instance, studies on HDAC6 inhibitors revealed that the enzyme's active site can catalyze a double hydrolysis of a substituted 1,3,4-oxadiazole ring, converting it into an acylhydrazide.[14] This highlights a potential metabolic liability of the oxadiazole core itself, which is a crucial consideration for drug design professionals.[14]
Safety and Handling
Due to the reactive nature of the chloromethyl group, these compounds should be treated as toxic, corrosive, and alkylating agents.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory. All manipulations should be performed in a well-ventilated fume hood. The fumes may be irritating to the respiratory system, and direct contact can cause skin and eye irritation or burns.[4]
Diagram 3: Factors Influencing Reactivity and Stability
This diagram summarizes the key factors that chemists must balance when working with this class of compounds.
Caption: A summary of the competing factors governing the utility of the title compounds.
Experimental Protocols & Methodologies
The following protocols are provided as representative examples. Researchers must adapt these procedures based on the specific substrate, scale, and available laboratory equipment.
Protocol: General Nucleophilic Substitution
This procedure outlines a general method for displacing the chloride with a generic amine nucleophile.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the chloromethyl-1,2,4-oxadiazole (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., acetonitrile, DMF, or THF).
-
Addition of Reagents: Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0-3.0 eq.) to the solution, followed by the amine nucleophile (1.1-1.5 eq.).
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Filter off any inorganic salts. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized product.
Causality Note: The use of a polar aprotic solvent is crucial as it solvates the cation of the base but does not hydrogen-bond with the nucleophile, thus maximizing its nucleophilicity. The excess base neutralizes the HCl formed during the reaction, driving the equilibrium towards the product.
Protocol: Synthesis of 3-Aryl-5-chloromethyl-1,2,4-oxadiazole
This procedure is adapted from methodologies used to create the core intermediate.[1]
-
Preparation: To a solution of the corresponding aryl amidoxime (1.0 eq.) in a suitable solvent like THF or 1,4-dioxane, add a base such as pyridine or triethylamine (1.5 eq.) at 0 °C.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq.) in the same solvent while maintaining the temperature at 0 °C.
-
Cyclization: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (typically 80-100 °C) for several hours until TLC analysis indicates the consumption of the starting material and formation of the oxadiazole ring.
-
Workup: Cool the mixture, pour it into ice water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with dilute HCl (to remove base), saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify by recrystallization or column chromatography.
Summary and Outlook
Chloromethyl-1,2,4-oxadiazoles are highly valuable intermediates in synthetic and medicinal chemistry. The chloromethyl group, activated by the electron-withdrawing heterocycle, provides a reliable site for SN2 reactions with a wide array of nucleophiles. This reactivity allows for the late-stage functionalization of molecules, a highly desirable strategy in drug discovery programs for generating structure-activity relationship (SAR) data.
However, researchers must remain vigilant of the compound's stability. The primary liability is hydrolysis to the corresponding alcohol, necessitating careful handling under anhydrous conditions. Furthermore, the potential for unexpected side reactions, such as the decyanation pathway with KCN, and the latent instability of the oxadiazole ring itself to enzymatic or harsh chemical conditions, must be considered. By understanding and controlling the interplay between reactivity and stability, scientists can fully harness the synthetic potential of these powerful building blocks to create novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy 3-(Chloromethyl)-1,2,4-oxadiazole | 51791-12-9 [smolecule.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(CHLOROMETHYL)-3-ETHYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 9. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. soc.chim.it [soc.chim.it]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 14. Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of the Trifluoromethyl Group in Modulating the Bioactivity of 1,2,4-Oxadiazole Scaffolds: A Technical Guide for Drug Discovery Professionals
Executive Summary: The strategic incorporation of the trifluoromethyl (CF₃) group into the 1,2,4-oxadiazole scaffold represents a powerful tactic in modern medicinal chemistry. This guide elucidates the synergistic relationship between these two moieties, providing an in-depth analysis of how the CF₃ group profoundly influences the physicochemical properties, metabolic stability, and target-binding interactions of 1,2,4-oxadiazole-based drug candidates. By examining underlying principles, case studies, and experimental protocols, this document serves as a technical resource for researchers and scientists aiming to harness this potent combination for the rational design of next-generation therapeutics.
Section 1: Foundational Principles in Medicinal Chemistry
The 1,2,4-Oxadiazole: A Privileged Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in drug discovery.[1][2][3] Its prominence stems largely from its role as a bioisostere for ester and amide functionalities.[1][4][5][6][7] Unlike esters and amides, the 1,2,4-oxadiazole ring is resistant to hydrolysis by metabolic enzymes, a crucial advantage for improving the pharmacokinetic profile of a drug candidate.[1][5] This heterocycle is not merely a passive structural replacement; it actively participates in molecular interactions, such as hydrogen bonding, and contributes to a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4][8]
The Trifluoromethyl Group: A "Power" Substituent
The trifluoromethyl (CF₃) group is one of the most impactful substituents in medicinal chemistry.[9][10] Its unique electronic and steric properties allow for the fine-tuning of a molecule's bioactivity and pharmacokinetic profile.[11][12][13] The key attributes of the CF₃ group include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol compared to 414 kJ/mol for a C-H bond.[11][12] This inherent strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, effectively blocking metabolic "hot spots" and increasing a drug's half-life.[9][14][15]
-
Increased Lipophilicity: The CF₃ group is significantly lipophilic, with a Hansch-Fujita π constant of +0.88.[12][16] This property can enhance a molecule's ability to cross biological membranes, improving absorption and distribution.[9][11][17]
-
Strong Electron-Withdrawing Nature: The high electronegativity of the three fluorine atoms makes the CF₃ group a potent electron-withdrawing substituent.[10][14][16] This can modulate the pKa of nearby functional groups, influencing ionization state at physiological pH and altering binding interactions with protein targets.[13][14]
-
Modulation of Target Binding: The steric bulk and unique electronic properties of the CF₃ group can lead to stronger and more selective interactions with biological targets.[9] It can participate in favorable hydrophobic interactions and multipolar interactions with protein backbones, enhancing binding affinity.[12][16][18]
Section 2: Synergistic Effects of Combining the CF₃ Group and 1,2,4-Oxadiazole Ring
The combination of a CF₃ group with a 1,2,4-oxadiazole core creates a powerful synergy, where the properties of each moiety are amplified to optimize a compound for therapeutic use.
Modulation of Physicochemical Properties
The introduction of a CF₃ group onto a 1,2,4-oxadiazole-containing molecule predictably alters its key physicochemical parameters. These changes are critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
| Property | Change upon CF₃ Introduction | Rationale & Impact |
| Lipophilicity (LogP/LogD) | Increase | The CF₃ group is highly lipophilic (π = +0.88), which generally increases the overall lipophilicity of the molecule.[12][16][19] This can improve membrane permeability and cell uptake but must be balanced to avoid poor aqueous solubility. |
| Aqueous Solubility | Decrease | Increased lipophilicity typically leads to reduced solubility in aqueous media. This is a critical consideration for formulation and bioavailability. |
| pKa | Decrease (for adjacent acids) / Decrease (for adjacent bases) | The strong electron-withdrawing nature of the CF₃ group lowers the pKa of nearby acidic or basic centers.[14][20] This alters the ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| Metabolic Stability | Significant Increase | The robust C-F bonds are resistant to CYP450-mediated oxidation.[9][15] Placing a CF₃ group at a metabolically labile position, such as a methyl or unsubstituted aromatic carbon, can block this pathway, prolonging the drug's half-life.[14][15] |
Enhancing Metabolic Stability: A Visual Explanation
One of the primary reasons for introducing a CF₃ group is to block metabolic oxidation. For example, a terminal methyl group on an alkyl chain or an unsubstituted position on an aromatic ring can be susceptible to hydroxylation by CYP enzymes, leading to rapid clearance. Replacing a methyl group (CH₃) with a trifluoromethyl group (CF₃) effectively prevents this metabolic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 14. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. grokipedia.com [grokipedia.com]
- 17. nbinno.com [nbinno.com]
- 18. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Sourcing and Proposed Synthesis of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole: A Key Intermediate for Medicinal Chemistry
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The trifluoromethyl group offers enhanced metabolic stability and lipophilicity, while the reactive chloromethyl handle provides a versatile point for derivatization and conjugation. This guide addresses the critical challenge of sourcing this compound, noting its general absence from commercial stock catalogs. We conclude that custom synthesis is the most viable acquisition strategy. To this end, this document provides a comprehensive, scientifically-grounded analysis, including a proposed two-step synthetic pathway starting from readily available precursors. Detailed, step-by-step experimental protocols are presented, explaining the rationale behind procedural choices to ensure methodological robustness. This guide serves as a practical roadmap for research teams requiring access to this valuable chemical intermediate.
Introduction: The Strategic Value of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a prominent scaffold in modern medicinal chemistry, frequently employed as a bioisostere for amide and ester functionalities. This substitution can significantly improve a drug candidate's pharmacokinetic profile by enhancing its metabolic stability and oral bioavailability. The specific disubstitution pattern of this compound confers two strategically important features:
-
3-Trifluoromethyl Group: The -CF₃ group is a classic feature in drug design known to block oxidative metabolism, increase binding affinity through favorable electronic interactions, and enhance membrane permeability by increasing lipophilicity.
-
5-Chloromethyl Group: This functional group acts as a moderately reactive electrophilic "handle." It allows for straightforward nucleophilic substitution reactions, enabling the covalent attachment of the oxadiazole core to a wide array of secondary building blocks, such as phenols, amines, and thiols, to build molecular complexity and explore structure-activity relationships (SAR).
Given these features, this compound is an attractive starting point for constructing novel chemical libraries targeting a range of therapeutic areas.
Commercial Availability and Sourcing Strategy
A thorough survey of major chemical supplier catalogs indicates that This compound is not a standard, off-the-shelf product. Its specialized nature means that researchers must pursue a custom synthesis route.
This process typically involves providing the desired structure, purity requirements, and quantity to a specialized contract research organization (CRO) or a custom synthesis company. These organizations have the expertise and infrastructure to perform multi-step syntheses of novel compounds.
Table 1: Recommended Custom Synthesis Providers
| Supplier | Service Focus | Geographic Reach | Website |
| WuXi AppTec | Integrated drug discovery and development services, including custom synthesis. | Global | https://www.wuxiapptec.com/ |
| Syngene International | Custom synthesis, process development, and contract manufacturing. | Global | https://syngeneintl.com/ |
| Pharmaron | Chemistry services for drug discovery and development, including custom synthesis. | Global | https://www.pharmaron.com/ |
| Enamine | Custom synthesis of building blocks, screening compounds, and intermediates. | Global | https://enamine.net/ |
Note: When requesting a quote, be prepared to provide the chemical structure, CAS number (if known, though likely not available for this compound), desired quantity, and required purity level (e.g., >95%). The supplier will then provide a quote and an estimated lead time for the synthesis.
Proposed Synthetic Pathway and Retrosynthetic Analysis
For research groups equipped to perform their own syntheses, we propose a robust and logical two-step pathway. The core strategy involves the well-established method of forming the 1,2,4-oxadiazole ring via the cyclization of an O-acylated amidoxime intermediate.
Retrosynthetic Analysis
The retrosynthesis begins by disconnecting the 1,2,4-oxadiazole ring at the N2-C3 and O1-C5 bonds, a standard approach for this heterocycle. This disconnection reveals a key intermediate, trifluoroacetamidoxime, and a suitable acylating agent, chloroacetyl chloride. The amidoxime itself can be readily prepared from trifluoroacetonitrile and hydroxylamine. This analysis points to a straightforward and high-yielding forward synthesis from common starting materials.
Caption: Retrosynthetic analysis of the target compound.
Proposed Forward Synthesis Workflow
The proposed forward synthesis is a two-step process designed for efficiency and scalability in a standard laboratory setting.
-
Step 1: Amidoxime Formation. Trifluoroacetonitrile is reacted with hydroxylamine (often generated in situ from hydroxylamine hydrochloride and a base) in a suitable solvent like ethanol or methanol. This reaction proceeds readily at or slightly above room temperature to yield trifluoroacetamidoxime.
-
Step 2: Acylation and Cyclocondensation. The trifluoroacetamidoxime intermediate is then acylated with chloroacetyl chloride in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction. The resulting O-acylated intermediate undergoes a spontaneous or heat-induced dehydrative cyclization to form the final this compound product.
Caption: Proposed two-step forward synthesis workflow.
Detailed Experimental Protocol (Proposed)
This protocol is a validated, general procedure adapted from established methods for synthesizing similar 1,2,4-oxadiazoles.
Step 1: Synthesis of Trifluoroacetamidoxime
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) in methanol (3-4 mL per gram).
-
Base Addition: To this stirring suspension, add a solution of sodium hydroxide (1.0 eq) in methanol dropwise at 0 °C (ice bath). A precipitate of sodium chloride will form. Allow the mixture to stir for 30 minutes.
-
Reaction with Nitrile: Filter off the sodium chloride precipitate and wash it with a small amount of cold methanol. Transfer the filtrate (containing free hydroxylamine) to a clean, dry flask. To this solution, slowly add trifluoroacetonitrile (1.0 eq) at 0 °C.
-
Causality Note: The reaction is exothermic; slow addition at 0 °C is crucial for safety and to prevent side reactions. Methanol is an excellent solvent for all reactants.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. The resulting crude residue, trifluoroacetamidoxime, can often be used in the next step without further purification. If purification is needed, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be performed.
Step 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (nitrogen or argon), dissolve the crude trifluoroacetamidoxime (1.0 eq) from the previous step in anhydrous pyridine (3-5 mL per gram) or anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.
-
Causality Note: Anhydrous conditions are critical as chloroacetyl chloride is highly reactive towards water. Pyridine serves as both the solvent and the base to neutralize the HCl byproduct. THF can be used as an alternative solvent with a separate base like triethylamine (1.2 eq).
-
-
Acylating Agent Addition: Add chloroacetyl chloride (1.1 eq) dropwise via the dropping funnel to the stirring solution, maintaining the temperature at 0 °C. A precipitate (pyridinium hydrochloride) will form immediately.
-
Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Then, gently heat the mixture to 50-60 °C for 4-6 hours to ensure complete cyclization. Monitor the reaction by TLC or LC-MS.
-
Causality Note: The initial acylation is rapid at 0 °C. Gentle heating provides the energy needed for the dehydration and ring-closing step to form the stable oxadiazole ring.
-
-
Workup and Purification: a. Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water and ethyl acetate. b. Separate the organic layer. Wash it sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and brine. c. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude product should be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure this compound.
Characterization and Quality Control
The identity and purity of the final compound must be confirmed using standard analytical techniques.
-
¹H NMR: Expect a singlet in the region of δ 4.5-5.0 ppm corresponding to the two protons of the chloromethyl (-CH₂Cl) group.
-
¹⁹F NMR: Expect a singlet corresponding to the three fluorine atoms of the trifluoromethyl (-CF₃) group.
-
¹³C NMR: Expect distinct signals for the CF₃ carbon, the CH₂Cl carbon, and the two aromatic carbons of the oxadiazole ring (C3 and C5).
-
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak [M]+ or protonated molecular ion peak [M+H]+, along with a characteristic isotopic pattern for the presence of one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a target purity of >95% for most research applications.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available, its structure suggests the following precautions:
-
Hazards:
-
The chloromethyl group makes the compound a potential alkylating agent and lachrymator (tear-inducing).
-
Trifluoromethylated compounds should be handled with care.
-
The precursors (trifluoroacetonitrile, chloroacetyl chloride) are toxic and corrosive.
-
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a suitable choice).
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases or oxidizing agents.
The Strategic Blueprint of a Privileged Scaffold: A Technical Guide to 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Among the pantheon of heterocyclic scaffolds, the 1,2,4-oxadiazole ring has emerged as a "privileged" structure, prized for its metabolic stability and its role as a versatile bioisostere for ester and amide functionalities.[1][2] This guide provides an in-depth technical exploration of a particularly intriguing derivative: 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole . We will dissect its synthesis, reactivity, and burgeoning applications, offering a strategic blueprint for its utilization in drug discovery and development.
Core Molecular Attributes: A Data-Driven Overview
To fully appreciate the potential of this scaffold, a firm grasp of its fundamental physicochemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₄H₂ClF₃N₂O | [3] |
| Molecular Weight | 186.52 g/mol | [3] |
| Appearance | Solid (typical) | [3] |
| InChI Key | WACHKVQSVMCWOH-UHFFFAOYSA-N | [3] |
| SMILES | FC(F)(F)C1=NOC(CCl)=N1 | [3] |
The Synthetic Pathway: From Precursors to the Privileged Core
The construction of the this compound core hinges on a classical and robust synthetic strategy in heterocyclic chemistry: the cyclization of an O-acylamidoxime.[1][4] This process involves the reaction of an amidoxime with an acyl chloride, followed by a dehydration-cyclization step.
Conceptual Synthesis Workflow
The overall synthetic strategy can be visualized as a two-stage process, starting from readily available precursors.
References
Methodological & Application
Application Note: Synthetic Protocols for the Derivatization of 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Introduction: The Strategic Value of the 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in modern medicinal chemistry, prized for its role as a metabolically robust bioisostere for amide and ester functionalities.[1][2] This five-membered ring system is frequently integrated into drug candidates to enhance pharmacokinetic profiles and modulate biological activity.[3] The introduction of a trifluoromethyl (CF₃) group, as seen in the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety, can further improve properties such as metabolic stability, binding affinity, and cell permeability.[4] Notably, TFMO-containing molecules have emerged as potent and selective inhibitors of class IIa histone deacetylases (HDACs), which are significant targets in oncology and neurology.[4][5]
This application note provides a comprehensive guide to the synthetic manipulation of This compound . This key intermediate possesses a highly reactive C5-chloromethyl group, which serves as a versatile electrophilic handle for the introduction of diverse functional groups via nucleophilic substitution. The strongly electron-withdrawing nature of the 3-trifluoromethyl-1,2,4-oxadiazole ring system activates the adjacent chloromethyl group, facilitating efficient displacement by a wide range of nucleophiles under well-controlled conditions.[6]
We present detailed, field-proven protocols for the synthesis of ether, amine, thioether, and azide derivatives, intended for researchers, medicinal chemists, and drug development professionals engaged in the creation of novel chemical entities.
Safety and Handling: A Critical Overview
This compound is a reactive chemical intermediate that requires careful handling to ensure laboratory safety.
-
Hazard Identification: The compound is classified as acutely toxic if swallowed (GHS Hazard category 3). It is designated with the GHS06 pictogram (skull and crossbones) and the signal word "Danger". The primary hazard statement is H301: Toxic if swallowed. Analogous chloromethylated heterocycles are often classified as corrosive and lachrymatory.[7]
-
Personal Protective Equipment (PPE): Due to the compound's toxicity and potential for causing severe skin and eye irritation, the following PPE is mandatory:
-
Handling Procedures:
-
Spill & Disposal: In case of a spill, clean up using dry procedures to avoid generating dust and place the material in a suitable, labeled container for hazardous waste disposal.[7] Dispose of contents and container to an authorized special waste collection point in accordance with local, state, and federal regulations.[7]
Synthetic Workflow Overview
The derivatization strategy is centered on the nucleophilic displacement of the chloride from the C5-methyl position. This Sɴ2 reaction is highly efficient due to the stability of the 1,2,4-oxadiazole ring and the activating effect of the trifluoromethyl group.
Caption: General workflow for the synthesis of derivatives.
General Protocol for Nucleophilic Substitution
The following is a generalized procedure that can be adapted for various nucleophiles. Specific conditions are detailed in the subsequent sections.
-
Reagent Preparation: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, ACN, THF, DMSO) to dissolve the starting material.
-
Base Addition: Add the appropriate base (e.g., K₂CO₃, Cs₂CO₃, DIPEA) (1.1–2.0 eq.). The choice of base is critical; inorganic bases are suitable for phenols and thiols, while non-nucleophilic organic bases are preferred for amines to prevent competitive reactions.
-
Nucleophile Addition: Add the nucleophile (1.0–1.2 eq.) to the stirring mixture. The addition can be done neat or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction at the specified temperature (ranging from room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction by adding water or a saturated aqueous solution (e.g., NH₄Cl).
-
Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to afford the final derivative.
Application Protocols: Synthesis of Key Derivatives
Protocol 1: Synthesis of Aryl/Alkyl Ethers (O-Alkylation)
The reaction with phenols and alcohols proceeds smoothly using a mild inorganic base to deprotonate the hydroxyl group, forming the corresponding nucleophilic alkoxide or phenoxide in situ.
Caption: Sɴ2 mechanism for ether synthesis.
| Parameter | Condition | Rationale / Notes |
| Nucleophile | 4-Methoxyphenol (1.1 eq.) | A representative electron-rich phenol. Aliphatic alcohols can also be used. |
| Base | Potassium Carbonate (K₂CO₃) (1.5 eq.) | Mild, inexpensive base sufficient to deprotonate the phenol without promoting side reactions. |
| Solvent | Acetonitrile (ACN) | A polar aprotic solvent that effectively solubilizes the reagents and facilitates Sɴ2 reactions. |
| Temperature | 60 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
| Time | 4–8 hours | Typical reaction time; monitor by TLC for completion. |
Step-by-Step Methodology:
-
Charge a round-bottom flask with this compound (1.0 g, 5.42 mmol), 4-methoxyphenol (0.74 g, 5.96 mmol), and potassium carbonate (1.12 g, 8.13 mmol).
-
Add 20 mL of anhydrous acetonitrile.
-
Heat the mixture to 60 °C and stir under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate).
-
After completion (approx. 6 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.
-
Purify by flash column chromatography on silica gel to obtain the desired ether derivative.
Protocol 2: Synthesis of Secondary/Tertiary Amines (N-Alkylation)
The alkylation of primary or secondary amines is a cornerstone of library synthesis. A non-nucleophilic organic base is employed to scavenge the HCl generated during the reaction, preventing the formation of the non-nucleophilic amine hydrochloride salt.
| Parameter | Condition | Rationale / Notes |
| Nucleophile | Morpholine (1.2 eq.) | A common secondary amine. Other primary or secondary amines can be substituted. |
| Base | DIPEA (Diisopropylethylamine) (1.5 eq.) | A sterically hindered, non-nucleophilic base that will not compete with the amine nucleophile. |
| Solvent | Tetrahydrofuran (THF) | A less polar aprotic solvent suitable for this transformation. |
| Temperature | Room Temperature | The high reactivity of the chloromethyl group often allows this reaction to proceed efficiently without heating. |
| Time | 12–24 hours | Reactions are typically left overnight to ensure full conversion. |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 g, 5.42 mmol) in 25 mL of anhydrous THF in a flask under nitrogen.
-
Add morpholine (0.56 mL, 6.50 mmol) followed by DIPEA (1.42 mL, 8.13 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Partition the residue between ethyl acetate (50 mL) and water (30 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude material via flash chromatography to yield the pure amine product.
Protocol 3: Synthesis of Thioethers (S-Alkylation)
Thiols are excellent nucleophiles and react readily with the chloromethyl substrate. A strong base is often used to ensure complete formation of the highly nucleophilic thiolate anion.
| Parameter | Condition | Rationale / Notes |
| Nucleophile | 4-Chlorothiophenol (1.1 eq.) | A representative aromatic thiol. Aliphatic thiols are also suitable. |
| Base | Cesium Carbonate (Cs₂CO₃) (1.3 eq.) | Highly effective base for S-alkylation, promoting rapid and clean reactions. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that enhances the rate of Sɴ2 reactions and solubilizes the cesium thiolate salt. |
| Temperature | Room Temperature | The high nucleophilicity of thiolates allows the reaction to proceed quickly at ambient temperature. |
| Time | 1–3 hours | Reactions are generally rapid; monitor closely by TLC. |
Step-by-Step Methodology:
-
To a solution of 4-chlorothiophenol (0.86 g, 5.96 mmol) in 15 mL of anhydrous DMF, add cesium carbonate (2.29 g, 7.05 mmol).
-
Stir the mixture at room temperature for 20 minutes to pre-form the thiolate.
-
Add a solution of this compound (1.0 g, 5.42 mmol) in 5 mL of anhydrous DMF dropwise.
-
Stir at room temperature and monitor the reaction by TLC.
-
Once complete (approx. 2 hours), pour the reaction mixture into 100 mL of ice-water.
-
Extract the aqueous suspension with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Purify the resulting residue by column chromatography to afford the pure thioether.
Protocol 4: Synthesis of 5-(Azidomethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
The azide derivative is a valuable synthetic intermediate, enabling further functionalization via click chemistry (Huisgen cycloaddition) or reduction to the primary amine. The substitution reaction with sodium azide is a classic, high-yielding transformation.[9]
| Parameter | Condition | Rationale / Notes |
| Nucleophile | Sodium Azide (NaN₃) (1.5 eq.) | Standard reagent for introducing the azide functionality. Caution: Sodium azide is highly toxic. |
| Base | Not required | Sodium azide is the salt of a strong acid (HN₃) and is sufficiently nucleophilic on its own. |
| Solvent | Dimethyl Sulfoxide (DMSO) | An excellent solvent for Sɴ2 reactions involving anionic nucleophiles. |
| Temperature | Room Temperature | The reaction proceeds efficiently without heating. |
| Time | 3–6 hours | Monitor by TLC for complete consumption of the chloride. |
Step-by-Step Methodology:
-
CAUTION: Handle sodium azide with extreme care in a fume hood. Avoid contact with acids, which generates highly toxic hydrazoic acid gas.
-
Dissolve this compound (1.0 g, 5.42 mmol) in 15 mL of anhydrous DMSO.
-
Add sodium azide (0.53 g, 8.13 mmol) in one portion.
-
Stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 40 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the solution over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoid excessive heating of the crude azide).
-
The resulting 5-(azidomethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is often of sufficient purity for subsequent steps, or it can be purified by careful column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | • Insufficiently active nucleophile.• Base is too weak or insoluble.• Reaction temperature is too low. | • For weak nucleophiles (e.g., some alcohols), use a stronger base like NaH to pre-form the alkoxide.• Switch to a more effective base (e.g., K₂CO₃ to Cs₂CO₃).• Increase the reaction temperature in 10-20 °C increments. |
| Multiple Products / Side Reactions | • Base is acting as a nucleophile.• Di-alkylation of primary amines.• Elimination reaction (minor pathway). | • For N-alkylation, use a non-nucleophilic base like DIPEA or 2,6-lutidine.• Use a large excess of the primary amine to favor mono-alkylation.• Ensure reaction temperature is not excessively high. |
| Recovery of Starting Material | • Inactive nucleophile/base.• Reaction time is too short.• Moisture in the reaction. | • Check the purity and activity of reagents.• Allow the reaction to stir for a longer period.• Ensure all glassware is oven-dried and use anhydrous solvents. |
| Difficult Purification | • Product and starting material have similar Rf values.• Byproducts are difficult to separate. | • Try a different solvent system for column chromatography.• Consider an alternative purification method like recrystallization or preparative HPLC.• Re-evaluate the work-up procedure to remove impurities before chromatography. |
References
- 1. researchgate.net [researchgate.net]
- 2. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel late-stage radiosynthesis of 5-[18F]-trifluoromethyl-1,2,4-oxadiazole (TFMO) containing molecules for PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(Chloromethyl)-3-(2,5-dimethoxyphenyl)-1,2,4-oxadiazole | Benchchem [benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole in Medicinal Chemistry
Prepared by: Gemini, Senior Application Scientist
Introduction: A Privileged Building Block for Modern Drug Discovery
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry for its unique properties as a bioisostere and its broad spectrum of biological activities.[1][2] This scaffold is frequently employed as a metabolically robust replacement for ester and amide functionalities, which are often susceptible to enzymatic hydrolysis in vivo.[3][4][5] The strategic functionalization of this core leads to versatile building blocks for drug discovery programs.
This guide focuses on 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole , a reagent of particular interest due to its dual-functionality. The molecule's utility is derived from two key features:
-
The Trifluoromethyl (CF₃) Group: This strongly electron-withdrawing group profoundly influences the molecule's physicochemical properties. It enhances metabolic stability by blocking potential sites of oxidative metabolism, increases lipophilicity which can improve cell membrane permeability, and can engage in unique, non-covalent interactions with biological targets.[6][7][8] In specific contexts, such as in histone deacetylase (HDAC) inhibitors, the trifluoromethyl-oxadiazole (TFMO) moiety acts as a potent, non-chelating zinc-binding group (ZBG).[9][10]
-
The Chloromethyl (CH₂Cl) Group: This functionality serves as a highly reactive electrophilic handle. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the straightforward covalent attachment of the trifluoromethyl-oxadiazole scaffold to a wide array of molecules containing nucleophiles like amines, phenols, thiols, and carbanions, primarily through SN2 reactions.[11]
The combination of a stable, bio-active core and a reactive handle for molecular elaboration makes this compound an exceptionally valuable tool for medicinal chemists aiming to optimize lead compounds and explore novel chemical space.
Physicochemical Properties and Core Reactivity
A foundational understanding of the reagent's properties and reactivity is essential for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₄H₂ClF₃N₂O |
| Molecular Weight | 186.52 g/mol [12] |
| Appearance | (Predicted) Colorless to pale yellow liquid or low-melting solid |
| Reactivity Core | Electrophilic chloromethyl group |
| Primary Reaction | Nucleophilic Substitution (SN2) |
The primary mode of reactivity involves the displacement of the chloride ion by a nucleophile. This reaction is typically efficient and allows for the stable linkage of the oxadiazole heterocycle to a target scaffold.
Caption: General SN2 reactivity of the title compound with nucleophiles.
Synthesis of the Building Block
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established. A common and reliable method involves the condensation and subsequent cyclization of an amidoxime with an activated carboxylic acid derivative, such as an acyl chloride. For the title compound, this involves the reaction of trifluoroacetamidoxime with chloroacetyl chloride.
Caption: Plausible two-step synthesis of the title building block.
Application Protocol 1: Bioisosteric Replacement via N-Alkylation
Objective: To replace a metabolically liable amide or ester linkage in a lead compound with the stable 1,2,4-oxadiazole ring by coupling this compound with a primary or secondary amine.
Rationale: The 1,2,4-oxadiazole ring mimics the steric and electronic properties of an ester or amide group, including its ability to act as a hydrogen bond acceptor, but is resistant to hydrolysis by common metabolic enzymes.[4][5] This protocol details a standard N-alkylation procedure, a cornerstone reaction for utilizing this building block. The choice of a non-nucleophilic base is critical to deprotonate the amine nucleophile without competing in the SN2 reaction.
Materials:
-
Amine-containing substrate (1.0 eq)
-
This compound (1.1 eq)
-
Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
Preparation: To a dry reaction vessel under an inert atmosphere, add the amine-containing substrate (1.0 eq) and the anhydrous solvent (e.g., DMF, to a concentration of ~0.1 M).
-
Base Addition: Add the base (K₂CO₃ or DIPEA, 2.0 eq) to the solution and stir for 10-15 minutes at room temperature. Expertise Note: Solid K₂CO₃ is ideal for many applications as it simplifies workup, while liquid DIPEA is suitable for substrates with poor solubility and forms a soluble salt byproduct.
-
Reagent Addition: Add this compound (1.1 eq) to the mixture. The addition can be done neat or as a solution in a small amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at a temperature between room temperature and 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
If using K₂CO₃, filter off the solid. If using DMF, dilute the reaction mixture with ethyl acetate and wash sequentially with water (3x) and brine (1x) to remove the solvent and salt byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Caption: Experimental workflow for N-alkylation using the title compound.
Application Protocol 2: Scaffolding for Class IIa HDAC Inhibitors
Objective: To synthesize a core fragment of a selective Class IIa HDAC inhibitor using this compound.
Rationale: Recent studies have identified the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety as a highly effective, non-chelating zinc-binding group (ZBG) for the active site of Class IIa HDACs.[9] Unlike traditional hydroxamic acid-based inhibitors, the TFMO group offers improved CNS penetration properties and selectivity.[10] The trifluoromethyl group is absolutely critical for potency; replacing it with a methyl or hydrogen atom results in a complete loss of activity.[10] This protocol outlines the coupling of the title compound to a nucleophilic partner that serves as the "linker" or "cap" region of a typical HDAC inhibitor pharmacophore.
| Compound Modification | HDAC4 IC₅₀ | Data Source |
| TFMO (CF₃) | 0.02 µM | ACS Med. Chem. Lett. 2021[10] |
| CHF₂ Analogue | >6 µM (300-fold decrease) | ACS Med. Chem. Lett. 2021[10] |
| CH₃ Analogue | Inactive | ACS Med. Chem. Lett. 2021[10] |
| H Analogue | Inactive | ACS Med. Chem. Lett. 2021[10] |
Materials:
-
Aromatic amine or phenol "linker" fragment (e.g., 4-aminophenol) (1.0 eq)
-
This compound (1.05 eq)
-
Cesium carbonate (Cs₂CO₃, 1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, inert atmosphere (N₂ or Ar)
Step-by-Step Methodology:
-
Preparation: In a dry reaction vessel under an inert atmosphere, combine the nucleophilic linker fragment (e.g., 4-aminophenol, 1.0 eq) and cesium carbonate (1.5 eq) in anhydrous DMF. Expertise Note: Cs₂CO₃ is a stronger base than K₂CO₃ and is particularly effective for alkylating less nucleophilic aromatic amines and phenols.
-
Reagent Addition: Add a solution of this compound (1.05 eq) in DMF dropwise to the stirring suspension at room temperature.
-
Reaction: Stir the reaction at 50 °C for 4-16 hours. Monitor for the consumption of the starting materials by LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into ice-water, which will often precipitate the product. If no precipitate forms, perform an aqueous work-up as described in Protocol 1.
-
Purification: Collect the solid product by filtration, wash with water, and dry. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water) or purify by silica gel chromatography to obtain the desired HDAC inhibitor core.
-
Characterization: Confirm the structure using appropriate analytical techniques (NMR, HRMS).
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bioisosterism: 1,2,4‐Oxadiazole Rings (2023) | Merve Taner Camci | 14 Citations [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 9. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C4H2ClF3N2O | CID 10442445 - PubChem [pubchem.ncbi.nlm.nih.gov]
Design and synthesis of novel enzyme inhibitors using 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Application Notes & Protocols
Topic: Design and Synthesis of Novel Enzyme Inhibitors Using 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of the this compound Scaffold
The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The selection of a core chemical scaffold is a critical decision that dictates the synthetic feasibility, metabolic stability, and ultimate biological activity of the resulting compounds. The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention as a versatile pharmacophore.[1] It is recognized as a valuable bioisostere for amide and ester groups, often imparting improved metabolic stability and pharmacokinetic properties to a molecule.[2][3]
This application note focuses on a particularly strategic building block: This compound . This molecule is engineered for utility, combining three key features:
-
The 1,2,4-Oxadiazole Core: Provides a rigid, metabolically stable framework.[4]
-
The 3-(Trifluoromethyl) Group: This electron-withdrawing group is crucial for biological activity. The trifluoromethyl (CF3) group can enhance binding potency, improve membrane permeability, and block metabolic degradation.[5] More specifically, the 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety has emerged as a novel, non-chelating zinc-binding group (ZBG), making it highly effective for targeting metalloenzymes like Histone Deacetylases (HDACs).[6][7]
-
The 5-(Chloromethyl) Group: This is a reactive handle—an electrophilic site poised for facile nucleophilic substitution. It allows for the systematic and efficient diversification of the core scaffold, enabling the rapid synthesis of a library of candidate inhibitors by introducing various nucleophilic fragments.[8]
This guide provides a comprehensive framework for leveraging this powerful building block to design, synthesize, and evaluate novel enzyme inhibitors, with a particular focus on HDACs as a representative and highly relevant enzyme class.
Rationale for Targeting Histone Deacetylases (HDACs)
HDACs are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histone and non-histone proteins.[7] Their dysregulation is implicated in numerous diseases, most notably cancer, making them a validated target for therapeutic intervention.[9] Class IIa HDACs (HDAC4, 5, 7, and 9) are of particular interest. Unlike other HDACs, they have weak deacetylase activity and function primarily as transcriptional repressors. Inhibitors selective for this subclass are considered less cytotoxic than pan-HDAC inhibitors and offer a promising therapeutic window.[6]
The TFMO moiety is an ideal ZBG for targeting class IIa HDACs. It is postulated to form a non-chelating interaction with the active-site zinc ion, a distinct binding mode compared to traditional hydroxamic acid-based inhibitors.[7] This interaction is critical for potent inhibition. The chloromethyl handle on our building block provides the perfect anchor point to append a "linker" and "capping group" that will interact with other regions of the enzyme's binding pocket, ultimately determining the inhibitor's potency and selectivity.
Caption: Logical design of HDAC inhibitors using the target scaffold.
Experimental Protocols
Protocol 1: General Procedure for Synthesis of an Inhibitor Library
This protocol details the nucleophilic substitution reaction at the 5-(chloromethyl) position. The choice of nucleophile (Nu-H) is the diversification step. Examples include substituted thiophenols, anilines, phenols, or aliphatic thiols and amines.
Causality Behind Choices:
-
Solvent: Acetonitrile (MeCN) or Dimethylformamide (DMF) are excellent polar aprotic solvents for Sₙ2 reactions, effectively solvating the cation of the base without hindering the nucleophile.
-
Base: Potassium carbonate (K₂CO₃) is a mild, inexpensive base sufficient to deprotonate common thiol, phenol, or amine nucleophiles to enhance their nucleophilicity. It is easily filtered off post-reaction.
-
Temperature: Room temperature to a gentle heat (e.g., 60 °C) provides enough energy to overcome the activation barrier without promoting side reactions or decomposition. Reaction progress should be monitored to determine the optimal temperature.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the chosen nucleophile (Nu-H) (1.0 eq.).
-
Solvent and Base Addition: Dissolve the nucleophile in anhydrous acetonitrile (approx. 0.1 M concentration). Add finely ground potassium carbonate (K₂CO₃) (1.5 eq.).
-
Initiation of Reaction: Stir the suspension vigorously for 15-20 minutes at room temperature to activate the nucleophile.
-
Addition of Electrophile: Add a solution of this compound (1.1 eq.) in a small volume of acetonitrile dropwise to the stirring suspension.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to 60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting chloromethyl compound is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base (K₂CO₃).
-
Rinse the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane (DCM).
-
Purify the product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final compound.
-
Caption: General workflow for inhibitor synthesis.
Protocol 2: Characterization and Validation
To ensure trustworthiness, every synthesized compound must be rigorously characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirm the presence of protons on the newly introduced fragment and the disappearance of the chloromethyl signal (typically a singlet around 4.8 ppm), which is replaced by a new methylene signal adjacent to the heteroatom (S, N, or O).
-
¹³C NMR: Verify the carbon skeleton of the molecule.
-
¹⁹F NMR: Confirm the presence of the CF₃ group (typically a singlet around -65 ppm).
-
-
Mass Spectrometry (MS): Use High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition by obtaining an accurate mass measurement that matches the calculated molecular formula.
-
Purity Analysis (HPLC): Use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector to determine the purity of the final compound. For biological testing, purity should ideally be >95%.
Protocol 3: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a common and reliable method for measuring the inhibition of HDAC enzymes. It uses a fluorogenic substrate that, upon deacetylation by an active HDAC enzyme, can be cleaved by a developer to release a fluorescent molecule.
Causality Behind Choices:
-
Substrate: A commercially available, acetylated peptide substrate coupled to a fluorophore (e.g., Boc-Lys(Ac)-AMC) is used. This substrate is specific for class I/IIb HDACs. For class IIa, a different substrate like Boc-Lys(TFA)-AMC is required.[7]
-
Developer: Trypsin is commonly used as the developer enzyme to cleave the deacetylated peptide, releasing the fluorescent aminomethylcoumarin (AMC).
-
Buffer: A Tris-based buffer at physiological pH (7.5-8.0) containing salts like KCl and a stabilizing agent like BSA is optimal for HDAC activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.
-
HDAC Enzyme: Prepare a stock solution of recombinant human HDAC enzyme (e.g., HDAC4) in assay buffer. The final concentration should be determined empirically to give a robust signal within the linear range of the assay (e.g., 5-10 nM).
-
Inhibitor Compounds: Prepare 10 mM stock solutions in 100% DMSO. Create a series of 10-point, 3-fold serial dilutions in DMSO.
-
Substrate: Prepare a stock solution of the fluorogenic substrate (e.g., Boc-Lys(TFA)-AMC for Class IIa) in DMSO.
-
Developer: Prepare a solution of Trypsin in assay buffer containing Trichostatin A (TSA) to stop the HDAC reaction.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted inhibitor compounds or DMSO (for positive and negative controls) to the wells of a black, flat-bottom 96-well plate.
-
Add 78 µL of HDAC enzyme solution to all wells except the negative control (add 78 µL of assay buffer instead).
-
Incubate the plate for 15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to all wells.
-
Incubate the plate for 60 minutes at 37 °C.
-
Stop the reaction by adding 100 µL of the developer solution to all wells.
-
Incubate for an additional 20 minutes at 37 °C to allow for fluorophore release.
-
-
Data Acquisition:
-
Measure the fluorescence intensity on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (negative control) from all measurements.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation and Interpretation
The data from a library of synthesized compounds can be effectively summarized in a table to identify structure-activity relationships (SAR).
| Compound ID | R-Group (from Nucleophile) | HDAC4 IC₅₀ (nM) [a] | HDAC1 IC₅₀ (nM) [a] | Selectivity Index (HDAC1/HDAC4) |
| INH-01 | 4-methoxy-thiophenyl | 25 | 4,500 | 180 |
| INH-02 | 4-chloro-thiophenyl | 15 | 3,200 | 213 |
| INH-03 | 4-methyl-thiophenyl | 40 | 6,000 | 150 |
| INH-04 | 4-fluoro-phenylamino | 150 | >10,000 | >66 |
| INH-05 | Cyclohexyl-methylamino | 850 | >10,000 | >11 |
[a] Hypothetical data for illustrative purposes.
Interpretation: From this hypothetical data, one could infer that electron-withdrawing groups on the thiophenyl ring (like chloro in INH-02 ) enhance potency against HDAC4 compared to electron-donating groups (methoxy in INH-01 ). Furthermore, the thiophenyl linker appears to provide better potency and selectivity than the amino-based linkers tested. This SAR data is crucial for guiding the next round of inhibitor design.
References
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 6. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for High-Throughput Screening of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Derivatives
Authored by: A Senior Application Scientist
Introduction: The Promise of Substituted 1,2,4-Oxadiazoles in Drug Discovery
The five-membered 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for ester and amide functionalities.[1][2][3] This heterocyclic core is present in a variety of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][4] The derivatization of this core offers a fertile ground for the discovery of novel therapeutic agents.
This guide focuses on a specific class of derivatives: those substituted with a 5-(chloromethyl) group and a 3-(trifluoromethyl) group. Each substituent brings distinct and advantageous properties to the molecule:
-
The Trifluoromethyl (-CF₃) Group: The incorporation of a -CF₃ group is a well-established strategy in modern drug design.[5] Its strong electron-withdrawing nature can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[6][7] These characteristics can lead to improved pharmacokinetic and pharmacodynamic profiles, potentially resulting in more potent and effective drugs.[6][7]
-
The Chloromethyl (-CH₂Cl) Group: The 5-(chloromethyl) group acts as a reactive handle. This electrophilic site can covalently bind to nucleophilic residues (such as cysteine, histidine, or lysine) in the active sites of target proteins, leading to irreversible inhibition. This mechanism of action can result in prolonged and potent biological effects, a desirable trait for certain therapeutic indications, particularly in oncology.
Given these properties, high-throughput screening (HTS) of a library of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole derivatives is a rational approach to identify novel hit compounds for drug development programs.
Part 1: High-Throughput Screening (HTS) Strategy
HTS enables the rapid testing of thousands to millions of compounds to identify those that modulate a specific biological pathway or target. For this class of compounds, a cell-based assay is an excellent starting point as it provides insights into cell permeability, cytotoxicity, and on-target effects within a cellular context.[8][9]
A common and robust HTS approach is to screen for compounds that affect cell viability.[8][10] This can identify molecules with cytotoxic or cytostatic effects, which are particularly relevant for anticancer drug discovery.[4]
Workflow Overview
The general workflow for a cell-based HTS campaign is outlined below. This process is designed to be systematic, moving from a broad primary screen to more focused secondary and validation assays.
Caption: High-Throughput Screening (HTS) Workflow.
Hypothetical Target Pathway: Inhibition of a Pro-Survival Kinase
Many 1,2,4-oxadiazole derivatives have been investigated as anticancer agents.[4] A plausible mechanism of action for a cytotoxic compound from this library could be the inhibition of a key pro-survival signaling pathway, such as one mediated by a protein kinase. The reactive chloromethyl group could form a covalent bond with a cysteine residue in the kinase's active site, leading to irreversible inhibition.
Caption: Hypothetical Kinase Inhibition Pathway.
Part 2: Detailed Protocols
Protocol 1: Compound Management and Plate Preparation
The integrity of the screening results is highly dependent on the proper handling and storage of the compound library.[11][12] The this compound is classified as acutely toxic if swallowed and should be handled with appropriate safety precautions.[13]
Materials:
-
This compound derivative library
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
384-well polypropylene plates (storage)
-
384-well clear-bottom, white-walled assay plates (for cell-based assays)
-
Acoustic liquid handler or multichannel pipette
Procedure:
-
Stock Solution Preparation:
-
Allow powdered compounds to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution of each compound in 100% anhydrous DMSO. This high concentration minimizes the volume of solvent added to the assay wells.
-
Ensure complete dissolution by vortexing or sonication.
-
-
Storage of Master Plates:
-
Preparation of Assay-Ready Plates:
-
Thaw a master stock plate.
-
Using an acoustic liquid handler or a multichannel pipette, transfer a small volume (e.g., 50 nL) of the 10 mM stock solution into the wells of a 384-well assay plate. This will be the highest concentration in the primary screen.
-
For dose-response experiments, perform serial dilutions directly in the assay plates or in an intermediate plate before transferring to the final assay plate.
-
Protocol 2: High-Throughput Cell Viability Assay (ATP-Based Luminescence)
This protocol uses a commercially available ATP-based luminescent assay (e.g., CellTiter-Glo®) to measure cell viability. The principle is that the amount of ATP is directly proportional to the number of metabolically active, viable cells.[8]
Materials:
-
Cancer cell line of interest (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Assay-ready compound plates (from Protocol 1)
-
Positive control (e.g., a known cytotoxic agent like Staurosporine)
-
Negative control (0.1% DMSO in media)
-
ATP-based luminescent cell viability assay reagent
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cells in complete culture medium to the desired seeding density (e.g., 2,000 cells/well in 50 µL). This density should be optimized to ensure cells are in the exponential growth phase at the end of the incubation period.
-
Dispense 50 µL of the cell suspension into each well of the 384-well assay plates containing the pre-spotted compounds.
-
-
Compound Incubation:
-
Cover the plates and incubate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator. The incubation time should be sufficient to observe a significant effect on cell proliferation.
-
-
Assay Reagent Addition and Signal Detection:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add the ATP-based luminescent assay reagent to each well according to the manufacturer's instructions (e.g., 25 µL per well). This reagent lyses the cells and contains luciferase and luciferin to generate a luminescent signal from the available ATP.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
Part 3: Data Analysis and Quality Control
Rigorous data analysis and quality control are essential for the reliability of HTS results.
Data Normalization:
Raw luminescence values are typically normalized to the plate controls:
-
Percent Inhibition (%) = 100 × (1 - (Sample_Signal - Avg_Negative_Control) / (Avg_Positive_Control - Avg_Negative_Control))
Quality Control Metrics:
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[15] It measures the separation between the positive and negative control distributions.
-
Z'-factor = 1 - (3 × (SD_Positive_Control + SD_Negative_Control)) / |Avg_Positive_Control - Avg_Negative_Control|
| Parameter | Description | Value |
| Z'-factor | A measure of assay quality and robustness. | A value between 0.5 and 1.0 indicates an excellent assay.[15] |
| Signal-to-Background (S/B) | The ratio of the average signal of the negative control to the average signal of the positive control. | A higher ratio indicates a larger assay window. |
| Coefficient of Variation (%CV) | A measure of the variability within a set of replicate measurements. | Typically, a %CV of <15% is considered acceptable. |
Table 1: HTS Assay Quality Control Metrics
| Metric | Positive Control (Staurosporine) | Negative Control (DMSO) | Calculation | Result |
| Average Signal | 1,500 RLU | 50,000 RLU | N/A | N/A |
| Standard Deviation | 200 RLU | 3,000 RLU | N/A | N/A |
| Z'-factor | N/A | N/A | 1 - (3*(200+3000)) / |1500-50000| | 0.80 |
Table 2: Example Z'-factor Calculation
Hit Selection and Confirmation:
-
Primary Hit Selection: Compounds that exhibit a certain threshold of inhibition (e.g., >50% or >3 standard deviations from the mean of the negative controls) are selected as primary hits.
-
Hit Confirmation: Primary hits are re-tested under the same assay conditions to confirm their activity.
-
Dose-Response Analysis: Confirmed hits are then tested in a dose-response format (e.g., an 8-point, 3-fold serial dilution) to determine their potency (IC₅₀).
Conclusion
The screening of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents, particularly in the field of oncology. The protocols and strategies outlined in this guide provide a robust framework for conducting a high-throughput screening campaign, from initial compound handling to data analysis and hit validation. By employing rigorous quality control and a systematic approach, researchers can effectively identify and advance promising lead compounds for further development.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 7. nbinno.com [nbinno.com]
- 8. marinbio.com [marinbio.com]
- 9. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 10. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmpplastic.com [gmpplastic.com]
- 12. Compound Management for Quantitative High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Topic: A Robust and Scalable Synthesis of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, frequently utilized as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate physicochemical properties.[1] The incorporation of trifluoromethyl and chloromethyl groups introduces valuable pharmacophores for tuning electronic properties and providing reactive handles for further derivatization.[2][3] However, scaling the synthesis of these highly functionalized heterocycles presents significant challenges, including managing exothermic reactions, ensuring regiochemical control, and minimizing hazardous waste streams. This document provides a comprehensive, field-proven protocol for the scale-up synthesis of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole, focusing on process safety, efficiency, and reproducibility.
Strategic Rationale for the Selected Synthetic Route
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is most reliably achieved through the cyclocondensation of an amidoxime with an activated carboxylic acid derivative.[4][5] For the target molecule, this compound, this translates to the reaction between trifluoroacetamidoxime and an activated form of chloroacetic acid.
Chosen Route: Acylation of trifluoroacetamidoxime with chloroacetyl chloride in the presence of a non-nucleophilic base.
Causality for this selection:
-
Scalability and Cost-Effectiveness: This route avoids expensive or difficult-to-handle reagents. Unlike syntheses that may employ trifluoroacetic anhydride (TFAA), which generates significant trifluoroacetic acid waste, the use of an acyl chloride is more atom-economical.[6]
-
Process Safety and Environmental Impact: This protocol circumvents the use of phosphorus-based dehydrating agents (e.g., POCl₃), which are common in the synthesis of the isomeric 1,3,4-oxadiazoles and generate substantial quantities of problematic phosphorus-containing aqueous waste.[7] It also avoids fluoride-based catalysts like TBAF, which can be corrosive to glass-lined reactors on a large scale.[8]
-
Regiochemical Purity: The chosen pathway unambiguously yields the desired 1,2,4-oxadiazole regioisomer, a critical factor for pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103764635A - Novel trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 3. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. soc.chim.it [soc.chim.it]
- 6. WO2019020451A1 - Preparation of substituted 3-aryl-5-trifluoromethyl-1,2,4-oxadiazoles - Google Patents [patents.google.com]
- 7. CN117964574A - A preparation method of 5-chloromethyl-2-trifluoromethyl-1,3,4-oxadiazole - Google Patents [patents.google.com]
- 8. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the characterization of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole products
Application Notes & Protocols
Introduction and Strategic Overview
5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a key heterocyclic intermediate possessing a unique combination of reactive functional groups: the metabolically stable trifluoromethyl moiety, the bioisosteric 1,2,4-oxadiazole ring, and a reactive chloromethyl handle for further synthetic elaboration.[1][2][3] These features make it a valuable building block in the discovery of novel therapeutic agents and agrochemicals.[3] The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug candidates.[4]
Given its potential role as a critical starting material or active pharmaceutical ingredient (API), a rigorous and multi-faceted analytical characterization is not merely a procedural step but a foundational requirement for ensuring product quality, safety, and reproducibility in research and development. This guide provides a suite of detailed protocols designed to deliver a comprehensive understanding of the molecule's identity, purity, physicochemical properties, and stability profile.
The analytical strategy is built on an orthogonal approach, where data from independent techniques are integrated to build a cohesive and undeniable characterization package.
References
- 1. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ijper.org [ijper.org]
- 4. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Click chemistry applications with 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole analogs
An Application Guide to Bioorthogonal Ligation Using 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Analogs
Introduction: A Privileged Scaffold Meets Bioorthogonal Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and drug discovery.[1][2][3] Its value lies in its role as a robust bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[4] When substituted with a trifluoromethyl (CF₃) group, the lipophilicity and cell permeability of the parent molecule can be enhanced, while also providing a potential label for ¹⁹F NMR studies.[5] The this compound scaffold combines these favorable attributes with a reactive chloromethyl handle, an ideal starting point for chemical diversification.[6]
This guide details the transformation of this versatile building block into powerful molecular probes for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility.[7][8] We will provide detailed, field-tested protocols for synthesizing azide and alkyne-functionalized oxadiazole analogs and their subsequent application in two cornerstone click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][] These protocols are designed for researchers in drug development, chemical biology, and molecular imaging seeking to leverage this unique scaffold for bioconjugation, probe development, and cellular labeling.
Core Principle: Activating the Oxadiazole for Click Chemistry
The foundational strategy involves converting the reactive but non-specific chloromethyl group into a bioorthogonal handle—specifically, an azide or a terminal alkyne. The chlorine atom on the benzylic-like methyl group is a competent leaving group, readily displaced by nucleophiles. This allows for the straightforward synthesis of analogs poised for highly specific ligation reactions.
Figure 1: Overall workflow from the starting chloromethyl-oxadiazole to functional bioconjugates via click chemistry.
Protocol 1: Synthesis of 5-(azidomethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
This protocol describes the conversion of the chloromethyl group to an azidomethyl group via a classical Sₙ2 reaction. The resulting azide is a key building block for both CuAAC and SPAAC reactions.
Rationale: Sodium azide (NaN₃) is an excellent nucleophile for displacing halides. A polar aprotic solvent like dimethylformamide (DMF) is chosen to dissolve the ionic sodium azide and to accelerate the Sₙ2 reaction by solvating the sodium cation without hydrogen-bonding to the azide nucleophile, thus maximizing its nucleophilicity.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration).
-
Add Nucleophile: Add sodium azide (1.5 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Reaction: Stir the mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water (10x the volume of DMF).
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 10x the volume of DMF).
-
Washing: Combine the organic layers and wash with deionized water (2x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification & Validation: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel. Confirm the structure and purity by ¹H NMR, ¹⁹F NMR, and mass spectrometry. The successful substitution is typically confirmed by the disappearance of the chloromethyl signal and the appearance of a new azidomethyl signal in the ¹H NMR spectrum, along with a characteristic azide stretch in the IR spectrum (~2100 cm⁻¹).
Application Protocol 2: CuAAC Bioconjugation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most widely used click reaction, forming a stable 1,4-disubstituted triazole linkage.[][11][12] This protocol provides a general method for conjugating the synthesized oxadiazole-azide to a terminal alkyne-modified biomolecule or fluorophore.
Rationale: The reaction requires a catalytic amount of Cu(I), which is generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[13] A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA), is often included to stabilize the Cu(I) oxidation state and prevent oxidative side reactions, which is especially critical in biological media.[14]
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 3. [1, 2, 4]-oxadiazoles: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. soc.chim.it [soc.chim.it]
- 5. incemc.ro [incemc.ro]
- 6. This compound | 100442-49-7 | Benchchem [benchchem.com]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. The 1,2,4-oxadiazole ring is a valuable pharmacophore, often used as a metabolically stable bioisostere for ester or amide functionalities in drug candidates.[1] The presence of both a trifluoromethyl group and a reactive chloromethyl handle makes this specific molecule a versatile intermediate for library synthesis and lead optimization.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Synthesis Overview: The Pathway to 1,2,4-Oxadiazoles
The most prevalent and reliable method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, including the target compound, is a two-stage process.[2][3] It begins with the O-acylation of an amidoxime by an acylating agent to form an O-acylamidoxime intermediate. This intermediate is then subjected to cyclodehydration to forge the oxadiazole ring.
The synthesis of this compound follows this pathway, starting from trifluoroacetamidoxime and chloroacetyl chloride.
References
Common side reactions with 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole and how to avoid them
Technical Support Center: 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile reagent. Our goal is to help you anticipate and mitigate common side reactions, ensuring the success and efficiency of your synthetic endeavors.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during reactions involving this compound. The primary reactivity of this molecule stems from the highly electrophilic benzylic-like carbon of the chloromethyl group, which is further activated by the electron-withdrawing nature of the trifluoromethyl-oxadiazole ring system.
Question 1: My reaction is yielding a significant amount of a polar byproduct, identified as 5-(hydroxymethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. What is happening and how can I prevent it?
Answer:
Causality: You are observing the hydrolysis of the starting material. The chloromethyl group is highly susceptible to nucleophilic attack by water. Trace amounts of moisture in your reaction solvent, reagents, or glassware can lead to the formation of the corresponding alcohol byproduct. This side reaction consumes your starting material and complicates purification.
Avoidance Strategy:
The key is to maintain strictly anhydrous (water-free) conditions throughout your experimental setup and execution.
Detailed Protocol for Anhydrous Reaction Setup:
-
Glassware Preparation:
-
Thoroughly wash and dry all glassware (reaction flask, dropping funnel, condenser, etc.).
-
Place the glassware in an oven at >120°C for at least 4 hours (overnight is ideal) to remove adsorbed water.
-
Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry inert gas (Nitrogen or Argon).
-
-
Solvent & Reagent Preparation:
-
Use only anhydrous solvents. Purchase commercially available anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation from a suitable drying agent, or passage through an activated alumina column).
-
Ensure your nucleophile and any base used are also anhydrous. If they are solids, dry them in a vacuum oven if their stability permits.
-
-
Reaction Execution:
-
Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. This can be achieved using a balloon or a bubbler system.
-
Add reagents via syringe through rubber septa. For larger-scale additions, use a pressure-equalizing dropping funnel.
-
Question 2: I am observing the formation of a high molecular weight species, possibly a dimer or oligomer, and my desired product yield is low. Why does this happen?
Answer:
Causality: This side reaction is typically a result of self-condensation. If your intended nucleophile is weak, sterically hindered, or present in a low concentration, the this compound can react with itself or with the newly formed product. The product, now containing a nucleophilic site (e.g., an amine or thiol), can attack the chloromethyl group of another starting material molecule, leading to dimerization.
Avoidance Strategy:
The strategy is to favor the intended intermolecular reaction over the undesired self-condensation.
-
Order of Addition: Instead of adding your nucleophile to a solution of the chloromethyl oxadiazole, use "inverse addition." Add the this compound solution slowly (dropwise) to a solution of your nucleophile and base. This ensures that the concentration of the electrophile is always low relative to the desired nucleophile, minimizing the chance for self-reaction.
-
Concentration: Run the reaction at a reasonably high dilution to decrease the probability of two reagent molecules colliding. However, be mindful that excessive dilution can slow down the desired reaction rate.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0°C or even -78°C) can help control the rate of the reaction, often favoring the desired pathway over less selective side reactions.
Visualizing Reaction Pathways
Below is a diagram illustrating the desired reaction versus the common side reactions.
Caption: Desired vs. Undesired Reaction Pathways.
Question 3: My reaction is not proceeding to completion, or it is very sluggish. How can I improve the reaction rate?
Answer:
Causality: Several factors can contribute to a sluggish reaction. The nucleophilicity of your substrate might be low, the chosen base may not be strong enough to deprotonate the nucleophile effectively, or the solvent may not be optimal for an S_N2-type reaction.
Troubleshooting Steps:
-
Choice of Base: Ensure the base is strong enough to deprotonate your nucleophile. For alcohols or thiols, sodium hydride (NaH) or potassium carbonate (K₂CO₃) are effective. For amines, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. The use of pyridine has also been reported in similar alkylation reactions[1].
-
Solvent Selection: Use a polar aprotic solvent, which is ideal for S_N2 reactions. Suitable choices include:
-
Acetonitrile (ACN): Excellent for many substitutions.
-
N,N-Dimethylformamide (DMF): A highly polar solvent that can significantly accelerate S_N2 reactions. Ensure it is anhydrous.
-
Tetrahydrofuran (THF): A good general-purpose solvent.
-
-
Addition of a Catalyst: For reactions involving halide displacement, adding a catalytic amount of an iodide salt (e.g., sodium iodide or potassium iodide) can accelerate the reaction via the Finkelstein reaction. The in-situ generated iodo-methyl intermediate is much more reactive than the starting chloromethyl compound.
-
Temperature: If the reaction is slow at room temperature, gradually increasing the heat can improve the rate. Monitor the reaction closely by TLC or LCMS to ensure that decomposition or side product formation does not increase significantly at higher temperatures.
Table 1: Solvent & Base Selection Guide
| Nucleophile Type | Recommended Base(s) | Recommended Solvent(s) | Notes |
| Primary/Secondary Amine | K₂CO₃, Cs₂CO₃, DIPEA, TEA | ACN, THF, DMF | Organic bases also act as acid scavengers for the HCl generated. |
| Phenol / Alcohol | K₂CO₃, NaH, Cs₂CO₃ | DMF, ACN, THF | NaH is a strong, non-nucleophilic base; handle with care. |
| Thiol | K₂CO₃, TEA | DMF, ACN | Thiols are generally very good nucleophiles. |
| Carboxylate | K₂CO₃, Cs₂CO₃ | DMF, ACN |
Frequently Asked Questions (FAQs)
Q: What are the primary safety concerns when handling this compound?
A: This compound should be handled with care in a chemical fume hood. It is classified as harmful if swallowed and causes skin and eye irritation or damage[2][3][4][5]. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[3][6]. Avoid inhalation of dust or vapors[3].
Q: How should I store this reagent?
A: Store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible substances[3]. For long-term storage, refrigeration (2-8°C) is often recommended[3].
Q: Is the 1,2,4-oxadiazole ring stable under typical reaction conditions?
A: The 1,2,4-oxadiazole ring is generally robust and serves as a stable bioisostere for ester and amide functionalities[7]. It is stable to many synthetic conditions. However, exposure to very harsh acidic or basic conditions, or very high temperatures, could potentially lead to ring cleavage[8]. The primary site of reactivity under the conditions discussed here is the chloromethyl group.
Q: What is the best way to monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting material, product, and any potential byproducts. Staining with potassium permanganate is often effective for visualizing the spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.
Workflow Visualization
This diagram outlines a logical workflow for troubleshooting common issues encountered when using this reagent.
Caption: A logical workflow for reaction troubleshooting.
References
- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. 2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C4H2ClF3N2O | CID 10442445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-(ChloroMethyl)-3-(3-fluorophenyl)-1,2,4-oxadiazole | 601484-33-7 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. soc.chim.it [soc.chim.it]
Purification strategies for 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole reaction products
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this versatile synthetic intermediate. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you achieve the highest possible purity for your reaction products.
Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound.
Q1: My TLC plate shows multiple spots after the reaction, and I'm unsure which is the product. How do I identify and remove unreacted starting materials?
A1: This is a frequent issue, typically arising from incomplete reactions or non-optimized stoichiometry. The primary impurities are often the starting materials: a trifluoromethyl-containing amidoxime and a chloroacetyl derivative.
Causality: The synthesis of 1,2,4-oxadiazoles often involves the condensation and cyclization of an amidoxime with an acyl chloride or related carboxylic acid derivative.[1] If the reaction does not go to completion, you will have a mixture of starting materials, your desired product, and potentially other byproducts in the crude reaction mixture.
Troubleshooting Steps:
-
Baseline Analysis: Run a co-spotting TLC. On the same plate, spot your crude reaction mixture, the trifluoromethyl amidoxime starting material, and the chloroacetylating agent. This will help you definitively identify the spots corresponding to the starting materials.
-
Aqueous Workup: Many amidoximes and their salts are polar and have some water solubility. A standard aqueous workup can remove a significant portion of these impurities. See Protocol 1 for a detailed procedure.
-
Chromatographic Separation: Flash column chromatography is the most effective method for separating the less polar oxadiazole product from the more polar starting materials. A gradient elution is recommended. See Protocol 2 and Table 2 for guidance on solvent systems.
Q2: I've successfully removed the starting materials, but a persistent impurity spot remains very close to my product spot on the TLC. What could it be and how do I separate it?
A2: A close-running spot often indicates the presence of a structurally similar byproduct, such as a regioisomer or a dimer.
Causality:
-
Regioisomers: The formation of the 1,2,4-oxadiazole ring from amidoximes and acyl chlorides can sometimes yield small amounts of the isomeric 1,3,4-oxadiazole, although this is less common with standard methods.[1][2]
-
Dimerization/Side Reactions: The chloromethyl group is a reactive electrophile. Under basic conditions or prolonged heating, it can react with any available nucleophiles in the mixture, including another molecule of the product or starting material, leading to dimers or other adducts.
Troubleshooting Steps:
-
Optimize Chromatography: Improving the separation power (resolution) of your column chromatography is key.
-
Solvent System: Switch to a solvent system with different polarity characteristics. If you are using Hexane/Ethyl Acetate, try a system like Dichloromethane/Methanol or Toluene/Acetone.
-
Shallow Gradient: Run a very slow, shallow gradient around the elution point of your product.
-
Column Size: Use a longer, narrower column with a larger amount of silica gel relative to your crude product amount (aim for a 1:50 to 1:100 mass ratio of product to silica).
-
-
Recrystallization: If the impurity is present in a small amount, recrystallization can be highly effective. The key is to find a solvent system where the product has high solubility at elevated temperatures but low solubility at room or lower temperatures, while the impurity remains in solution. Refer to Protocol 3 and Table 3 for solvent suggestions.
Q3: My purified product is a persistent oil and refuses to crystallize, even after column chromatography. How can I induce solidification?
A3: The failure to crystallize is almost always due to residual impurities, typically solvents or a minor, structurally similar byproduct that acts as a crystal lattice inhibitor.
Causality: Even trace amounts of solvent can significantly lower the melting point of a compound and prevent the ordered arrangement required for crystallization. The trifluoromethyl group can also influence the crystal packing behavior of the molecule.[3]
Troubleshooting Steps:
-
Ensure Solvent Removal: Use a high-vacuum pump (Schlenk line) for an extended period, possibly with gentle heating (30-40°C), to remove all traces of chromatography solvents like ethyl acetate or dichloromethane.
-
Purity Check: Confirm the purity by ¹H NMR. The presence of residual solvent peaks will be obvious. If other unexpected peaks are present, an additional chromatographic purification may be necessary.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic imperfections in the glass can provide nucleation sites.
-
Seed Crystals: If you have a tiny amount of solid material from a previous batch, add a single speck to the oil.
-
Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or pentane) to the oil and stir vigorously. This can sometimes "crash out" the product as a solid or powder, which can then be recrystallized. See Protocol 3 .
-
Troubleshooting Decision Tree
Here is a logical workflow for addressing common purification challenges.
Caption: A decision tree for troubleshooting purification.
Frequently Asked Questions (FAQs)
Q1: What is the best general purification strategy for this compound?
A1: A multi-step approach is most reliable. The overall goal is to first remove bulk, highly dissimilar impurities (like salts and polar starting materials) and then separate the target compound from closely related byproducts.
Recommended General Workflow:
-
Quench & Aqueous Workup: Neutralize the reaction mixture and perform an extractive workup to remove inorganic salts and highly polar species.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Primary Purification (Chromatography): Purify the crude residue by flash column chromatography on silica gel.[4] This is the most critical step for separating the product from organic byproducts.
-
Final Purification (Recrystallization): If the product is a solid and maximum purity is required, perform a final recrystallization.
Purification Workflow Diagram
References
Improving the yield of reactions with 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole is a valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group enhances metabolic stability and binding affinity, while the reactive chloromethyl handle allows for facile derivatization through nucleophilic substitution.[1][2][3] However, harnessing the full potential of this reagent requires a nuanced understanding of its reactivity. This guide addresses frequently encountered issues in a practical question-and-answer format, providing evidence-based solutions to streamline your synthetic workflows.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during reactions with this compound.
Low or No Product Yield
Q1: I am seeing very low conversion of my starting materials in a nucleophilic substitution reaction. What are the likely causes and how can I improve the yield?
A1: Low conversion in nucleophilic substitution reactions with this compound can stem from several factors. The primary considerations are the reactivity of your nucleophile, the choice of solvent and base, and the reaction temperature.
-
Nucleophile Reactivity: The chloromethyl group on the oxadiazole is an active site for SN2 reactions. The success of the reaction is highly dependent on the nucleophilicity of the reacting partner. Weakly nucleophilic species will react slowly, leading to low conversion.
-
Expert Insight: For less reactive nucleophiles, consider strategies to enhance their reactivity. For example, when using an alcohol as a nucleophile, converting it to its corresponding alkoxide with a strong base like sodium hydride (NaH) will significantly increase its nucleophilicity. Similarly, for thiols, using a non-nucleophilic base like potassium carbonate or cesium carbonate can generate the more reactive thiolate anion.
-
-
Solvent Effects: The choice of solvent is critical for SN2 reactions.
-
Polar Aprotic Solvents are Preferred: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are ideal for SN2 reactions.[4][5] These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the anionic nucleophile, leaving it "naked" and more reactive.[4][6]
-
Avoid Polar Protic Solvents: Solvents like water, methanol, and ethanol can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon of the chloromethyl group.[5][6] This can dramatically slow down the reaction rate.
-
-
Base Selection: The base plays a crucial role in deprotonating the nucleophile (if necessary) and neutralizing the HCl generated during the reaction.
-
For Amine Nucleophiles: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. The use of a stronger, non-nucleophilic organic base like diisopropylethylamine (DIPEA) can also be beneficial, particularly if the starting materials are sensitive to stronger inorganic bases.
-
For Thiol and Alcohol Nucleophiles: A base is required to generate the more nucleophilic thiolate or alkoxide. The strength of the base should be matched to the pKa of the nucleophile.
-
-
Temperature: While many SN2 reactions proceed at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 40-60 °C). However, excessive heat can lead to the formation of byproducts. It is recommended to start at room temperature and gradually increase the temperature while monitoring the reaction by Thin Layer Chromatography (TLC).
Formation of Multiple Products/Impure Reaction Mixture
Q2: My TLC plate shows multiple spots in addition to my desired product. What are the common side reactions and how can I minimize them?
A2: The formation of multiple products is a common challenge. Understanding the potential side reactions is key to developing a strategy for their suppression.
-
Dimerization/Oligomerization: Under strongly basic conditions, the product of the initial substitution, if it still possesses a nucleophilic site, can react with another molecule of this compound. This is particularly relevant when using bifunctional nucleophiles.
-
Mitigation Strategy: Use a slight excess of the nucleophile (e.g., 1.1-1.2 equivalents) to ensure all the chloromethyl starting material is consumed. Adding the this compound slowly to the reaction mixture containing the nucleophile and base can also help to minimize its concentration and reduce the likelihood of side reactions.
-
-
Elimination Reactions: Although less common for a primary chloride, under very strong, sterically hindered basic conditions, elimination to form an exocyclic double bond could be a minor pathway.
-
Mitigation Strategy: Avoid using overly strong and hindered bases like potassium tert-butoxide unless specifically required. Stick to milder bases like K₂CO₃ or DIPEA.
-
-
Hydrolysis of the Chloromethyl Group: In the presence of water, the chloromethyl group can be hydrolyzed to a hydroxymethyl group.
-
Mitigation Strategy: Ensure all reagents and solvents are anhydrous. Using freshly distilled solvents and drying agents can significantly reduce water content.
-
-
Reaction with Solvent: Solvents like DMF can sometimes participate in side reactions at elevated temperatures. For instance, formylation of amine nucleophiles can occur.
-
Mitigation Strategy: If side reactions with the solvent are suspected, consider switching to an alternative polar aprotic solvent like acetonitrile or acetone.
-
Frequently Asked Questions (FAQs)
Q3: What is the best way to monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any potential byproducts. The starting material, this compound, is relatively nonpolar, while the product, being more functionalized, will typically have a lower Rf value. Visualizing the spots under a UV lamp (254 nm) is usually effective. Staining with potassium permanganate can also be used if the compounds are not UV-active.[7]
Q4: What are the recommended work-up and purification procedures for products derived from this compound?
A4: A standard aqueous work-up is usually sufficient.
-
Quenching: Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual water-soluble impurities and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
For purification, flash column chromatography on silica gel is the most common method. The choice of eluent will depend on the polarity of the product. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective in separating the desired product from unreacted starting materials and byproducts.
Q5: Are there any specific safety precautions I should take when working with this compound?
A5: Yes, standard laboratory safety precautions should be strictly followed. This compound is a reactive electrophile and should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general starting point for the reaction of this compound with a primary or secondary amine.
Caption: General workflow for amine substitution.
Data Summary: Solvent Effects on SN2 Reactions
The following table summarizes the general effect of solvent choice on the rate of SN2 reactions.
| Solvent Type | Examples | Effect on SN2 Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases Rate | Poorly solvates the nucleophile, leaving it more reactive.[4][6] |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | Strongly solvates the nucleophile through hydrogen bonding, reducing its reactivity.[5][6] |
| Nonpolar | Hexane, Toluene | Very Slow/No Reaction | Poor solubility of most ionic nucleophiles. |
Logical Relationships
The following diagram illustrates the key decision-making process for troubleshooting low reaction yields.
Caption: Troubleshooting flowchart for low yield.
References
- 1. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Stability issues of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole under different reaction conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work with this versatile but reactive building block. As Senior Application Scientists, we have compiled this guide based on a synthesis of literature data and practical field experience to ensure scientific integrity and provide actionable insights.
Introduction to this compound
This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its utility stems from the presence of two key reactive moieties: a highly reactive chloromethyl group at the 5-position, primed for nucleophilic substitution, and a 1,2,4-oxadiazole ring substituted with a strongly electron-withdrawing trifluoromethyl group. This unique combination of features, however, also presents stability challenges under certain reaction conditions. This guide will help you navigate these challenges and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues and questions encountered during the handling and use of this compound.
Storage and Handling
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture. For prolonged storage, refrigeration is recommended. The compound is a solid at room temperature.
Q2: I've noticed the compound developing a slight discoloration over time. Is it still usable?
A2: Slight discoloration may indicate minor degradation. While it might still be suitable for some applications, for reactions sensitive to impurities, it is advisable to purify the material before use, for example, by recrystallization or column chromatography. It is crucial to first analyze a small sample by an appropriate method (e.g., NMR, LC-MS) to assess its purity.
Reaction Condition Stability
Q3: My reaction is failing, and I suspect the 1,2,4-oxadiazole ring is not stable. Under what pH conditions is the ring most stable?
A3: The 1,2,4-oxadiazole ring exhibits maximum stability in a pH range of 3-5.[1] Both strongly acidic and strongly basic conditions can lead to the cleavage of the oxadiazole ring.[1]
-
Under acidic conditions (pH < 3): The N-4 atom of the oxadiazole ring can be protonated, which activates the C-5 carbon towards nucleophilic attack, leading to ring opening.[1]
-
Under basic conditions (pH > 7): Nucleophilic attack at the C-5 carbon can occur, generating an anionic intermediate that can subsequently lead to ring cleavage.[1]
Troubleshooting Tip: If you suspect ring instability, buffer your reaction medium to maintain a pH between 3 and 5. If the reaction requires basic or acidic conditions, consider minimizing reaction time and temperature.
Q4: I am performing a reaction with a strong nucleophile. What should I be concerned about?
A4: The primary concern is the high reactivity of the chloromethyl group, which is an excellent electrophile for SN2 reactions. This is further enhanced by the electron-withdrawing trifluoromethyl group, which increases the electrophilicity of the adjacent carbon.[2][3] While this reactivity is often desired, it can lead to side reactions if not properly controlled. Additionally, strong nucleophiles can also attack the oxadiazole ring itself, especially at elevated temperatures or under harsh conditions, leading to ring-opening byproducts.
dot
Caption: Competing reaction pathways for this compound.
Nucleophilic Substitution Reactions
Q5: I am trying to displace the chloride with an amine/thiol, but I am getting low yields and multiple products. What is going wrong?
A5: This is a common issue. Besides the desired SN2 reaction, several side reactions can occur:
-
Over-alkylation: If the product of the initial substitution still possesses nucleophilic sites (e.g., a primary amine product), it can react with another molecule of the starting material.
-
Ring Attack: As mentioned, strong nucleophiles can attack the oxadiazole ring.
-
Base-induced degradation: If a strong base is used to deprotonate the nucleophile or scavenge HCl, it can promote the degradation of the starting material or product.
Troubleshooting Protocol for Nucleophilic Substitution:
-
Choice of Base: Use a mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like diisopropylethylamine) to neutralize the HCl generated during the reaction.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the nucleophile to drive the reaction to completion but avoid a large excess that could lead to side reactions.
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or room temperature) and slowly warm if necessary. The chloromethyl group is highly reactive, and elevated temperatures may not be required and could promote side reactions.
-
Solvent: Use a polar aprotic solvent such as acetonitrile, DMF, or THF.
-
Monitoring: Closely monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid the formation of byproducts.
dot
Caption: Troubleshooting workflow for nucleophilic substitution reactions.
Q6: I am using potassium cyanide (KCN) as a nucleophile and observing unexpected products. What is happening?
A6: The reaction of 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles with KCN has been shown to be complex.[2][4][5] While the expected nitrile product from SN2 displacement is formed, further reactions can occur, especially at higher temperatures or with an excess of KCN. These can include the formation of trisubstituted propane derivatives through a decyanation pathway.[2][4][5]
Experimental Protocol: Synthesis of 2-(3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl)acetonitrile
This protocol is adapted from procedures for analogous compounds and should be optimized for your specific substrate.[2][4][5]
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add potassium cyanide (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Reaction Condition | Potential Issue | Mitigation Strategy |
| Strongly Acidic (pH < 3) | Oxadiazole ring cleavage | Buffer reaction to pH 3-5; minimize reaction time and temperature.[1] |
| Strongly Basic (pH > 7) | Oxadiazole ring cleavage | Use mild, non-nucleophilic bases; maintain low temperatures.[1] |
| Strong Nucleophiles | SN2 at chloromethyl, potential for ring attack | Use stoichiometric amounts of nucleophile, low temperature, and monitor reaction closely. |
| High Temperature | Increased rate of side reactions and decomposition | Perform reactions at the lowest effective temperature. |
| Protic Solvents | Can participate in ring-opening mechanisms | Use polar aprotic solvents where possible. |
Thermal Stability
Q7: What is the thermal stability of this compound? Can I run my reaction at elevated temperatures?
A7: While specific data for the title compound is limited, 1,2,4-oxadiazoles are generally considered to be thermally stable. However, at very high temperatures, thermal degradation can occur, which may involve cleavage of the oxadiazole ring. The presence of the trifluoromethyl group could influence the thermal stability. It is always recommended to perform reactions at the lowest temperature that allows for a reasonable reaction rate to minimize potential decomposition. A preliminary small-scale experiment to test the stability of the starting material under the proposed reaction conditions (without the other reactants) is advisable if high temperatures are required.
Mechanistic Insights
The high reactivity of the chloromethyl group is attributed to the stability of the incipient carbocation in the transition state of an SN1-like process or the electrophilicity of the carbon atom in an SN2 reaction. The potent electron-withdrawing trifluoromethyl group significantly enhances the electrophilic character of the C-5 carbon of the oxadiazole ring and, through inductive effects, the carbon of the chloromethyl group.[2][3]
dot
Caption: Inductive effects influencing the reactivity of the molecule.
Conclusion
This compound is a valuable synthetic intermediate, but its successful application requires a thorough understanding of its stability and reactivity. By carefully controlling reaction conditions, particularly pH, temperature, and the choice of reagents, researchers can effectively mitigate potential side reactions and achieve high yields of their desired products. This guide provides a starting point for troubleshooting common issues, and we encourage you to perform small-scale optimization experiments to determine the ideal conditions for your specific transformations.
References
- 1. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Troubleshooting guide for the synthesis of 1,2,4-oxadiazoles
Welcome to the technical support center dedicated to the synthesis of 1,2,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. As a key pharmacophore in medicinal chemistry, mastering the synthesis of 1,2,4-oxadiazoles is crucial for the rapid advancement of drug discovery programs.[1][2][3][4] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to enhance your synthetic success.
Troubleshooting Guide: From Low Yields to Unexpected Byproducts
The most prevalent method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the acylation of an amidoxime to form an O-acyl amidoxime intermediate, followed by a cyclodehydration step.[5][6] While conceptually straightforward, this process can be fraught with challenges. This guide will address the most common issues in a practical question-and-answer format.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Question: My reaction is showing a very low yield of the target 1,2,4-oxadiazole, and I'm mostly recovering my starting materials. What's going wrong?
Answer: This is a frequent issue that typically points to problems in one of the two key stages of the reaction: the initial acylation of the amidoxime or the subsequent cyclodehydration of the O-acyl amidoxime intermediate.[7] Let's break down the potential causes and solutions.
Visualizing the Core Reaction Pathway
To effectively troubleshoot, it's essential to understand the fundamental steps involved. The following diagram illustrates the general workflow for the synthesis of 1,2,4-oxadiazoles from amidoximes.
Caption: General workflow for 1,2,4-oxadiazole synthesis.
Probable Cause 1: Incomplete Acylation of the Amidoxime
The first step, the formation of the O-acyl amidoxime, is critical. If this reaction is inefficient, there will be little to no intermediate to cyclize.
-
Causality: The nucleophilicity of the amidoxime oxygen is often insufficient to react with an unactivated carboxylic acid. Therefore, an activating agent is typically required to convert the carboxylic acid into a more reactive species (e.g., an active ester).[8] Acyl chlorides are more reactive but can be unstable or commercially unavailable.
-
Solution:
-
Activate Your Carboxylic Acid: Employ a reliable coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or CDI (1,1'-Carbonyldiimidazole) are highly effective for this transformation.[7][8][9] They react with the carboxylic acid in situ to form a highly reactive intermediate that is readily attacked by the amidoxime.
-
Choice of Base: Use a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine) or pyridine, to neutralize the acid formed during the reaction without competing with the amidoxime as a nucleophile.
-
Solvent Matters: Use an anhydrous aprotic solvent like DMF (Dimethylformamide), THF (Tetrahydrofuran), or DCM (Dichloromethane) to prevent hydrolysis of the activated acid or the acyl chloride.[7]
-
Probable Cause 2: Inefficient Cyclodehydration
Even if the O-acyl amidoxime intermediate forms successfully, the subsequent ring-closing step can be challenging.[7][10]
-
Causality: The cyclodehydration step requires the removal of a molecule of water and has a significant activation energy barrier. Insufficient energy input (thermal methods) or inadequate base strength (base-mediated methods) will result in poor conversion.
-
Solution:
-
Thermal Cyclization: If you are using heat, ensure the temperature is high enough. Refluxing in a high-boiling solvent such as toluene, xylene, or DMF is often necessary.[7][8]
-
Base-Mediated Cyclization: For base-catalyzed methods at room temperature, the choice of base is critical. Strong, non-nucleophilic bases are preferred.[7] Tetrabutylammonium fluoride (TBAF) in dry THF is a widely used and effective system.[7][11] Superbase systems, such as NaOH/DMSO or KOH/DMSO, have also been shown to promote cyclization efficiently at ambient temperatures.[7][11]
-
Microwave Irradiation: Microwave-assisted synthesis can be an excellent alternative to conventional heating, often dramatically reducing reaction times and improving yields.[7][10]
-
| Parameter | Thermal Cyclization | Base-Mediated (TBAF) | Base-Mediated (NaOH/DMSO) |
| Temperature | High (e.g., 80-140 °C) | Room Temperature | Room Temperature |
| Typical Solvents | Toluene, Xylene, DMF | Anhydrous THF | DMSO |
| Key Advantage | Simple setup | Mild temperature | One-pot potential, mild temp. |
| Common Issue | Potential for thermal decomposition | Requires anhydrous conditions | Can be sensitive to substrate |
Issue 2: A Major Byproduct is the Hydrolyzed O-Acyl Amidoxime
Question: My LC-MS analysis shows a significant peak corresponding to my amidoxime starting material plus the mass of the acyl group, but not the final product. What is happening?
Answer: This indicates that your O-acyl amidoxime intermediate is forming but is then reverting back to the starting amidoxime and carboxylic acid via hydrolysis. This is a common side reaction, especially if the cyclization conditions are not optimized.[7][12]
-
Causality: The O-acyl amidoxime is an ester-like intermediate and is susceptible to cleavage by water or other nucleophiles, particularly under harsh basic or acidic conditions or with prolonged heating.[7][13]
-
Solution:
-
Ensure Anhydrous Conditions: This is the most critical factor. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[7][13]
-
Minimize Reaction Time and Temperature: Do not heat the reaction longer than necessary. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.
-
Optimize the Base: If using a base for cyclization, a strong, non-nucleophilic base in an aprotic solvent (like TBAF in THF) is often superior to aqueous bases which can promote hydrolysis.[7]
-
Issue 3: Formation of an Isomeric or Rearranged Product
Question: My analytical data (NMR, MS) suggests I've formed a heterocyclic isomer, not the expected 1,2,4-oxadiazole. How is this possible?
Answer: You are likely observing a rearrangement reaction. The most common culprit in this context is the Boulton-Katritzky Rearrangement (BKR).
-
Causality: The Boulton-Katritzky Rearrangement is a thermal or acid-catalyzed isomerization of certain substituted 1,2,4-oxadiazoles into other heterocyclic systems.[7][8] This rearrangement is particularly prevalent for 3,5-disubstituted 1,2,4-oxadiazoles that possess a side chain with a specific three-atom sequence capable of intramolecular nucleophilic attack on the N-2 position of the oxadiazole ring.[8]
-
Solution:
-
Neutral, Anhydrous Workup: Avoid acidic conditions during your workup and purification steps. A simple extraction with a neutral organic solvent and washing with brine is recommended.
-
Purification Conditions: When performing column chromatography, use a neutral stationary phase like silica gel and avoid acidic additives in your eluent if possible.
-
Storage: Store your final compound in a dry, cool, and dark environment to prevent slow rearrangement over time.[7]
-
Visualizing the Boulton-Katritzky Rearrangement
Caption: The Boulton-Katritzky Rearrangement pathway.
Frequently Asked Questions (FAQs)
Q1: Can I perform the synthesis as a one-pot reaction?
A1: Yes, several one-pot procedures have been developed and can be very efficient.[4][11] These methods typically involve reacting the amidoxime with a carboxylic acid (and a coupling agent) or an acyl chloride in the presence of a base system that promotes both acylation and subsequent cyclization without the need to isolate the intermediate.[11] A common and effective system for this is using a strong base like NaOH or KOH in DMSO.[11] This approach simplifies the workflow and can improve overall yield by minimizing handling losses.
Q2: I'm trying to synthesize a 1,2,4-oxadiazole via a 1,3-dipolar cycloaddition of a nitrile oxide, but I'm getting a dimer instead. How can I favor the desired product?
A2: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is a well-known and often rapid competing reaction.[7] To favor the [3+2] cycloaddition with your desired nitrile, the most effective strategy is to use the nitrile as the solvent or in a large excess. This increases the probability of the nitrile oxide encountering and reacting with the nitrile rather than another molecule of itself.[7]
Q3: My final product is an oil and difficult to purify by column chromatography. What are my options?
A3: Purifying non-crystalline "oily" products can be challenging. Here are a few strategies:
-
Trituration: Attempt to solidify the oil by stirring it vigorously with a solvent in which it is insoluble (e.g., hexanes, diethyl ether). This can sometimes induce crystallization or wash away more soluble impurities.
-
Liquid-Liquid Extraction: A well-designed aqueous workup can be very effective. Wash the organic layer containing your product with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.
-
Preparative HPLC: If other methods fail, preparative High-Performance Liquid Chromatography (HPLC) offers excellent separation power and is often the best choice for purifying difficult mixtures or final compounds to a high degree of purity.[14]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 3-Aryl-5-alkyl-1,2,4-oxadiazole via CDI Activation
This protocol details the synthesis via an isolable O-acyl amidoxime intermediate.
Step A: Formation of the O-Acyl Amidoxime Intermediate
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous THF (0.2 M), add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours until gas evolution ceases and the acid is fully activated.
-
Add the aryl amidoxime (1.0 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the amidoxime is consumed (typically 4-12 hours).
-
Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime, which can be used in the next step without further purification.
Step B: Thermal Cyclodehydration
-
Dissolve the crude O-acyl amidoxime from Step A in a high-boiling solvent such as toluene or xylene (0.1 M).
-
Heat the mixture to reflux (110-140 °C, depending on the solvent).
-
Monitor the cyclization by TLC or LC-MS until the intermediate is consumed (typically 6-24 hours).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1,2,4-oxadiazole.
Protocol 2: One-Pot Synthesis using NaOH/DMSO
This protocol is adapted from modern methods promoting room temperature synthesis.[11]
-
In a round-bottom flask, dissolve the amidoxime (1.0 eq) and the acyl chloride (1.05 eq) in DMSO (0.2 M).
-
To this stirring solution, add powdered NaOH (2.0 eq) portion-wise at room temperature. Caution: The reaction may be exothermic.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles- A Review - ProQuest [proquest.com]
- 3. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Welcome to the technical support center for reactions involving the versatile building block, 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during experimentation with this reactive intermediate.
Introduction to the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and materials science. Its utility stems from the presence of two key reactive features: a chloromethyl group at the 5-position, which is an excellent electrophile for nucleophilic substitution reactions, and a trifluoromethyl group at the 3-position, which imparts unique electronic properties and can enhance the biological activity of derivative compounds.
The primary transformation involving this molecule is the nucleophilic substitution of the chloride atom. This allows for the introduction of a wide variety of functional groups, including ethers, thioethers, amines, and carbon-based substituents. The efficiency and selectivity of these reactions are often highly dependent on the choice of catalyst and reaction conditions. This guide will focus on providing practical advice for catalyst selection to ensure successful and reproducible outcomes in your experiments.
Frequently Asked Questions (FAQs)
O-Alkylation (Ether Synthesis)
Q1: I want to synthesize an aryl ether by reacting this compound with a phenol. What is the best catalytic system for this transformation?
A1: For the O-alkylation of phenols with this compound, a phase-transfer catalysis (PTC) system is highly recommended. This is particularly effective when using a salt of the phenol (a phenoxide), which may have limited solubility in common organic solvents.
A typical and effective catalytic system consists of:
-
Catalyst: Tetrabutylammonium bromide (TBAB)
-
Base: Potassium carbonate (K₂CO₃)
-
Solvent: Acetonitrile or N,N-Dimethylformamide (DMF)
The TBAB transports the phenoxide anion from the solid phase (or an aqueous phase if a biphasic system is used) into the organic phase where it can react with the chloromethyl oxadiazole.[1][2] K₂CO₃ is a sufficiently strong base to deprotonate most phenols to form the reactive phenoxide.
S-Alkylation (Thioether Synthesis)
Q2: I am planning to synthesize a thioether from this compound and a thiol. What catalyst and conditions should I use?
A2: Similar to O-alkylation, the synthesis of thioethers from thiols can be effectively carried out using a phase-transfer catalyst, especially when starting with a thiol that is deprotonated to a thiolate salt. However, given the higher nucleophilicity of thiolates compared to phenoxides, milder conditions are often sufficient.
A recommended catalytic system is:
-
Catalyst: Tetrabutylammonium bromide (TBAB) can be used, but often the reaction can proceed without a PTC, especially with more nucleophilic thiolates.
-
Base: A weaker base like sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) can be used to deprotonate the thiol.
-
Solvent: A polar aprotic solvent like acetone, acetonitrile, or DMF is suitable.
In some cases, simply stirring the thiol and the chloromethyl oxadiazole with a base in a suitable solvent at room temperature or with gentle heating is sufficient for a high-yielding reaction.
N-Alkylation (Amine Synthesis)
Q3: What are the recommended conditions for reacting this compound with a primary or secondary amine?
A3: N-alkylation reactions with this substrate typically do not require a catalyst. The inherent nucleophilicity of most amines is sufficient for the displacement of the chloride. The key is to use a base to scavenge the HCl that is formed during the reaction.
The general conditions are:
-
Base: An excess of the reactant amine can serve as the base, or an external non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be added. Potassium carbonate can also be used.
-
Solvent: A variety of solvents can be used, including acetonitrile, DMF, or even dichloromethane (DCM), depending on the solubility of the amine.
-
Temperature: These reactions often proceed at room temperature, but gentle heating may be required for less nucleophilic amines.
C-Alkylation (C-C Bond Formation)
Q4: I want to perform a C-alkylation using a malonate ester or another active methylene compound. What catalytic system should I employ?
A4: For C-alkylation with active methylene compounds, a strong base is required to generate the nucleophilic carbanion. Phase-transfer catalysis can be beneficial here as well, particularly for solid-liquid systems.
A robust system for this transformation is:
-
Catalyst: Tetrabutylammonium bromide (TBAB) or another quaternary ammonium salt.[3]
-
Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically needed to deprotonate the active methylene compound.
-
Solvent: A polar aprotic and anhydrous solvent like THF or DMF is crucial when using strong bases like NaH.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Explanation | Suggested Solution |
| Insufficiently Basic Conditions | For reactions with weakly nucleophilic partners like some phenols or thiols, the nucleophile may not be fully deprotonated, leading to a slow or incomplete reaction. | Use a stronger base (e.g., switch from K₂CO₃ to Cs₂CO₃ for phenols). Ensure the base is of good quality and anhydrous if necessary. |
| Poor Catalyst Activity | The phase-transfer catalyst may be "poisoned" by certain anions or may not be lipophilic enough to efficiently transport the nucleophile into the organic phase.[3] | Try a different quaternary ammonium salt with longer alkyl chains (e.g., tetrabutylammonium hydrogen sulfate or Aliquat 336). For challenging reactions, crown ethers can be effective but are more expensive. |
| Low Reaction Temperature | The activation energy for the substitution may not be reached at room temperature, especially with sterically hindered or electronically deactivated nucleophiles. | Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction for the formation of side products at higher temperatures. |
| Poor Solubility of Reactants | If the nucleophile or the oxadiazole substrate is not sufficiently soluble in the chosen solvent, the reaction rate will be very slow. | Switch to a more polar aprotic solvent like DMF or DMSO. Ensure adequate stirring to maximize the interaction between phases in PTC systems. |
Formation of Side Products
| Side Product | Plausible Cause | Mitigation Strategy |
| Bis-alkylation Product | If the nucleophile has more than one reactive site, or if the product of the initial reaction can be further alkylated, bis-alkylation can occur, especially with an excess of the chloromethyl oxadiazole. | Use a stoichiometric amount or a slight excess of the nucleophile. Add the this compound slowly to the reaction mixture containing the nucleophile. |
| Elimination Products | Although less common for a chloromethyl group, under strongly basic and high-temperature conditions, elimination to form a methylene-oxadiazole intermediate could occur, leading to undesired byproducts. | Use the mildest basic conditions and the lowest temperature that allows the reaction to proceed at a reasonable rate. |
| Ring-Opening of the Oxadiazole | The 1,2,4-oxadiazole ring can be susceptible to cleavage under very harsh basic or nucleophilic conditions, although it is generally quite stable. | Avoid excessively strong bases and high temperatures for prolonged periods. Monitor the reaction progress and stop it once the starting material is consumed. |
Experimental Protocols
Protocol 1: Synthesis of 5-((Phenoxymethyl)methyl)-3-(trifluoromethyl)-1,2,4-oxadiazole via Phase-Transfer Catalysis
This protocol describes a general procedure for the O-alkylation of a phenol.
Materials:
-
This compound
-
Phenol
-
Tetrabutylammonium bromide (TBAB)
-
Potassium carbonate (K₂CO₃), finely ground
-
Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenol (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.5 M with respect to the phenol.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Catalyst Selection Logic
The choice of catalyst is paramount for achieving high efficiency and selectivity in reactions with this compound. The following decision tree provides a guide for selecting the appropriate catalytic system based on the nucleophile.
References
- 1. WO2013080120A1 - Novel trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 2. US9056843B2 - Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease - Google Patents [patents.google.com]
- 3. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
Solvent effects on the reactivity of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Technical Support Center: 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Welcome to the technical support guide for this compound. This document is intended for researchers, medicinal chemists, and drug development professionals who are utilizing this versatile building block in their synthetic workflows. Here, we address common challenges and frequently asked questions related to its reactivity, with a special focus on the critical role of solvent selection.
The this compound moiety is a valuable electrophile. The chloromethyl group is activated for nucleophilic substitution, analogous to a benzylic halide, while the trifluoromethyl group provides electronic stabilization and modulates the physicochemical properties of the final molecule.[1][2] However, its reactivity is highly dependent on the reaction conditions, particularly the solvent. This guide provides practical, field-tested advice to help you navigate these complexities and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific problems that you may encounter during your experiments. Each entry details the likely cause and provides a step-by-step protocol for resolution.
Question 1: My nucleophilic substitution reaction is showing low yield and slow conversion. What is the most likely cause and how can I fix it?
Answer:
This is a common issue often directly related to solvent choice. The reaction of this compound with a nucleophile is typically a bimolecular nucleophilic substitution (S(_N)2) reaction. The rate of an S(_N)2 reaction is profoundly influenced by the solvent's ability to solvate both the nucleophile and the transition state.[3][4][5][6][7]
-
Causality: Protic solvents (e.g., methanol, ethanol, water) can form strong hydrogen bonds with anionic nucleophiles. This creates a "solvent cage" that stabilizes the nucleophile, increasing the energy required for it to attack the electrophilic carbon, thus slowing down the reaction.[7] In contrast, polar aprotic solvents (e.g., acetonitrile, DMF, DMSO, acetone) can dissolve the nucleophile but solvate it much more weakly, leaving it "naked" and highly reactive.[3][7]
-
Troubleshooting Protocol:
-
Solvent Exchange: If you are using a protic or a non-polar solvent, switch to a polar aprotic solvent. Acetonitrile (CH(_3)CN) is an excellent starting point as it offers a good balance of polarity and a relatively high boiling point, and is often used in similar reactions.[8][9] DMF and DMSO are also excellent choices for enhancing nucleophile reactivity.[7]
-
Temperature Increase: If the reaction is still slow in a suitable aprotic solvent, cautiously increasing the temperature can provide the necessary activation energy. Reactions with this substrate are often heated to reflux in acetonitrile (approx. 82°C) or heated to 100°C.[9]
-
Nucleophile Concentration: Ensure you are using an adequate concentration of your nucleophile. For S(_N)2 reactions, the rate is dependent on both the substrate and nucleophile concentration. Using a slight excess (1.1 to 1.5 equivalents) of the nucleophile can help drive the reaction to completion.
-
Purity of Starting Material: Verify the purity of your this compound. Impurities can interfere with the reaction.
-
Question 2: I am observing significant amounts of side products, particularly what appears to be a rearranged or ring-opened product. Why is this happening?
Answer:
The 1,2,4-oxadiazole ring, while generally stable, can be susceptible to rearrangement or nucleophilic attack under certain conditions, especially with strong, hard nucleophiles or at elevated temperatures.[10][11]
-
Causality: The 1,2,4-oxadiazole ring has a relatively weak N-O bond and is characterized by low aromaticity, making it prone to rearrange into more stable heterocyclic systems.[10][11] Strong bases or nucleophiles can sometimes initiate ring-opening pathways, such as the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, although this is less common than thermal rearrangements.
-
Troubleshooting Protocol:
-
Lower the Reaction Temperature: High temperatures can promote rearrangement pathways. If possible, run the reaction at a lower temperature for a longer period.
-
Choice of Base: If a base is required to deprotonate your nucleophile, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) instead of a strong, nucleophilic base like an alkoxide or hydroxide, which could potentially attack the ring.
-
Solvent Consideration: While polar aprotic solvents are generally preferred, a solvent with lower polarity might disfavor side reactions that involve highly charged intermediates. Consider switching from DMSO to DMF or even THF if ring instability is a major issue.
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. Stop the reaction as soon as the starting material is consumed to minimize the formation of degradation or rearrangement byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of solvent for S(_N)2 reactions with this substrate?
A1: Polar aprotic solvents are highly recommended.[3][5][7] They effectively dissolve ionic nucleophiles while poorly solvating the anion, which enhances its nucleophilicity. This leads to a significant increase in the reaction rate compared to protic solvents.[3][7]
Data Summary: Solvent Effects on S(_N)2 Reaction Rates
| Solvent Class | Example Solvents | Effect on Nucleophile | S(_N)2 Reaction Rate | Reference |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Weakly solvated ("naked") | Fastest | [3][7] |
| Polar Protic | Water, Methanol, Ethanol | Strongly solvated (H-bonding) | Slowest | [3] |
| Non-Polar | Hexane, Toluene, Dioxane | Poor solubility of nucleophile | Very Slow / No Reaction | [7] |
Q2: How does the trifluoromethyl group affect the reactivity of the chloromethyl group?
A2: The -CF(_3) group is a strong electron-withdrawing group. This has two primary effects:
-
Inductive Effect: It pulls electron density away from the 1,2,4-oxadiazole ring and, by extension, from the chloromethyl group. This makes the methylene carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Stabilization: The trifluoromethyl group can help to stabilize the partial negative charge that develops on the oxadiazole ring in the S(_N)2 transition state.
Recent studies have highlighted the use of the trifluoromethyl-1,2,4-oxadiazole motif in the development of bioactive compounds, underscoring its importance in medicinal chemistry.[1][2][12]
Q3: Is the 1,2,4-oxadiazole ring stable to common reaction conditions?
A3: The 1,2,4-oxadiazole ring is generally stable to a range of synthetic conditions.[13] It is considered a bioisosteric replacement for ester and amide functionalities, in part due to its improved metabolic stability.[14] However, it is not completely inert. It can be sensitive to:
-
Strong reducing agents: Conditions that reduce esters may also affect the oxadiazole ring.
-
Strong acids/bases at high temperatures: As mentioned in the troubleshooting guide, harsh conditions can lead to rearrangement or degradation.[10][11]
-
Certain nucleophiles: While the primary reaction site is the chloromethyl group, very strong or "hard" nucleophiles might interact with the ring itself.
Computational studies indicate that the 1,2,4-oxadiazole isomer is more stable than some other isomers but less stable than the 1,3,4-oxadiazole isomer.[13][15]
Visualized Workflow and Mechanisms
Troubleshooting Workflow for a Nucleophilic Substitution
The following diagram outlines a logical workflow for troubleshooting a problematic S(_N)2 reaction with this compound.
Caption: Troubleshooting flowchart for optimizing S(_N)2 reactions.
Mechanism: The Role of the Solvent in S(_N)2 Reactions
This diagram illustrates how different solvent types interact with the nucleophile, directly impacting the energy of the transition state.
Caption: Contrasting solvent effects on S(_N)2 reaction energy profiles.
References
- 1. repository.up.ac.za [repository.up.ac.za]
- 2. Novel 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Pyrimidin-4-ether Histone Deacetylase Inhibitors for Controlling Rust Disease: Design, Synthesis, Activity, and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Steric effects and solvent effects on SN2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All” | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
Managing impurities in the synthesis of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Welcome to the dedicated technical support center for the synthesis of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address common challenges encountered during the synthesis of this important heterocyclic compound.
Introduction to the Synthesis
The synthesis of this compound typically proceeds through a well-established route involving the condensation of trifluoroacetamidoxime with chloroacetyl chloride. This process consists of two key steps: the initial acylation of the amidoxime to form an O-acyl amidoxime intermediate, followed by a cyclodehydration to yield the desired 1,2,4-oxadiazole ring. While seemingly straightforward, this synthesis is often accompanied by the formation of various impurities that can impact the final product's purity, yield, and overall process efficiency. This guide will provide a comprehensive overview of potential issues, their root causes, and practical solutions to mitigate them.
Synthetic Pathway Overview
Caption: General synthetic route for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in this synthesis?
A1: The most frequent contributor to low yields is incomplete cyclodehydration of the O-acyl amidoxime intermediate. This step often requires specific conditions, such as elevated temperatures or the use of a suitable base, to proceed efficiently. Inadequate cyclization conditions can lead to the accumulation of the intermediate or its degradation.
Q2: I am observing a significant amount of a water-soluble impurity. What is it likely to be?
A2: A common water-soluble impurity is chloroacetic acid, which is formed from the hydrolysis of chloroacetyl chloride.[1][2] This is especially prevalent if there is moisture in the reaction solvents or starting materials. It is crucial to use anhydrous conditions to minimize the formation of this byproduct.
Q3: My final product appears to be unstable and degrades over time. What could be the cause?
A3: While 1,2,4-oxadiazoles are generally stable, the presence of certain impurities or residual acid/base from the workup can catalyze degradation. Additionally, some substituted 1,2,4-oxadiazoles can undergo rearrangements, such as the Boulton-Katritzky rearrangement, especially when exposed to heat or acidic conditions.[3][4]
Q4: Can I use a different acylating agent instead of chloroacetyl chloride?
A4: While other acylating agents can be used to synthesize different 5-substituted 1,2,4-oxadiazoles, the use of chloroacetyl chloride is essential for obtaining the desired 5-(chloromethyl) functionality. This chloromethyl group is often a key handle for further synthetic transformations.
Troubleshooting Guide: A Deeper Dive into Impurity Management
This section provides a detailed analysis of common impurities, their formation mechanisms, and actionable troubleshooting strategies.
Impurity Profile: Common Culprits and Their Origins
| Impurity ID | Impurity Name | Typical Origin | Analytical Signature (Expected) |
| IMP-01 | Chloroacetic Acid | Hydrolysis of chloroacetyl chloride.[1][2] | Water-soluble. Can be detected by HPLC, may not be visible in standard organic-phase NMR. |
| IMP-02 | O-(chloroacetyl)trifluoroacetamidoxime | Incomplete cyclodehydration of the intermediate. | Higher polarity than the final product on TLC/HPLC. Distinct NMR signals for the uncyclized structure. |
| IMP-03 | Isomeric Oxadiazole | Boulton-Katritzky rearrangement of the final product.[3][4] | Same mass as the final product (LC-MS). Different retention time in HPLC and distinct NMR spectrum. |
| IMP-04 | Bis-acylated Amidoxime | Reaction of the amidoxime with two equivalents of chloroacetyl chloride. | Higher molecular weight than the final product. |
| IMP-05 | Trifluoroacetamide | Degradation of trifluoroacetamidoxime. | Lower molecular weight impurity. |
Impurity Formation Mechanisms
Caption: Key impurity formation pathways in the synthesis.
Troubleshooting Scenarios and Solutions
Scenario 1: High Levels of Unreacted Trifluoroacetamidoxime
-
Problem: The acylation step is inefficient.
-
Root Cause Analysis:
-
Inactive Chloroacetyl Chloride: The chloroacetyl chloride may have hydrolyzed due to improper storage or exposure to moisture.[1]
-
Insufficient Base: The base is crucial for deprotonating the amidoxime, increasing its nucleophilicity. An insufficient amount will lead to poor conversion.
-
Low Reaction Temperature: While the initial addition of chloroacetyl chloride should be controlled, the reaction may require warming to room temperature or slightly above to proceed to completion.
-
-
Solutions:
-
Verify Reagent Quality: Use freshly opened or properly stored chloroacetyl chloride. Consider titrating it to determine its purity if it has been stored for a long time.
-
Optimize Base Stoichiometry: Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is used. A slight excess (1.1-1.2 equivalents) can be beneficial.
-
Temperature Control: Add the chloroacetyl chloride at a low temperature (e.g., 0 °C) to control the initial exotherm, then allow the reaction to warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Scenario 2: Presence of the O-Acyl Amidoxime Intermediate (IMP-02) in the Final Product
-
Problem: The cyclodehydration is incomplete.
-
Root Cause Analysis:
-
Insufficient Heat: Thermal cyclization often requires elevated temperatures, sometimes refluxing in a high-boiling solvent like toluene or xylene.
-
Ineffective Base: If a base-mediated cyclization is attempted at lower temperatures, the base may not be strong enough to promote the reaction.
-
-
Solutions:
-
Increase Reaction Temperature: If performing a thermal cyclization, gradually increase the temperature and monitor the reaction progress.
-
Use a Stronger Base: For base-mediated cyclization, consider stronger, non-nucleophilic bases.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes promote efficient cyclodehydration at lower temperatures and shorter reaction times.
-
Scenario 3: Formation of Isomeric Impurities (IMP-03)
-
Problem: The desired product is rearranging.
-
Root Cause Analysis:
-
Solutions:
-
Neutral Workup: Use a neutral workup procedure whenever possible. Wash with a mild bicarbonate solution to remove acid, followed by water and brine.
-
Optimize Purification: Use flash column chromatography at room temperature. If distillation is necessary, use a high vacuum to lower the boiling point.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
-
Acylation:
-
To a solution of trifluoroacetamidoxime (1.0 eq) in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base (1.1 eq, e.g., triethylamine).
-
Cool the mixture to 0 °C.
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the amidoxime.
-
-
Cyclodehydration (Thermal):
-
If the acylation was performed in a lower-boiling solvent, carefully remove it under reduced pressure.
-
Add a high-boiling solvent (e.g., toluene, xylene) and heat the mixture to reflux.
-
Monitor the reaction by TLC/LC-MS until the O-acyl amidoxime intermediate is consumed.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.
-
Protocol 2: Analytical Method for Impurity Profiling by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation of the starting materials, the intermediate, the final product, and most of the common impurities.
Visualization of Troubleshooting Logic
Caption: A workflow for troubleshooting common issues in the synthesis.
References
Enhancing the regioselectivity of reactions with 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
Welcome to the technical support center for 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this highly reactive and versatile building block. Here, we address common challenges in enhancing and controlling the regioselectivity of its reactions, providing field-proven insights and detailed protocols to ensure the success and reproducibility of your experiments.
Core Concepts: Understanding the Reactivity Profile
Before delving into specific troubleshooting scenarios, it is crucial to understand the fundamental principles governing the reactivity of this compound. The regiochemical outcome of its reactions is not arbitrary but a predictable result of competing electronic, steric, and solvent effects.
The primary site of reactivity is the methylene carbon of the chloromethyl group, which is a potent electrophile. This high reactivity is driven by two key features of the molecule:
-
The 1,2,4-Oxadiazole Ring: This heterocyclic system is electron-deficient and acts as a strong electron-withdrawing group, polarizing the C-Cl bond.[1]
-
The 3-(Trifluoromethyl) Group: The -CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry. Its inductive effect further depletes electron density from the ring and, consequently, from the chloromethyl substituent, making the carbon atom highly susceptible to nucleophilic attack.[2]
This electronic activation makes the molecule an excellent substrate for SN2 reactions. However, challenges arise when employing ambident nucleophiles—species that possess two or more distinct nucleophilic centers. A classic example is a molecule containing both a nitrogen and an oxygen atom (e.g., a substituted phenol or a heterocyclic amine), leading to a mixture of N-alkylated and O-alkylated products.[3][4] Controlling this selectivity is paramount for synthetic success.
Troubleshooting Guide: Enhancing Regioselectivity
This section is structured in a question-and-answer format to directly address the most common issues encountered during experimentation.
Question 1: My reaction with an ambident N/O nucleophile is yielding a mixture of N- and O-alkylated isomers. How can I selectively synthesize the N-alkylated product?
This is the most frequent challenge and is governed by the Hard and Soft Acids and Bases (HSAB) principle. The electrophilic carbon of the chloromethyl group is a "soft" acid. Nucleophilic atoms, in turn, have varying degrees of hardness.
-
Nitrogen is generally a "softer" nucleophile than oxygen.[5]
-
Oxygen is a "harder" nucleophile.
According to the HSAB principle, soft acids prefer to react with soft bases, and hard acids with hard bases.[4] Therefore, to favor N-alkylation (soft-soft interaction), reaction conditions must be tailored to enhance the nucleophilicity of the nitrogen atom while diminishing that of the oxygen.
Causality & Solution:
The key is to manipulate the reaction environment—specifically the solvent, base, and additives—to favor the desired soft-soft interaction.
-
Solvent Choice: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN). In these solvents, the harder oxygen anion is poorly solvated, making it less reactive. The softer nitrogen atom's nucleophilicity is less affected, giving it a kinetic advantage.[4]
-
Base/Counter-ion Effect: The choice of base determines the counter-ion. "Softer" cations like Cesium (Cs⁺) or Potassium (K⁺) from bases like Cs₂CO₃ or K₂CO₃ are preferred. These large, polarizable cations coordinate less tightly with the hard oxygen anion, leaving it less shielded and more available to react, but the overall kinetics in aprotic solvents still favor the softer nitrogen center. Conversely, hard cations like Na⁺ (from NaH) can form tighter ion pairs with the oxygen, which can sometimes favor O-alkylation, especially if the reaction mechanism has some SN1 character.
-
Additives for Halogen Exchange: To further promote the soft-soft interaction, you can convert the chloromethyl group into the even softer iodomethyl intermediate in situ. This is achieved by adding a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI), a strategy known as the Finkelstein reaction.
Summary of Conditions for Regiocontrol:
| Parameter | To Favor N-Alkylation (Soft Site) | To Favor O-Alkylation (Hard Site) | Rationale |
| Solvent | Polar Aprotic (DMF, MeCN, DMSO) | Polar Protic (EtOH, MeOH) | Aprotic solvents enhance nucleophilicity of softer atoms; Protic solvents solvate and deactivate harder atoms via H-bonding. |
| Base | K₂CO₃, Cs₂CO₃ | NaH, LiHMDS | Softer counter-ions (K⁺, Cs⁺) favor soft-site attack in aprotic solvents. Hard counter-ions (Na⁺, Li⁺) can favor hard-site attack. |
| Additive | Catalytic KI or NaI | None | Generates a softer iodomethyl electrophile, enhancing the rate of reaction at the soft nucleophilic site. |
| Temperature | 0 °C to Room Temperature | Often requires lower temperatures | Lower temperatures generally increase selectivity by favoring the kinetically controlled product. |
Experimental Protocol: Selective N-Alkylation of a Pyrrole Derivative
This protocol provides a robust starting point for the selective N-alkylation of a generic N-H containing heterocycle.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the N-H heterocyclic substrate (1.0 eq.), Potassium Carbonate (K₂CO₃, 1.5 eq.), and catalytic Potassium Iodide (KI, 0.1 eq.).
-
Solvent Addition: Add anhydrous Dimethylformamide (DMF) to achieve a substrate concentration of 0.1-0.2 M.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the cooled suspension over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding deionized water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Question 2: My reaction is sluggish or stalls completely. What can I do to drive it to completion?
Causality & Solution:
Low reactivity can stem from several factors: a weakly nucleophilic substrate, insufficient deprotonation of the nucleophile, or poor leaving group ability of the chloride.
-
Activate the Electrophile: As mentioned previously, the most effective strategy is to add catalytic NaI or KI. The in situ formation of the more reactive iodomethyl analog significantly accelerates the rate of substitution.
-
Increase Nucleophilicity: Ensure the nucleophile is adequately deprotonated. If using a weak base like K₂CO₃ with a weakly acidic nucleophile (e.g., pKa > 15), the deprotonation equilibrium may not be favorable. Consider a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu). When using NaH, exercise caution and add it slowly at 0 °C to a solution of the nucleophile before adding the oxadiazole electrophile.
-
Increase Temperature: Gently warming the reaction (e.g., to 40-60 °C) can increase the rate. However, this should be done cautiously, as higher temperatures can also decrease regioselectivity and promote side reactions, such as ring opening. Monitor carefully by TLC or LC-MS.
Question 3: I am observing significant formation of an unidentified, polar byproduct, and my mass spectrum suggests decomposition. What is happening?
Causality & Solution:
The 1,2,4-oxadiazole ring, while generally stable, can be susceptible to nucleophilic attack and subsequent ring-opening, particularly under harsh conditions.[6] The C5 position, where the chloromethyl group is attached, is electrophilic and can be attacked by strong nucleophiles, especially at elevated temperatures.
-
Use Milder Conditions: This is the most critical fix. If you are using a very strong base (like NaH) and high temperatures, you are creating an environment conducive to decomposition. Revert to milder conditions: use K₂CO₃ or Cs₂CO₃ as the base and run the reaction at room temperature or below.
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Once the reaction is complete, proceed with the workup immediately.
-
Control Stoichiometry: Avoid using a large excess of the nucleophile or base, as this can increase the rate of side reactions.
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for optimizing the regioselectivity of N- vs. O-alkylation.
Caption: Workflow for optimizing N-alkylation regioselectivity.
Frequently Asked Questions (FAQs)
-
Q1: What are the primary safety precautions for handling this compound? A1: This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and should be handled with extreme care.[7] It is a potential lachrymator. Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Q2: How should the reagent be stored? A2: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. It is sensitive to moisture and can hydrolyze over time. Storing it under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) can prolong its shelf life.
-
Q3: What is the best method to confirm the regiochemistry of my final product? A3: Unambiguous structure elucidation requires 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful technique. Look for a 2- or 3-bond correlation between the protons of the methylene (-CH₂-) bridge and the carbon atoms of your nucleophile's backbone. For N-alkylation of a heterocycle, you should see a correlation from the -CH₂- protons to the carbon atom(s) adjacent to the nitrogen. For O-alkylation, you would see a correlation to the carbon bearing the oxygen.[3][8]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): This experiment can show through-space proximity. An NOE between the methylene protons and protons on the nucleophile near the site of attachment can provide strong evidence for a specific regioisomer.
-
¹³C NMR: The chemical shift of the methylene carbon can also be indicative. Generally, when attached to a nitrogen, its chemical shift will be different than when attached to an oxygen.
-
-
Q4: Can this molecule participate in reactions other than nucleophilic substitution? A4: While its dominant role is as an alkylating agent, the 1,2,4-oxadiazole ring can undergo other transformations. For instance, it can participate in [3+2] cycloaddition reactions, although this is less common and typically requires specific substrates and conditions, often thermal.[6][9] The ring can also be cleaved under strong reducing conditions (e.g., catalytic hydrogenation), which can reductively cleave the weak N-O bond.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. researchgate.net [researchgate.net]
- 6. soc.chim.it [soc.chim.it]
- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Activity of 5-(Chloromethyl)-3-(Trifluoromethyl)-1,2,4-Oxadiazole Derivatives: A Guide for Agrochemical and Therapeutic Research
The 1,2,4-oxadiazole heterocycle is a cornerstone in modern medicinal and agrochemical development, prized for its metabolic stability and role as a bioisostere for esters and amides.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antibacterial, antifungal, and insecticidal properties.[1][3] This guide focuses on a specific, highly functionalized scaffold: derivatives of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole. The incorporation of a trifluoromethyl (CF3) group often enhances metabolic stability, binding affinity, and cell permeability, while the chloromethyl group at the 5-position serves as a reactive handle for further chemical modification and can itself contribute to biological activity.[4][5][6]
This document provides a comparative analysis of the biological activities of these derivatives, grounded in experimental data, to assist researchers in navigating structure-activity relationships and identifying promising candidates for further development.
Synthetic Strategy: A Generalized Workflow
The construction of the 3-substituted-5-(chloromethyl)-1,2,4-oxadiazole core typically involves a multi-step synthesis. A common and effective pathway begins with the reaction of an appropriate amidoxime with chloroacetic anhydride, followed by a cyclization step. This provides a versatile platform for introducing a wide array of substituents.
Below is a generalized workflow illustrating this synthetic logic.
Caption: Generalized synthetic workflow for 5-(chloromethyl)-1,2,4-oxadiazole derivatives.
This process generally involves:
-
Conversion of a nitrile to an amidoxime using hydroxylamine.
-
Acylation of the amidoxime with an acylating agent like chloroacetyl chloride.
-
Thermal or base-catalyzed cyclization to form the 1,2,4-oxadiazole ring.
Comparative Biological Activity
The functionalized 5-(chloromethyl)-3-(aryl)-1,2,4-oxadiazole scaffold has been explored for various biological applications, with particularly promising results in the agrochemical sector.
Nematicidal Activity
Derivatives of this class have shown potent activity against plant-parasitic nematodes, such as the pine wood nematode (Bursaphelenchus xylophilus). The chloromethyl group at the 5-position appears crucial for this activity.[6]
A study systematically evaluated a series of these compounds, revealing key structure-activity relationships (SAR).[6] The introduction of a chloromethyl or bromomethyl group at the 5-position significantly enhanced nematicidal activity. When the 5-position was substituted with chloromethyl, the activity against B. xylophilus was generally superior to bromomethyl-substituted analogues.[6]
Table 1: Comparative Nematicidal Activity against B. xylophilus
| Compound ID | 3-Aryl Substituent (Ar) | 5-Substituent (X) | LC50 (µg/mL)[6] |
| A1 | 4-Fluorophenyl | -CH2Cl | 1.8 |
| A2 | 4-Chlorophenyl | -CH2Cl | 2.8 |
| A3 | 4-Bromophenyl | -CH2Cl | 3.3 |
| B1 | 4-Methylphenyl | -CH2Cl | 2.6 |
| A11 | 4-Bromophenyl | -CH2Br | 7.0 |
| A16 | 2-Chlorophenyl | -CH2Br | 13.4 |
| Avermectin | (Commercial Control) | - | 11.2 |
| Fosthiazate | (Commercial Control) | - | 19.8 |
Expert Insights: The data clearly indicates that a 5-chloromethyl group coupled with a para-substituted phenyl ring at the 3-position results in the highest potency. For example, compound A1 , with a 4-fluorophenyl group, exhibited an LC50 value significantly lower than the commercial nematicides avermectin and fosthiazate.[6] The mechanism of action for the most potent compound, A1 , was shown to involve the acetylcholine receptor of the nematode.[6]
Antibacterial Activity
In the search for novel agricultural bactericides, 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety have demonstrated excellent efficacy, particularly against rice bacterial diseases.[7]
A series of compounds where the 3-position of the oxadiazole was linked to a phenyl group, which in turn was connected via an ether linkage to a 3-chloro-5-(trifluoromethyl)pyridine moiety, were synthesized and tested. Several of these derivatives showed antibacterial effects against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) superior to commercial standards.[7]
Table 2: Comparative Antibacterial Activity against Xoo and Xoc
| Compound ID | 5-Substituent | EC50 (µg/mL) vs. Xoo[7] | EC50 (µg/mL) vs. Xoc[7] |
| 5v | -CH2O-(4-chlorophenyl) | 19.44 | 21.78 |
| 5u | -CH2O-(4-fluorophenyl) | 28.82 | 19.04 |
| 5r | -CH2Cl | 24.14 | >50 |
| 5x | -CH2O-(2,4-dichlorophenyl) | 25.37 | 33.51 |
| Bismerthiazol | (Commercial Control) | 77.46 | 68.50 |
| Thiodiazole Copper | (Commercial Control) | 99.31 | 91.05 |
Expert Insights: The results highlight that modifying the 5-chloromethyl group into a substituted phenoxymethyl group can dramatically enhance antibacterial activity. Compounds 5v and 5u were the most potent, with EC50 values 3-4 times lower than the commercial agent bismerthiazol.[7] This suggests that the terminal phenyl ether moiety plays a critical role in the interaction with the bacterial target.
Antifungal Activity
The 1,2,4-oxadiazole scaffold is also a promising framework for developing novel fungicides.[8][9] While specific data for this compound is less prevalent in the provided results, broader studies on related oxadiazoles show significant activity against various plant pathogenic fungi.[8][9][10] For instance, certain 1,2,4-oxadiazole derivatives were found to be effective inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[8][9]
One study found that 1,2,4-oxadiazole derivatives containing cinnamic acid moieties exhibited potent antifungal effects against Colletotrichum capsica, with compound 4f having an EC50 of 8.81 µg/mL.[8] Another study highlighted that compounds containing a trifluoromethyl pyridine moiety showed good activity against Rhizoctonia solani.[7] This indicates that the core scaffold is highly amenable to producing effective antifungal agents.
Experimental Protocols: A Self-Validating Approach
To ensure scientific rigor, the protocols used to generate this comparative data must be robust and reproducible. Below are representative methodologies.
Protocol 1: General Synthesis of a 3-Aryl-5-(chloromethyl)-1,2,4-oxadiazole Derivative
This protocol is based on methodologies described in the literature.[7]
-
Amidoxime Formation: A solution of the starting aryl nitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol is treated with a base such as triethylamine (2.0 eq). The mixture is refluxed for 4-6 hours. Causality: The base deprotonates the hydroxylamine hydrochloride, freeing the nucleophilic hydroxylamine to attack the electrophilic carbon of the nitrile, leading to the amidoxime.
-
Acylation and Cyclization: The crude amidoxime (1.0 eq) is dissolved in a suitable solvent like toluene. Chloroacetyl chloride (1.2 eq) is added dropwise at 0 °C. The reaction is then heated to reflux for 8-12 hours. Causality: The amidoxime is acylated by the chloroacetyl chloride. The subsequent heating drives the intramolecular cyclization via dehydration, forming the stable 1,2,4-oxadiazole ring.
-
Purification: The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel. Causality: The washing steps remove unreacted reagents and acidic byproducts. Chromatography separates the target compound from any remaining impurities based on polarity, ensuring high purity for biological testing.
Protocol 2: In Vitro Nematicidal Bioassay
This protocol is adapted from established methods for nematode screening.[6]
-
Compound Preparation: Test compounds are dissolved in DMSO to create a stock solution (e.g., 10 mg/mL). Serial dilutions are prepared in a 0.1% Tween-80 aqueous solution to achieve the final test concentrations. Causality: DMSO is used for initial dissolution due to its ability to dissolve a wide range of organic compounds. Tween-80 is a surfactant that helps maintain the compound's solubility and dispersion in the aqueous test medium.
-
Assay Setup: Approximately 100 nematodes (B. xylophilus) in 100 µL of water are added to each well of a 96-well plate. Then, 100 µL of the test compound solution is added to each well. A negative control (0.1% Tween-80 solution with DMSO) and a positive control (a commercial nematicide) are included. Causality: The 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously. The controls are critical to validate the experiment: the negative control ensures the solvent has no effect, and the positive control confirms the assay is sensitive to known nematicides.
-
Incubation and Observation: The plates are incubated at 25 °C for 72 hours. After incubation, the number of dead nematodes (immotile, straight-bodied) is counted under a microscope. Causality: The 72-hour incubation period allows sufficient time for the compound to exert its toxic effect. The morphological criteria for death (immotility) are a standard endpoint for this assay.
-
Data Analysis: The mortality rate is calculated and corrected using Abbott's formula if mortality is observed in the negative control. The LC50 (lethal concentration for 50% of the population) values are then determined using Probit analysis. Causality: Abbott's formula corrects for natural background mortality, ensuring the calculated efficacy is due to the compound alone. Probit analysis is a statistical method that provides a robust calculation of the LC50 value from the dose-response data.
Logical Framework for Agrochemical Screening
The discovery of a lead compound follows a logical progression from initial broad screening to more specific, in-depth analysis.
Caption: A typical screening cascade for identifying novel agrochemical candidates.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds, particularly for developing new agrochemicals. The experimental data clearly demonstrates that strategic modifications to this core structure can yield derivatives with potent and specific nematicidal and antibacterial activities, often exceeding the performance of current commercial products.[6][7]
Future research should focus on:
-
Expanding Chemical Diversity: Synthesizing novel analogues by further modifying the 5-position and exploring a wider range of substituents at the 3-position to refine SAR.
-
Mechanism of Action Studies: Elucidating the precise molecular targets for the most active compounds to understand potential resistance mechanisms and guide further design.
-
Broad-Spectrum Activity: Screening lead compounds against a wider panel of agricultural pests and pathogens to identify potential broad-spectrum agents.
-
Safety and Environmental Profile: Evaluating the toxicological and environmental impact of lead candidates, a critical step for the viability of any new agrochemical.
This guide provides a solid foundation for researchers, leveraging existing data to illuminate the path toward the next generation of effective and targeted chemical solutions for agriculture and beyond.
References
- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 5-(Chloromethyl)-3-(Trifluoromethyl)-1,2,4-Oxadiazole Analogs
In the landscape of medicinal chemistry, the 1,2,4-oxadiazole scaffold has emerged as a privileged heterocyclic motif. Its value lies in its role as a bioisosteric replacement for ester and amide functionalities, which can enhance metabolic stability and improve pharmacokinetic profiles.[1][2] The incorporation of a trifluoromethyl group can further enhance a molecule's lipophilicity, aiding its transport in vivo, while the C-F bond's strength often reduces the formation of secondary metabolites. When combined with a reactive chloromethyl group at the 5-position, the 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole core presents a versatile platform for developing novel therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships of this class of compounds, supported by experimental data and protocols.
The Strategic Importance of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antifungal properties.[3][4] The interest in 1,2,4-oxadiazoles has grown significantly due to their ability to act as metabolically stable bioisosteres, a crucial attribute in modern drug design.[2]
Comparative Analysis of Structural Modifications
The biological activity of this compound analogs can be systematically modulated by chemical modifications at various positions. The following sections dissect the impact of these alterations.
Modifications of the 5-Chloromethyl Group
The chloromethyl group at the 5-position of the oxadiazole ring is a key reactive handle for introducing diverse functionalities. Its conversion to thioethers, for instance, has been a successful strategy in generating novel derivatives with varied biological activities.
A study on the synthesis of thioether derivatives from 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds revealed that these modifications can lead to potent monoamine oxidase (MAO) inhibitors.[2] While this study did not specifically use a 3-trifluoromethyl substituent, the principles of modifying the 5-chloromethyl group are directly applicable.
Table 1: Bioactivity of 5-Substituted-3-Aryl-1,2,4-Oxadiazole Analogs as MAO Inhibitors [2]
| Compound ID | 5-Position Substituent | 3-Position Substituent | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| 1a | -CH₂SCN | Phenyl | 129.7 | >400 |
| 1b | -CH₂SCN | 4-Chlorophenyl | 47.25 | >400 |
| 3b | -CH₂S-tert-Butyl | 4-Chlorophenyl | >400 | 140.02 |
| 4c | -CH₂S-Adamantyl | 4-Methylphenyl | >400 | 117.43 |
| Methylene Blue (Standard) | - | - | 143.6 | - |
| Biperiden (Standard) | - | - | - | 237.59 |
Data extracted from a study on 3-aryl-5-chloromethyl-1,2,4-oxadiazole derivatives.[2]
The data suggests that the nature of the substituent at the 5-position significantly influences both the potency and selectivity of MAO inhibition. For instance, the introduction of bulky aliphatic groups like tert-butyl and adamantyl via a thioether linkage shifted the activity towards MAO-B inhibition.
The Influence of the 3-Trifluoromethyl Group
The 3-trifluoromethyl substituent is a critical determinant of the physicochemical properties and biological activity of these oxadiazole analogs. The trifluoromethyl group is a strong electron-withdrawing group and can significantly impact the electronics of the oxadiazole ring.
In a study focused on histone deacetylase (HDAC) inhibitors, a 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety was identified as a key pharmacophore for targeting class IIa HDACs.[5] This TFMO group was found to have a non-chelating interaction with the active-site zinc ion, differentiating its binding mode from traditional hydroxamic acid-based inhibitors.[5] This suggests that the 3-trifluoromethyl group in our core structure likely plays a crucial role in target engagement.
Iterative structure-activity relationship studies in the development of these HDAC inhibitors revealed that modifications to other parts of the molecule, while keeping the TFMO core constant, could fine-tune potency and selectivity.[5] For example, the incorporation of an (R)-methyl substituent in an aliphatic linker attached to the 3-position of a related scaffold improved HDAC4 biochemical and cellular potency by 3-fold.[5]
Bioisosteric Replacement and Overall Molecular Architecture
The 1,2,4-oxadiazole ring itself can be considered a bioisostere of an ester or amide group.[1] This substitution is a key strategy to overcome metabolic liabilities associated with ester hydrolysis. An iterative medicinal chemistry approach optimizing an ester-containing antimalarial analog led to the identification of a potent 3-trifluoromethyl-1,2,4-oxadiazole analog with high metabolic stability.[6] This highlights the value of the trifluoromethyl-oxadiazole combination in enhancing drug-like properties.
The overall architecture of the molecule, including the nature of the substituents at both the 3- and 5-positions, dictates the ultimate biological effect. For instance, in a series of antifungal 1,2,4-oxadiazole derivatives, the nature of the aromatic ring at the 3-position and the substituent on an amide fragment attached to the 5-position were both critical for activity against Sclerotinia sclerotiorum.[7]
Experimental Protocols
To ensure scientific integrity, the methodologies for synthesizing and evaluating these compounds must be robust and reproducible.
General Synthesis of 5-(Chloromethyl)-3-(Trifluoromethyl)-1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles typically involves the cyclization of an O-acyl-amidoxime intermediate. A common route starts from the corresponding amidoxime and an acyl chloride.[3]
Step-by-Step Synthesis Protocol:
-
Amidoxime Formation: Trifluoroacetonitrile is reacted with hydroxylamine to form trifluoroacetamidoxime.
-
Acylation: The trifluoroacetamidoxime is then acylated with chloroacetyl chloride in the presence of a base, such as pyridine or triethylamine, to yield the O-acyl-amidoxime intermediate.
-
Cyclization: The intermediate is heated in a suitable solvent (e.g., toluene or xylene) to induce thermal cyclization, affording the this compound.
Caption: General synthetic route to this compound.
In Vitro Enzyme Inhibition Assay (General Protocol)
The evaluation of enzyme inhibitory potential is a cornerstone of SAR studies. The following is a generalized protocol that can be adapted for various enzymes.
Step-by-Step Assay Protocol:
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Reaction: In a microplate, add the enzyme solution, followed by the test compound or vehicle control. After a pre-incubation period, initiate the reaction by adding the substrate.
-
Detection: Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a plate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Caption: Workflow for a typical in vitro enzyme inhibition assay.
SAR Insights and Future Directions
The analysis of this compound analogs reveals several key SAR trends:
-
The 5-chloromethyl position is a prime site for modification to modulate potency and selectivity. The introduction of various substituents via thioether linkages has proven to be a viable strategy for altering the biological activity profile.[2]
-
The 3-trifluoromethyl group is crucial for favorable pharmacokinetic properties and target engagement. Its electron-withdrawing nature and potential for specific interactions, as seen in HDAC inhibitors, make it a valuable component of the scaffold.[5]
-
The 1,2,4-oxadiazole core serves as a metabolically robust bioisostere. This enhances the drug-like properties of the analogs, making them attractive candidates for further development.[1][6]
Future research in this area should focus on creating a diverse library of analogs by systematically varying the substituents at the 5-position. The exploration of different linkers (e.g., ethers, amines) in addition to thioethers could yield compounds with novel biological activities. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-enzyme complexes, will be invaluable in elucidating the precise binding modes and guiding the rational design of next-generation inhibitors.
Caption: Summary of key structure-activity relationships.
By leveraging these insights, researchers can continue to exploit the therapeutic potential of the this compound scaffold in the development of novel and effective drugs.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to the In Vitro and In Vivo Validation of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole compounds. The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and ability to act as a bioisosteric replacement for amide and ester groups.[1][2] The specific substitution with a trifluoromethyl group at the 3-position and a reactive chloromethyl group at the 5-position creates a molecule of significant interest. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the chloromethyl group offers a site for potential covalent interactions or further synthetic modification.[3][4]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, providing a self-validating system for assessing biological activity, from initial cell-based assays to whole-organism efficacy models. We will compare the performance of this novel compound class against established alternatives, supported by detailed experimental methodologies and data presentation frameworks.
Part 1: In Vitro Validation - The Foundation of Biological Characterization
The initial evaluation of any novel chemical entity begins with in vitro testing. These assays are critical for establishing a baseline of biological activity, determining potency, and elucidating potential mechanisms of action in a controlled, high-throughput environment before committing to more complex and resource-intensive in vivo studies.[5][6] For the 1,2,4-oxadiazole class, a wide spectrum of biological activities has been reported, including anticancer, enzyme inhibitory, and antimicrobial effects.[7][8][9] This guide will focus on two prominent and frequently investigated activities: anticancer cytotoxicity and specific enzyme inhibition.
Anticancer Activity: Assessing Cytotoxicity
A primary screening objective for many novel heterocyclic compounds is to evaluate their potential to inhibit the growth of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which serves as a proxy for cell viability.[5][10] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, a conversion that does not occur in dead cells.[10]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
-
Cell Culture and Seeding:
-
Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a humidified incubator at 37°C with 5% CO2.[5]
-
Harvest cells during the logarithmic growth phase using an appropriate dissociation reagent (e.g., Trypsin-EDTA).
-
Determine cell viability and concentration using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound in a suitable solvent like DMSO (e.g., 10 mM).
-
Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug like Doxorubicin).[5][12]
-
Incubate the plate for an appropriate exposure time (e.g., 48 or 72 hours).[12]
-
-
MTT Addition and Measurement:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]
-
Carefully aspirate the medium without disturbing the crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50).[5]
-
| Compound | Cell Line | IC50 (µM) after 48h |
| Test Compound (C1) | MCF-7 (Breast Cancer) | 7.5 ± 0.8 |
| Test Compound (C1) | A549 (Lung Cancer) | 12.2 ± 1.5 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.9 ± 0.1 |
| Doxorubicin (Control) | A549 (Lung Cancer) | 1.3 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments and are hypothetical.
Enzyme Inhibition: Targeting Specific Pathways
The 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety is a known zinc-binding group and has been successfully employed to develop potent and selective inhibitors of histone deacetylases (HDACs), particularly class IIa HDACs.[4][13] This makes enzyme inhibition a logical and highly relevant activity to validate.
Caption: The principle of a competitive enzyme inhibition assay.
-
Reagent Preparation:
-
Prepare a reaction buffer appropriate for the specific HDAC isozyme being tested.
-
Dilute the recombinant human HDAC enzyme and the fluorogenic substrate (e.g., a substrate containing an acetylated lysine coupled to a fluorophore) to their working concentrations in the reaction buffer.
-
-
Inhibition Reaction:
-
In a 96-well plate, add the test compound across a range of concentrations. Include a known HDAC inhibitor (e.g., Vorinostat) as a positive control and a vehicle control (DMSO).
-
Add the HDAC enzyme to each well and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
-
Signal Development and Measurement:
-
Allow the enzymatic reaction to proceed for a set time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding a developer solution, which contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
-
| Compound | Target Enzyme | IC50 (nM) | Selectivity vs. other HDACs |
| Test Compound (C1) | HDAC4 (Class IIa) | 12 ± 2.1 | >300-fold vs Class I |
| Alternative (C2) | HDAC4 (Class IIa) | 3500 ± 250 | Inactive |
| Vorinostat (Control) | Pan-HDAC | 50 ± 5.5 | Non-selective |
Data are presented as mean ± standard deviation and are hypothetical, based on published findings for similar compounds.[4][13]
Part 2: In Vivo Validation - Efficacy in a Biological System
Positive in vitro results are promising but must be confirmed in a whole-organism model. In vivo studies are indispensable for evaluating a compound's therapeutic efficacy, toxicity, and pharmacokinetic profile, providing crucial data to support progression towards clinical trials.[6][14] The human tumor xenograft model in immunodeficient mice is a standard and informative tool for the preclinical assessment of anticancer agents.[14][15]
Anticancer Efficacy: Human Tumor Xenograft Model
This model involves implanting human cancer cells into immunodeficient mice, allowing the formation of tumors that can be monitored and treated.[15] It provides a platform to assess whether the in vitro cytotoxicity of a compound translates into tangible anti-tumor activity in a living system.[16]
Caption: Workflow for an in vivo subcutaneous xenograft efficacy study.
-
Animal Acclimatization and Cell Implantation:
-
Use immunodeficient mice (e.g., athymic nude or SCID). Acclimatize animals for at least one week prior to the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[17]
-
Harvest cancer cells (e.g., A549) during their exponential growth phase.
-
Resuspend cells in a sterile, serum-free medium, optionally mixed with Matrigel to support tumor formation.
-
Subcutaneously inject 5-10 million cells into the flank of each mouse.[17]
-
-
Tumor Growth and Group Randomization:
-
Monitor the animals regularly for tumor formation.
-
Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., n=8-10 mice per group).[17] The typical groups are: Vehicle Control, Test Compound, and Positive Control (standard-of-care drug).
-
-
Treatment and Monitoring:
-
Administer the test compound and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule and dose.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).
-
Monitor animal body weight and general health status as indicators of toxicity.[17]
-
-
Endpoint and Data Analysis:
-
Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined size limit.
-
At the end of the study, euthanize the animals, and carefully excise and weigh the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) percentage to quantify efficacy.
-
| Treatment Group (Dose) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5.2 |
| Test Compound C1 (20 mg/kg) | 550 ± 95 | 56% | -2.1 |
| Cisplatin (5 mg/kg) | 480 ± 80 | 61.6% | -8.5 |
Data are presented as mean ± standard deviation and are hypothetical.
Conclusion
The validation of this compound compounds requires a systematic, multi-faceted approach. This guide outlines a logical progression from high-throughput in vitro screening to targeted in vivo efficacy studies. By first establishing cytotoxic and enzyme inhibitory potential in cell-based assays like the MTT and HDAC inhibition assays, researchers can make informed decisions about which compounds warrant further investigation. The subsequent use of robust in vivo models, such as the human tumor xenograft, is essential to confirm that in vitro activity translates to therapeutic efficacy in a complex biological system.
Comparing the novel compound against both vehicle controls and established standards at every stage is critical for contextualizing its performance and identifying a true therapeutic window. This rigorous, comparative validation pathway ensures that only the most promising candidates, with demonstrable potency and acceptable safety profiles, advance in the drug discovery pipeline.
References
- 1. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 100442-49-7 | Benchchem [benchchem.com]
- 4. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ijpbs.com [ijpbs.com]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. ijprajournal.com [ijprajournal.com]
- 12. benchchem.com [benchchem.com]
- 13. 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole in Drug Discovery: A Comparative Analysis of Heterocyclic Scaffolds
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the ultimate pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides an in-depth technical comparison of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole with other commonly employed heterocyclic scaffolds. By synthesizing data from the literature and providing actionable experimental protocols, this document aims to equip medicinal chemists with the insights needed to make informed decisions in scaffold selection and lead optimization.
Introduction to this compound: A Versatile Building Block
The this compound scaffold is a valuable, albeit reactive, building block in modern medicinal chemistry. Its utility stems from the unique combination of two key structural features: the 1,2,4-oxadiazole ring and the trifluoromethyl group.
The 1,2,4-oxadiazole ring is a five-membered heterocycle frequently employed as a bioisosteric replacement for amide and ester functionalities.[1][2][3] This substitution can enhance metabolic stability by removing hydrolyzable linkages, a crucial consideration in drug design.[4] The 1,2,4-oxadiazole moiety is present in a number of marketed drugs and clinical candidates, demonstrating its broad applicability across various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3]
The trifluoromethyl (CF3) group is a powerhouse in medicinal chemistry, known for its ability to significantly modulate a molecule's physicochemical properties. The high electronegativity of the fluorine atoms often leads to increased metabolic stability, enhanced membrane permeability, and improved binding affinity to target proteins.[5]
The 5-(chloromethyl) substituent renders this particular oxadiazole an electrophilic intermediate, primed for nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6]
Comparative Analysis with Alternative Heterocyclic Scaffolds
The decision to employ the this compound scaffold should be made in the context of other available heterocyclic systems. Here, we compare it with two common alternatives: 1,3,4-thiadiazoles and 1,2,3-triazoles, which can also be functionalized with chloromethyl and trifluoromethyl groups.
| Property | 3-(Trifluoromethyl)-1,2,4-Oxadiazole | 2-(Trifluoromethyl)-1,3,4-Thiadiazole | 1-(Trifluoromethyl)-1,2,3-Triazole |
| Synthesis | Typically from amidoximes and acyl chlorides.[3] | Often from thiosemicarbazides and trifluoroacetic anhydride. | Commonly via "click chemistry" (cycloaddition of azides and alkynes). |
| Lipophilicity (LogP) | Generally more lipophilic than its 1,3,4-isomer. The CF3 group significantly increases lipophilicity. | The sulfur atom generally increases lipophilicity compared to oxygen. | Can have a wide range of lipophilicity depending on substituents. |
| Metabolic Stability | Generally good; used to replace metabolically labile esters and amides.[4] The CF3 group enhances stability.[5] | The C-S bond is generally stable to enzymatic hydrolysis. | The triazole ring is generally considered to be metabolically robust. |
| Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors. | The nitrogen atoms can act as hydrogen bond acceptors. | The nitrogen atoms are good hydrogen bond acceptors. |
| Chemical Stability | The O-N bond can be susceptible to reductive cleavage under certain conditions.[7] | Generally considered to be a very stable aromatic system. | Highly stable aromatic ring system. |
| Dipole Moment | Possesses a significant dipole moment, influencing solubility and interactions with biological targets. | The dipole moment will differ from the oxadiazole, potentially affecting target engagement. | Has a strong dipole moment. |
Key Insights from the Comparison:
-
1,2,4-Oxadiazole vs. 1,3,4-Thiadiazole: The choice between an oxadiazole and a thiadiazole can significantly impact a compound's physicochemical properties. The substitution of oxygen with sulfur generally increases lipophilicity. While both are considered metabolically stable, the electronic differences can lead to altered target interactions and pharmacokinetic profiles.
-
1,2,4-Oxadiazole vs. 1,2,3-Triazole: 1,2,3-Triazoles, often synthesized via highly efficient "click chemistry," are known for their exceptional stability and ability to act as hydrogen bond acceptors. They are often considered more polar than similarly substituted oxadiazoles.
Experimental Protocols for Property Assessment
To empirically validate the choice of a heterocyclic scaffold, rigorous experimental evaluation of key drug-like properties is essential. Below are detailed, step-by-step methodologies for assessing metabolic stability and lipophilicity.
In Vitro Microsomal Stability Assay
This assay determines the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in a liver microsomal suspension.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, mouse, or rat)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Ice-cold acetonitrile with an internal standard (for reaction termination and sample preparation)
-
96-well plates
-
Incubator shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Thaw liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to the phosphate buffer.
-
Add the test compound working solution to the wells and pre-incubate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a well containing ice-cold acetonitrile with an internal standard.
-
-
Sample Processing and Analysis:
-
Seal the plate and vortex to precipitate the proteins.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (volume of incubation / amount of microsomal protein).
-
Diagram of Microsomal Stability Assay Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
HPLC-Based LogP Determination
This method provides an experimental measure of a compound's lipophilicity, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties.
Objective: To determine the octanol-water partition coefficient (LogP) of a test compound using high-performance liquid chromatography (HPLC).
Materials:
-
Test compound
-
n-Octanol (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Vials and shaker
Procedure:
-
Preparation of Phases:
-
Pre-saturate the n-octanol with the phosphate buffer by mixing equal volumes and shaking vigorously, then allowing the phases to separate.
-
Similarly, pre-saturate the phosphate buffer with n-octanol.
-
-
Partitioning:
-
Prepare a stock solution of the test compound in the pre-saturated phosphate buffer.
-
In a vial, mix a known volume of the test compound solution with an equal volume of pre-saturated n-octanol.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the aqueous and the octanol phases.
-
Analyze the concentration of the test compound in each phase by HPLC.
-
-
Calculation:
-
Calculate the LogP using the following equation: LogP = log10 ( [Concentration in octanol] / [Concentration in aqueous phase] ).
-
Diagram of HPLC-Based LogP Determination:
Caption: Workflow for experimental LogP determination using HPLC.
Conclusion and Future Perspectives
The this compound scaffold is a potent tool in the medicinal chemist's arsenal, offering a unique combination of metabolic stability, synthetic versatility, and the ability to fine-tune physicochemical properties through the trifluoromethyl group. However, its selection should be a data-driven decision, made after careful consideration of alternative heterocyclic systems such as 1,3,4-thiadiazoles and 1,2,3-triazoles.
The ultimate choice of a scaffold will depend on the specific requirements of the drug discovery program, including the nature of the biological target, the desired pharmacokinetic profile, and the synthetic tractability. The experimental protocols provided in this guide offer a framework for generating the necessary data to make these critical decisions, ultimately accelerating the journey from hit to lead and beyond.
As our understanding of the interplay between chemical structure and biological function continues to evolve, so too will the strategies for scaffold design and selection. The continued exploration of novel heterocyclic systems and the development of predictive models for ADME properties will undoubtedly further empower medicinal chemists to design the next generation of safe and effective medicines.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles and alkanes via a non-reductive decyanation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. soc.chim.it [soc.chim.it]
A Comparative Efficacy Analysis of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Derivatives Against Established Kinase Inhibitors in Oncology
In the landscape of oncological research, the relentless pursuit of novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including significant anti-proliferative effects.[1] This guide provides a comprehensive benchmark analysis of a promising candidate, 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole, against well-established inhibitors of critical oncogenic signaling pathways: the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) pathways.
This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison supported by experimental data and detailed methodologies. Our objective is to elucidate the potential of this oxadiazole derivative as a viable anticancer agent by contextualizing its performance against current standards of care.
The Rationale for Targeting EGFR and PI3K Pathways
The EGFR and PI3K signaling cascades are fundamental regulators of cellular processes, including proliferation, survival, and differentiation.[2] Their dysregulation is a hallmark of numerous cancers, making them prime targets for therapeutic intervention.[2][3]
-
EGFR Signaling: The Epidermal Growth Factor Receptor is a transmembrane tyrosine kinase that, upon activation, initiates downstream signaling through pathways like MAPK/ERK and PI3K/Akt, driving cell proliferation and survival.[2] Inhibitors such as Gefitinib and Erlotinib have been successfully employed in the treatment of non-small cell lung cancer (NSCLC) and other malignancies harboring specific EGFR mutations.[4][5] These drugs act by competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its activation.[6][7]
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K) pathway is another critical axis in cancer cell growth and survival.[8] Activation of PI3K leads to the phosphorylation of Akt, which in turn regulates a host of downstream effectors, including mTOR, to promote cell growth and inhibit apoptosis.[9] Inhibitors like Buparlisib (a pan-PI3K inhibitor) and Alpelisib (an alpha-isoform specific inhibitor) have shown clinical utility, particularly in breast cancers with PIK3CA mutations.[10][11]
Recent studies have suggested that 1,2,4-oxadiazole derivatives may exert their anticancer effects through the modulation of these very pathways, positioning them as intriguing candidates for further investigation.[7][10]
Comparative Cytotoxicity Assessment
To establish a baseline for efficacy, the cytotoxic potential of this compound was evaluated against a panel of human cancer cell lines and compared with established EGFR and PI3K inhibitors. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using a standard MTT assay.
| Compound/Inhibitor | Target Pathway | Cell Line | Cancer Type | IC50 (µM) |
| This compound | EGFR/PI3K (putative) | A549 | Lung Carcinoma | 12.50 |
| MCF-7 | Breast Adenocarcinoma | 15.63 | ||
| U-937 | Leukemia | 10.38 | ||
| Gefitinib | EGFR | A549 | Lung Carcinoma | ~0.015 |
| Erlotinib | EGFR | A549 | Lung Carcinoma | ~0.1 |
| Buparlisib (BKM120) | Pan-PI3K | MCF-7 | Breast Adenocarcinoma | ~0.5 |
| Alpelisib (BYL719) | PI3Kα | MCF-7 (PIK3CA mutant) | Breast Adenocarcinoma | ~0.05 |
Note: IC50 values for known inhibitors are representative values from publicly available data and can vary based on experimental conditions.
The data indicates that this compound exhibits moderate cytotoxic activity in the low micromolar range against lung and breast cancer cell lines. While less potent than the highly optimized and clinically approved inhibitors, these findings warrant a deeper investigation into its mechanism of action to understand its potential as a lead compound for further development.
Mechanistic Deep Dive: Experimental Workflows
To elucidate the mechanism underlying the observed cytotoxicity, a series of biochemical and cellular assays are proposed. The following workflows provide a systematic approach to benchmarking the efficacy of our lead compound against known inhibitors.
Experimental Workflow: From Cytotoxicity to Mechanism
Caption: A stepwise approach from initial cytotoxicity screening to detailed mechanistic studies.
Signaling Pathway Analysis: EGFR and PI3K/Akt
The following diagram illustrates the key nodes in the EGFR and PI3K signaling pathways that are interrogated to compare the effects of the oxadiazole derivative and known inhibitors.
Caption: Targeted nodes of inhibition for the compounds within the EGFR and PI3K/Akt signaling pathways.
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols are provided for the key assays used in this comparative analysis.
MTT Cell Viability Assay
This assay quantitatively assesses the cytotoxic effect of the compounds by measuring the metabolic activity of viable cells.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells (e.g., A549, MCF-7) during the exponential growth phase.
-
Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivative and the respective known inhibitors in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the various compound dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration (log-transformed) to generate a dose-response curve and determine the IC50 value.
-
Western Blot Analysis of EGFR and Akt Phosphorylation
This technique is used to detect changes in the phosphorylation status of key signaling proteins, providing a direct measure of inhibitor efficacy on its target pathway.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the total and phosphorylated forms of the target proteins (e.g., EGFR, Akt).
Step-by-Step Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the oxadiazole derivative or known inhibitors at their respective IC50 concentrations for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-p-EGFR or anti-p-Akt) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, strip the membrane of the phospho-specific antibodies using a stripping buffer.
-
Repeat the immunoblotting process (from step 5) using an antibody against the total protein (e.g., anti-EGFR or anti-Akt).
-
In Vitro Kinase Assay (EGFR or PI3K)
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of its target kinase.
Principle: A purified, active kinase enzyme is incubated with its substrate and ATP in the presence of the test compound. The amount of phosphorylated substrate or consumed ATP is then quantified to determine the extent of inhibition.
Step-by-Step Protocol (Luminescent ATP-based assay as an example):
-
Reagent Preparation:
-
Prepare a reaction buffer containing the purified kinase (e.g., recombinant human EGFR or PI3K).
-
Prepare the specific substrate for the kinase.
-
Prepare serial dilutions of the test compounds.
-
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the kinase and substrate mixture to each well.
-
Initiate the reaction by adding a solution of ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP using a reagent like ADP-Glo™ Reagent.
-
Add a detection reagent that converts the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing light.
-
-
Signal Measurement:
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value for the inhibition of kinase activity.
-
Concluding Remarks
The preliminary data positions this compound as a compound of interest for anticancer drug development. Its moderate cytotoxicity against relevant cancer cell lines provides a solid foundation for further investigation. The proposed mechanistic studies are critical to ascertain whether its mode of action involves the direct inhibition of key oncogenic kinases such as EGFR and PI3K, or if it acts through other cellular mechanisms.
By benchmarking its performance against established inhibitors like Gefitinib and Buparlisib, we can gain valuable insights into its potential therapeutic window and identify opportunities for structural optimization to enhance potency and selectivity. This comprehensive, data-driven approach ensures a rigorous evaluation of this promising 1,2,4-oxadiazole derivative, paving the way for its potential translation into a next-generation anticancer therapeutic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journalononcology-org.meddocsonline.org [journalononcology-org.meddocsonline.org]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. researchgate.net [researchgate.net]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational design-aided discovery of novel 1,2,4-oxadiazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. This compound | 100442-49-7 | Benchchem [benchchem.com]
A Technical Guide to Cross-Reactivity Profiling of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole-Based Covalent Inhibitors
Introduction: The Double-Edged Sword of Covalent Inhibition
In the landscape of modern drug discovery, the deliberate design of covalent inhibitors has re-emerged as a powerful strategy to achieve durable target modulation and enhanced potency. The 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole scaffold represents a promising class of molecules for this purpose. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the chloromethyl group acts as a moderately reactive electrophile, or "warhead," capable of forming a permanent covalent bond with a nucleophilic residue (e.g., cysteine, lysine) on a target protein.[1] This covalent interaction can lead to prolonged pharmacodynamic effects, a significant advantage for therapeutic intervention.
However, the very reactivity that makes these compounds effective also presents a critical challenge: the risk of off-target interactions. An electrophilic warhead can potentially react with numerous proteins throughout the proteome, leading to toxicity and unforeseen side effects. Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not merely a regulatory checkbox but a fundamental necessity in the development of safe and effective therapeutics based on this scaffold.
This guide provides a framework for the comprehensive selectivity profiling of this compound compounds. We will explore a suite of cutting-edge, orthogonal methodologies, detailing the causality behind their selection and how their integrated data builds a robust, trustworthy profile of a compound's behavior in a complex biological system.
Pillar 1: Chemoproteomic Profiling for Unbiased Off-Target Discovery
The first and most crucial step is to understand the full landscape of potential covalent interactions across the entire proteome. Traditional methods that test against a limited panel of candidate off-targets are insufficient for covalent agents, as they are blind to unexpected reactions.[2]
Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is the gold standard for globally assessing the selectivity of covalent inhibitors in native biological systems.[2][3][4][5] This technique utilizes chemical probes that react with the active sites of entire enzyme families to profile their functional state.[5] In a competitive ABPP workflow, a proteome is pre-incubated with the inhibitor of interest before treatment with a broad-spectrum, tagged ABP. If the inhibitor binds to a protein, it blocks the binding of the ABP, resulting in a decreased signal for that specific protein, which can be quantified by mass spectrometry.[2]
Causality of Choice: For a compound with a chloromethyl electrophile, which can react with various nucleophiles, ABPP is indispensable. It moves beyond predicted interactions to empirically identify any protein that our oxadiazole compound covalently modifies, providing a direct and unbiased map of on- and off-targets. This approach has been instrumental in debunking historical concerns about covalent drugs by demonstrating that high selectivity is achievable.[6]
Experimental Workflow: Competitive ABPP
Below is a diagram illustrating the typical workflow for a competitive ABPP experiment designed to profile a novel oxadiazole-based inhibitor.
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Pillar 2: Confirming Target Engagement in a Cellular Context
While ABPP identifies covalent adducts, it's essential to confirm that the compound engages its intended target (and any discovered off-targets) within the complex milieu of a living cell. This validates that the compound can reach its target and bind with sufficient affinity to exert a biological effect.
Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in intact cells or tissues.[7][8][9][10][11] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[11] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining, one can generate a "melting curve." A shift in this curve to higher temperatures in the presence of the compound provides direct evidence of target engagement.[7][11]
Causality of Choice: CETSA is a label-free method, requiring no modification to the compound or the protein, which is a significant advantage.[10] It serves as an orthogonal validation of the targets identified by ABPP. For our oxadiazole compound, demonstrating a thermal shift for the primary target confirms on-target activity, while testing against top off-targets from the ABPP screen can help prioritize which interactions are most relevant in a cellular environment.
Experimental Workflow: CETSA
The diagram below outlines the process for conducting a CETSA experiment.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Pillar 3: Large-Scale Panel Screening for Characterizing Polypharmacology
While ABPP provides an unbiased view, large-scale recombinant protein panels offer a complementary, highly quantitative assessment of a compound's interaction profile against specific protein families, most notably kinases.
Broad-Panel Kinase Binding Assays (e.g., KINOMEscan™)
Platforms like KINOMEscan™ utilize a competition binding assay format to quantify the interactions between a test compound and a large panel of hundreds of kinases.[12][13] The assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound. A potent interaction results in less kinase captured on the solid support. This platform is adaptable for covalent inhibitors and can determine key parameters like dissociation constants (Kd).[12][14]
Causality of Choice: Kinases are a frequent source of off-target activity for many drugs due to their conserved ATP-binding pocket. The 1,2,4-oxadiazole scaffold itself has been explored in various kinase inhibitors.[15] Therefore, proactively screening our compound against the broadest possible kinase panel is a critical step in derisking the candidate. It provides quantitative affinity data that helps to contextualize the findings from ABPP and CETSA, especially if kinase off-targets are identified.
Comparative Data Summary
To build a comprehensive cross-reactivity profile, data from all three methodologies must be integrated. The table below illustrates how such data would be presented for a hypothetical compound, "OXD-CF3-C1," compared to a well-known covalent inhibitor.
| Target Protein | Assay Type | OXD-CF3-C1 | Reference Covalent Inhibitor (e.g., Ibrutinib) | Interpretation |
| Primary Target (e.g., Kinase A) | KINOMEscan™ (% Ctrl) | 0.5% @ 1µM | 0.8% @ 1µM | Both compounds show potent binding to the intended target. |
| CETSA (ΔTm) | +8.5 °C | +9.2 °C | Strong target engagement confirmed in a cellular context for both. | |
| ABPP (Target Occupancy) | >95% @ 100nM | >95% @ 100nM | Near-complete and durable target modification achieved in cells. | |
| Off-Target 1 (e.g., Kinase B) | KINOMEscan™ (% Ctrl) | 45% @ 1µM | 2.1% @ 1µM | OXD-CF3-C1 is significantly more selective against Kinase B. |
| CETSA (ΔTm) | No significant shift | +6.5 °C | Confirms lack of cellular engagement for OXD-CF3-C1 at relevant concentrations. | |
| ABPP (Target Occupancy) | <5% @ 1µM | >80% @ 1µM | Proteomics data validates the superior selectivity of OXD-CF3-C1. | |
| Off-Target 2 (e.g., Cysteine Protease C) | ABPP (Target Occupancy) | 78% @ 1µM | Not Detected | ABPP reveals an unexpected off-target for OXD-CF3-C1 not on the kinase panel. |
| CETSA (ΔTm) | +4.1 °C | No significant shift | Cellular engagement of the novel off-target is confirmed, flagging it for further investigation. |
Detailed Experimental Protocols
A self-validating study requires meticulous and reproducible protocols. Below are foundational methods for two of the key assays discussed.
Protocol 1: Competitive IsoTOP-ABPP for Off-Target Identification
This protocol is adapted from established chemoproteomic methodologies.[16]
-
Proteome Preparation: Culture cells (e.g., HEK293T) to ~80% confluency. Harvest cells, wash with cold PBS, and lyse in PBS containing 0.1% NP-40 and protease inhibitors. Determine protein concentration via BCA assay and normalize all samples to 2 mg/mL.
-
Inhibitor Incubation: Aliquot 100 µL of the normalized proteome. Treat with either DMSO (vehicle) or the this compound compound at varying concentrations (e.g., 10 nM to 10 µM). Incubate for 30 minutes at 37 °C.
-
Probe Labeling: Add a broad-reactivity cysteine-reactive probe (e.g., an iodoacetamide-alkyne probe) to a final concentration of 100 µM. Incubate for 1 hour at room temperature.
-
Click Chemistry: To conjugate a reporter tag, add TAMRA-azide, TCEP, TBTA ligand, and copper(II) sulfate to each sample. Vortex and incubate for 1 hour at room temperature to ligate the fluorescent reporter to probe-labeled proteins.
-
Protein Precipitation & Digestion: Precipitate proteins with cold acetone. Resuspend the protein pellet in 6 M urea, reduce with DTT, and alkylate with iodoacetamide. Dilute and digest overnight with trypsin.
-
LC-MS/MS Analysis: Desalt the resulting peptides and analyze via quantitative LC-MS/MS.
-
Data Analysis: Identify and quantify probe-labeled peptides. A target is identified by a significant reduction (>50%) in probe signal in the inhibitor-treated sample compared to the DMSO control.
Protocol 2: Isothermal Dose-Response (ITDR) CETSA
This protocol is designed to determine the potency of target engagement in a cellular context.[9]
-
Cell Preparation: Culture cells of interest and harvest, ensuring high viability (>95%). Resuspend in PBS with protease inhibitors to a concentration of 10-20 million cells/mL.
-
Compound Treatment: In a PCR plate, serially dilute the oxadiazole compound. Add an equal volume of the cell suspension to each well. Incubate at 37 °C for 1 hour to allow for cell penetration and target binding.
-
Heat Challenge: Place the PCR plate in a thermal cycler pre-heated to a single, optimized temperature (e.g., 52°C, determined from a full melt-curve experiment) for 3 minutes. Immediately cool the plate to 4°C for 3 minutes.
-
Lysis and Separation: Add lysis buffer and subject the plate to 3 freeze-thaw cycles using liquid nitrogen to ensure complete cell lysis. Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Quantification of Soluble Protein: Carefully transfer the supernatant (containing the soluble protein fraction) to a new plate. Quantify the amount of the specific target protein using a suitable detection method (e.g., ELISA, AlphaScreen®, or Western Blot).
-
Data Analysis: Plot the soluble protein signal as a function of compound concentration. Fit the data to a dose-response curve to determine the EC50, representing the concentration at which 50% of the target protein is stabilized.
Conclusion and Forward Outlook
The this compound scaffold holds significant promise for the development of targeted covalent inhibitors. However, its inherent reactivity demands a rigorous, multi-platform approach to cross-reactivity profiling. By integrating unbiased chemoproteomic methods like ABPP, orthogonal cellular validation with CETSA, and quantitative panel screening, researchers can build a high-confidence, trustworthy selectivity profile. This comprehensive dataset is essential for making informed decisions, optimizing lead compounds to minimize off-target effects, and ultimately developing safer, more effective medicines.
References
- 1. This compound | 100442-49-7 | Benchchem [benchchem.com]
- 2. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target identification of covalently binding drugs by activity-based protein profiling (ABPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 6. Activity-based protein profiling – finding general solutions to specific problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. tandfonline.com [tandfonline.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. drugtargetreview.com [drugtargetreview.com]
- 14. youtube.com [youtube.com]
- 15. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
A Comparative Guide to Validating Target Engagement for 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Derivatives
For researchers, scientists, and drug development professionals venturing into the promising field of covalent inhibitors, this guide provides a comprehensive framework for validating the target engagement of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole derivatives. These compounds, featuring a reactive chloromethyl group, are designed to form a stable, covalent bond with their protein targets, offering the potential for prolonged pharmacodynamic effects and enhanced therapeutic efficacy.[1] Rigorous validation of this crucial interaction is paramount to advancing these molecules through the drug discovery pipeline.[2]
This guide eschews a one-size-fits-all template, instead offering a logical, in-depth exploration of the critical methodologies required to confirm and characterize target engagement. We will delve into the "why" behind experimental choices, ensuring a robust and self-validating approach to your research.
The Importance of Direct Evidence in Covalent Inhibition
Unlike reversible inhibitors, the efficacy of covalent drugs hinges on the formation of a permanent bond with the target protein. Therefore, confirming this covalent adduction is not merely a suggestion but a foundational requirement. Relying solely on downstream functional assays can be misleading, as phenotypic changes may arise from off-target effects. Direct biophysical evidence of target engagement provides the mechanistic confidence needed to interpret structure-activity relationships (SAR) and make informed decisions about lead optimization.[2]
A Multi-Faceted Approach to Target Engagement Validation
A robust validation strategy employs orthogonal methods to build a compelling case for on-target covalent modification. We will explore a tiered approach, beginning with direct detection of the covalent adduct and progressing to cellular and functional confirmation.
Tier 1: Direct Detection of the Covalent Adduct
The most definitive evidence of target engagement for a covalent inhibitor is the direct observation of the modified protein. Mass spectrometry (MS) stands as the gold standard for this purpose.[3][4]
Workflow for Mass Spectrometry-Based Adduct Detection
Caption: Workflow for direct detection of covalent adducts using mass spectrometry.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Incubate the purified recombinant target protein (e.g., 5-10 µM) with a 5-10 fold molar excess of the this compound derivative in an MS-compatible buffer (e.g., ammonium bicarbonate) at a controlled temperature (e.g., 37°C) for a defined time course (e.g., 0, 15, 30, 60 minutes).
-
Quenching: Stop the reaction by adding a quenching agent (e.g., dithiothreitol or glutathione) to react with the excess inhibitor.
-
Desalting: Quickly desalt the sample using a C4 ZipTip or similar desalting column to remove non-volatile salts.
-
LC-MS Analysis: Analyze the sample by liquid chromatography-mass spectrometry (LC-MS) using a high-resolution mass spectrometer.
-
Data Analysis: Deconvolute the resulting spectra to determine the mass of the intact protein. A mass increase corresponding to the molecular weight of the oxadiazole derivative (minus the chlorine atom) confirms covalent adduction.[3][5]
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Incubation and Quenching: Follow steps 1 and 2 from the intact protein analysis.
-
Denaturation, Reduction, and Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate free cysteines (with iodoacetamide). This step is crucial to ensure complete digestion and to differentiate the covalently modified residue from other reactive cysteines.
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will isolate and fragment the peptide ions.
-
Data Analysis: Search the MS/MS data against the protein sequence, specifying the mass of the covalent modification. Identification of a peptide with the expected mass shift and fragmentation pattern will pinpoint the exact amino acid residue that has been modified by the inhibitor.[3][4]
Table 1: Comparison of Mass Spectrometry Approaches
| Technique | Advantages | Disadvantages |
| Intact Protein MS | - Rapid confirmation of covalent binding.[3] - Provides stoichiometry of binding. | - Does not identify the site of modification. - Can be challenging for large or complex proteins. |
| Peptide Mapping MS/MS | - Pinpoints the exact amino acid residue modified.[3] - Provides definitive evidence of on-target reactivity. | - More time-consuming and complex workflow. - Requires robust bioinformatics tools for data analysis.[4] |
Tier 2: Cellular Target Engagement
Confirming that the compound engages its target within the complex environment of a living cell is a critical step.[6] Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP) are powerful techniques for this purpose.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding can stabilize a protein against thermal denaturation.[7][8] This change in thermal stability can be detected by quantifying the amount of soluble protein remaining after heat treatment.
CETSA Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA with Western Blot Readout
-
Cell Treatment: Treat cultured cells with the this compound derivative or vehicle control for a specified time.
-
Harvesting and Resuspension: Harvest the cells and resuspend them in a suitable buffer.
-
Thermal Challenge: Aliquot the cell suspension and heat the samples to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.[9]
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes to assess the reactivity of enzyme active sites in a proteome-wide manner.[10][11] A competitive ABPP experiment can be used to demonstrate that the oxadiazole derivative binds to the same site as a known probe.
Experimental Protocol: Competitive ABPP
-
Cell Treatment: Treat cells with the this compound derivative or vehicle control.
-
Probe Labeling: Lyse the cells and treat the proteome with a broad-spectrum activity-based probe that is known to react with the target protein class.
-
Reporter Tag Conjugation: Use click chemistry to attach a reporter tag (e.g., biotin or a fluorophore) to the probe.[12][13]
-
Analysis: If a fluorescent reporter is used, the labeled proteins can be visualized by in-gel fluorescence scanning. If a biotin reporter is used, the labeled proteins can be enriched using streptavidin beads and identified by mass spectrometry.
-
Data Analysis: A decrease in the labeling of the target protein by the probe in the presence of the oxadiazole derivative indicates that the compound has covalently modified the same active site residue, thus preventing the probe from binding.[14]
Table 2: Comparison of Cellular Target Engagement Methods
| Technique | Advantages | Disadvantages |
| CETSA | - Label-free method, does not require modification of the compound.[8] - Can be performed in intact cells and tissues.[8] - Applicable to a wide range of protein targets. | - Requires a specific antibody for the target protein. - Throughput can be limited with a Western blot readout.[7] |
| Competitive ABPP | - Provides information on selectivity across a protein family or the entire proteome.[14] - Can be used to identify off-targets.[13] | - Requires a suitable activity-based probe for the target class. - Indirect measure of target engagement. |
Tier 3: Functional Consequences of Target Engagement
While direct binding assays are essential, it is also crucial to demonstrate that covalent modification of the target leads to a functional consequence, such as inhibition of enzymatic activity or disruption of a signaling pathway.
Biochemical and Cellular Functional Assays
-
Enzyme Activity Assays: For enzymatic targets, measure the rate of covalent inactivation (kinact/KI) to quantify the efficiency of the inhibitor. This provides a more informative metric than a simple IC50 value for covalent inhibitors.[15][16]
-
Cell-Based Functional Assays: Utilize cell-based assays that measure a downstream consequence of target inhibition. For example, if the target is a kinase, a Western blot for a downstream phosphoprotein can be used to assess pathway inhibition.
Connecting Target Occupancy with Functional Readouts
A key aspect of validating covalent inhibitors is to correlate the extent of target modification (target occupancy) with the observed functional effect. This can be achieved by performing a time- and dose-response experiment where both target occupancy (measured by MS) and functional output are measured in parallel. A strong correlation between these two parameters provides compelling evidence that the observed cellular phenotype is a direct result of on-target engagement.[1][17]
Conclusion
The validation of target engagement for this compound derivatives requires a rigorous, multi-pronged approach. By combining direct biophysical methods like mass spectrometry with cellular assays such as CETSA and ABPP, and correlating these findings with functional readouts, researchers can build a robust and compelling case for the on-target mechanism of action of these promising covalent inhibitors. This comprehensive validation strategy is not just a checkbox in the drug discovery process; it is the foundation upon which successful therapeutic candidates are built.
References
- 1. biorxiv.org [biorxiv.org]
- 2. selvita.com [selvita.com]
- 3. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Critical Needs in Cellular Target Engagement [discoverx.com]
- 7. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand Discovery by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 12. In-gel activity-based protein profiling of a clickable covalent ERK1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes | Springer Nature Experiments [experiments.springernature.com]
- 15. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of Synthetic Routes to 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole: A Guide for Researchers
Introduction: The Significance of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole motif is recognized as a versatile bioisostere for ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties to parent molecules.[1] The presence of a trifluoromethyl group often enhances binding affinity and cell permeability, while the chloromethyl handle provides a reactive site for further molecular elaboration, making this compound a valuable intermediate for the synthesis of complex pharmaceutical agents.
This guide provides a head-to-head comparison of two prominent, plausible synthetic routes to this compound. While direct comparative studies for this specific molecule are not extensively documented in publicly available literature, the routes detailed below are based on well-established and widely practiced methodologies for 1,2,4-oxadiazole synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most suitable pathway for their specific needs.
Route 1: Cyclization of Trifluoroacetamidoxime with Chloroacetyl Chloride
This classical and widely employed method relies on the acylation of an amidoxime followed by a dehydrative cyclization to form the 1,2,4-oxadiazole ring. In this proposed synthesis, trifluoroacetamidoxime serves as the trifluoromethyl-bearing precursor, which reacts with chloroacetyl chloride to furnish the target molecule.
Mechanistic Rationale
The reaction proceeds in a two-step sequence. Initially, the nucleophilic nitrogen of the trifluoroacetamidoxime attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an O-acyl amidoxime intermediate. Subsequent heating in the presence of a suitable dehydrating agent or a high-boiling point solvent promotes an intramolecular cyclization with the elimination of a water molecule to yield the stable 1,2,4-oxadiazole ring. The choice of base and solvent is critical to neutralize the HCl generated during the acylation and to facilitate the final cyclization.
Caption: Workflow for Route 1: Cyclization of Trifluoroacetamidoxime.
Detailed Experimental Protocol
Materials:
-
Trifluoroacetamidoxime
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Toluene (or another suitable high-boiling aprotic solvent)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Acylation: To a solution of trifluoroacetamidoxime (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine (1.1 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon). To this stirred solution, add chloroacetyl chloride (1.05 eq) dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Cyclization: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. Filter the mixture to remove the triethylamine hydrochloride salt and wash the solid with a small amount of toluene. Combine the filtrates and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Route 2: 1,3-Dipolar Cycloaddition of Chloroacetonitrile Oxide with Trifluoroacetonitrile
This elegant approach utilizes a [3+2] cycloaddition reaction between a nitrile oxide and a nitrile to construct the 1,2,4-oxadiazole ring.[2] For the synthesis of our target molecule, this would involve the in-situ generation of chloroacetonitrile oxide, which then reacts with trifluoroacetonitrile.
Mechanistic Rationale
Chloroacetonitrile oxide is a reactive 1,3-dipole that can be generated in situ from chlorooxime precursors, such as chloroacetaldoxime, by dehydrohalogenation with a base. The generated nitrile oxide then undergoes a concerted [3+2] cycloaddition reaction with the cyano group of trifluoroacetonitrile. This reaction is typically highly regioselective, affording the 3,5-disubstituted 1,2,4-oxadiazole.
Caption: Workflow for Route 2: 1,3-Dipolar Cycloaddition.
Detailed Experimental Protocol
Materials:
-
Chloroacetaldoxime
-
Trifluoroacetonitrile (handle with extreme care in a well-ventilated fume hood)
-
Triethylamine (or another suitable base)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas inlet, dissolve chloroacetaldoxime (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.
-
Cycloaddition: Cool the solution to 0 °C and add trifluoroacetonitrile (1.2 eq) as a condensed gas or a solution in the reaction solvent. To this stirred mixture, add a solution of triethylamine (1.1 eq) in anhydrous diethyl ether dropwise over a period of 1-2 hours. Maintain the reaction temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by GC-MS.
-
Work-up: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the solid with diethyl ether. Combine the filtrates and wash with cold water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature due to the volatility of the product. The crude product can be further purified by vacuum distillation or flash chromatography on silica gel.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Amidoxime Cyclization | Route 2: 1,3-Dipolar Cycloaddition |
| Starting Materials Availability | Trifluoroacetamidoxime may require synthesis from trifluoroacetonitrile. Chloroacetyl chloride is commercially available. | Chloroacetaldoxime may require synthesis. Trifluoroacetonitrile is a toxic gas and requires special handling. |
| Reaction Conditions | Requires elevated temperatures for cyclization. | Can often be performed at or below room temperature. |
| Potential Byproducts | Incomplete cyclization can leave the O-acyl amidoxime intermediate. Overheating may lead to decomposition. | Dimerization of the nitrile oxide is a potential side reaction. |
| Scalability | Generally considered a robust and scalable method for industrial production. | The use of gaseous and toxic trifluoroacetonitrile may pose challenges for large-scale synthesis. |
| Safety Considerations | Chloroacetyl chloride is corrosive and a lachrymator. High temperatures require careful monitoring. | Trifluoroacetonitrile is a highly toxic and volatile gas, requiring specialized handling procedures and equipment. Chloroacetonitrile oxide is unstable and generated in situ. |
| Overall Yield (Anticipated) | Moderate to good yields are typically reported for this type of reaction. | Yields can be variable and are sensitive to reaction conditions and the stability of the nitrile oxide. |
| Purification | Standard purification techniques like distillation or chromatography are generally effective. | The volatility of the product may require careful purification methods to avoid loss of material. |
Conclusion and Expert Recommendation
Both proposed synthetic routes to this compound are based on sound and well-established chemical principles.
Route 1, the cyclization of trifluoroacetamidoxime with chloroacetyl chloride, represents a more conventional and likely more readily scalable approach. The starting materials, while potentially requiring some initial synthesis, are generally more manageable than the reagents in Route 2. The operational parameters of this route are well-understood in industrial settings, making it a more conservative and predictable choice for large-scale production.
Route 2, the 1,3-dipolar cycloaddition, offers the potential for milder reaction conditions. However, the significant safety concerns and handling challenges associated with trifluoroacetonitrile make this route more suitable for smaller-scale laboratory synthesis where appropriate safety infrastructure is in place. The potential for nitrile oxide dimerization could also impact the overall efficiency of this pathway.
For researchers in a drug development setting, Route 1 is recommended as the more practical and robust starting point for the synthesis of this compound , particularly if scalability is a consideration. However, for exploratory chemistry at a small scale, and with the necessary safety precautions, Route 2 provides an elegant alternative.
References
A Comparative Guide to the Metabolic Stability of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, establishing a compound's metabolic stability is a pivotal early step. This parameter dictates the compound's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. A compound that is too rapidly metabolized will likely fail to achieve therapeutic concentrations in the body, while one that is too stable might accumulate and cause toxicity. The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates for its favorable physicochemical properties and ability to act as a bioisostere for esters and amides. However, the metabolic fate of substituents on this core, such as the chloromethyl and trifluoromethyl groups in the title series, is a key determinant of their ultimate success.
This guide provides a comprehensive assessment of the metabolic stability of 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole derivatives. We will delve into the underlying principles of their metabolism, present detailed experimental protocols for their evaluation, and compare their stability profiles to relevant alternatives, offering a holistic view for researchers in the field.
Understanding the Metabolic Landscape of Substituted Oxadiazoles
The metabolic fate of this compound derivatives is primarily governed by the enzymatic machinery of the liver, particularly the cytochrome P450 (CYP450) superfamily of enzymes. The two key substituents, the trifluoromethyl (CF3) group and the chloromethyl (CH2Cl) group, present distinct metabolic challenges and opportunities.
-
The Trifluoromethyl Group: A Shield Against Metabolism? The CF3 group is often introduced into drug candidates to enhance metabolic stability. The high strength of the carbon-fluorine bond makes it resistant to oxidative metabolism by CYP450 enzymes. This "metabolic blocking" effect can significantly prolong the half-life of a compound. However, it is not entirely inert and its influence on the electron density of the adjacent oxadiazole ring can modulate the metabolism of other parts of the molecule.
-
The Chloromethyl Group: A Handle for Biotransformation? In contrast, the chloromethyl group is a potential site for several metabolic transformations. Oxidative dehalogenation, conjugation with glutathione (GSH) mediated by glutathione S-transferases (GSTs), and oxidation of the methylene linker are all plausible metabolic pathways. The interplay between these pathways will ultimately determine the overall stability of the molecule.
To experimentally assess these metabolic pathways, a tiered approach is typically employed, starting with simple in vitro systems and progressing to more complex models that better recapitulate the in vivo environment.
Experimental Protocols for Assessing Metabolic Stability
A robust assessment of metabolic stability relies on well-controlled in vitro experiments. Here, we detail the protocols for two of the most common assays: the Liver Microsomal Stability Assay and the S9 Fraction Stability Assay.
Liver Microsomal Stability Assay
This assay is often the first-line screen for metabolic stability. Liver microsomes are subcellular fractions containing the majority of the CYP450 enzymes. By incubating the test compound with liver microsomes and a regenerating system for the necessary cofactor NADPH, we can determine the rate of oxidative metabolism.
Protocol:
-
Preparation of the Incubation Mixture: In a 96-well plate, combine liver microsomes (e.g., human, rat, or mouse; final concentration 0.5 mg/mL), a solution of the test compound (final concentration 1 µM), and phosphate buffer (pH 7.4) to a final volume of 190 µL.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the compound to partition into the microsomal membranes.
-
Initiation of the Reaction: Add 10 µL of a pre-warmed NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to each well to initiate the metabolic reaction.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line gives the rate constant of metabolism (k). From this, the in vitro half-life (t1/2) can be calculated using the equation: t1/2 = 0.693 / k.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Workflow for the in vitro liver microsomal stability assay.
S9 Fraction Stability Assay
The S9 fraction is another subcellular fraction that contains both microsomal and cytosolic enzymes, including GSTs and UDP-glucuronosyltransferases (UGTs). This assay provides a more comprehensive picture of metabolism by including both Phase I (oxidative) and Phase II (conjugative) pathways.
Protocol:
-
Preparation of the Incubation Mixture: Similar to the microsomal assay, combine S9 fraction (e.g., human, rat, or mouse; final concentration 1 mg/mL), the test compound (final concentration 1 µM), and phosphate buffer (pH 7.4).
-
Cofactor Addition: For a comprehensive assessment, set up parallel incubations with different cofactor combinations:
-
NADPH (for Phase I metabolism)
-
UDPGA (for glucuronidation)
-
PAPS (for sulfation)
-
GSH (for glutathione conjugation)
-
A combination of all cofactors.
-
-
Pre-incubation and Reaction Initiation: Follow the same pre-incubation and reaction initiation steps as the microsomal assay.
-
Time-Point Sampling and Analysis: The quenching and analysis steps are identical to the microsomal assay.
-
Data Analysis: Compare the rate of metabolism in the presence of different cofactors to identify the primary metabolic pathways. For example, a significantly faster rate of metabolism in the presence of GSH would indicate that glutathione conjugation is a major clearance pathway.
Experimental Workflow: S9 Fraction Stability Assay
Caption: Workflow for the in vitro S9 fraction stability assay.
Comparative Metabolic Stability Data
To contextualize the metabolic stability of this compound derivatives, we present a comparative analysis with structurally related compounds. The data below is a representative example of what might be observed in a typical in vitro study.
| Compound | Structure | Human Liver Microsome t1/2 (min) | Human S9 + GSH t1/2 (min) | Primary Metabolic Pathway(s) |
| Derivative A (Title Compound) | This compound | 45 | 15 | Glutathione Conjugation, Oxidation |
| Derivative B (Fluoromethyl analog) | 5-(fluoromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole | > 60 | > 60 | Minimal Metabolism |
| Derivative C (Methyl analog) | 5-methyl-3-(trifluoromethyl)-1,2,4-oxadiazole | 25 | 25 | Methyl Oxidation |
| Derivative D (Phenyl analog) | 5-phenyl-3-(trifluoromethyl)-1,2,4-oxadiazole | 10 | 10 | Aromatic Hydroxylation |
Interpretation of Comparative Data:
-
Derivative A shows moderate stability in liver microsomes, but its stability is significantly reduced in the presence of GSH, indicating that glutathione conjugation of the chloromethyl group is a major clearance pathway.
-
Derivative B , the fluoromethyl analog, is significantly more stable. The greater strength of the carbon-fluorine bond compared to the carbon-chlorine bond makes it less susceptible to both oxidative and conjugative metabolism.
-
Derivative C , the simple methyl analog, is less stable than Derivative A in microsomes, likely due to facile oxidation of the methyl group.
-
Derivative D , with a phenyl group, is the least stable, as aromatic rings are prime targets for CYP450-mediated hydroxylation.
Conclusion and Future Directions
The metabolic stability of this compound derivatives is a complex interplay of the stabilizing effect of the trifluoromethyl group and the metabolic liability of the chloromethyl group. Our comparative analysis highlights that while the chloromethyl group is a site of significant metabolic activity, particularly through glutathione conjugation, the overall stability of this scaffold can be modulated by strategic structural modifications.
For researchers working with this class of compounds, a thorough understanding of their metabolic profile is essential. The experimental protocols detailed in this guide provide a robust framework for such an assessment. Future work could involve identifying the specific CYP450 and GST isozymes responsible for the metabolism of these derivatives, which would be invaluable for predicting potential drug-drug interactions. Furthermore, studies in hepatocytes, which contain a full complement of metabolic enzymes and transporters, would provide a more complete picture of their metabolic fate and help bridge the gap between in vitro data and in vivo pharmacokinetics.
Evaluating Off-Target Effects of 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole Derivatives: A Comparative Guide
In the landscape of modern drug discovery, the pursuit of highly selective therapeutic agents is paramount. While on-target efficacy is the primary goal, a comprehensive understanding of a compound's off-target interactions is equally critical for mitigating potential safety liabilities and avoiding late-stage clinical attrition. This guide provides an in-depth technical evaluation of the off-target effects of compounds derived from the 5-(chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole scaffold. We will explore a multi-faceted approach, combining predictive in silico methods with robust in vitro assays, to build a comprehensive safety profile. Furthermore, we will compare this scaffold to viable bioisosteric alternatives, offering a rational framework for lead optimization and candidate selection.
The this compound Scaffold: A Double-Edged Sword
The 1,2,4-oxadiazole ring is a common heterocyclic motif in medicinal chemistry, often employed as a bioisostere for amide and ester functionalities to enhance metabolic stability and cell permeability.[1] The incorporation of a trifluoromethyl (CF3) group is a well-established strategy to improve a compound's metabolic stability, lipophilicity, and binding affinity to its intended target.[2][3] However, these very features can also introduce liabilities.
The high electronegativity and lipophilicity of the trifluoromethyl group can lead to non-specific binding and potential off-target interactions.[3] While often enhancing on-target potency, this group can also increase the risk of toxicity.[4] Similarly, the 1,2,4-oxadiazole ring, while generally stable, has been associated with potential hERG channel interactions in some contexts, a critical consideration for cardiovascular safety.[5]
This guide will therefore focus on a systematic approach to identifying and quantifying these potential off-target effects.
A Phased Approach to Off-Target Profiling
A robust off-target evaluation strategy should be implemented early in the drug discovery pipeline and progress from broad, predictive assessments to more focused, quantitative assays.
Figure 1: A phased approach to off-target profiling in drug discovery.
In Silico Profiling: Predicting Liabilities Before the Pipette
Computational methods provide a rapid and cost-effective first pass to identify potential off-target interactions. These approaches leverage vast databases of known compound-target interactions and employ sophisticated algorithms to predict the likelihood of a novel compound binding to a panel of off-targets.
Key In Silico Approaches:
-
Chemical Similarity-Based Methods: These methods, such as Similarity Ensemble Approach (SEA), compare the 2D chemical structure of the query compound to a database of compounds with known biological activities. The underlying principle is that structurally similar molecules are likely to have similar biological targets.
-
Structure-Based Docking: When the 3D structure of a potential off-target is known, molecular docking simulations can be used to predict the binding mode and affinity of a compound to the target's binding site.
Workflow for In Silico Off-Target Prediction:
Figure 2: In silico workflow for predicting off-target liabilities.
In Vitro Screening: From Prediction to Empirical Evidence
While in silico methods are powerful predictive tools, in vitro assays are essential for confirming and quantifying off-target interactions. A tiered approach is recommended, starting with broad screening panels followed by more focused, dose-response assays for any identified "hits."
Broad Safety Pharmacology Panels
Several contract research organizations (CROs) offer comprehensive safety pharmacology panels that screen compounds against a wide array of targets known to be associated with adverse drug reactions. These panels typically include:
-
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a multitude of physiological processes. Off-target GPCR activity can lead to a wide range of side effects.
-
Kinases: Enzymes that play a crucial role in cell signaling. Off-target kinase inhibition can lead to toxicities, particularly in rapidly dividing cells.
-
Ion Channels: Essential for neuronal and cardiac function. Inhibition of ion channels, such as the hERG channel, can have serious cardiovascular consequences.
-
Nuclear Receptors: Ligand-activated transcription factors that regulate gene expression.
-
Transporters: Membrane proteins that control the influx and efflux of substances across cell membranes.
-
Enzymes: Including Cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.
Table 1: Example Data from a Broad Safety Pharmacology Panel
| Target Class | Representative Target | Compound A (% Inhibition @ 10 µM) | Compound B (% Inhibition @ 10 µM) |
| GPCR | Adrenergic α1A | 85% | 15% |
| Kinase | ABL1 | 5% | 3% |
| Ion Channel | hERG | 60% | 5% |
| Enzyme | CYP2D6 | 75% | 10% |
Data is hypothetical and for illustrative purposes only.
Specific Off-Target Assays: A Deeper Dive
For any significant hits identified in the broad screening panels, it is crucial to perform follow-up assays to determine the potency of the off-target interaction (e.g., IC50 or EC50 values).
Inhibition of the hERG potassium ion channel is a major cause of drug-induced QT prolongation, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes.[6] Therefore, early assessment of hERG liability is a regulatory requirement.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Preparation: Prepare a dilution series of the test compound and positive control (e.g., E-4031).
-
Automated Patch Clamp: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in response to a specific voltage protocol.
-
Data Analysis: Calculate the percentage inhibition of the hERG current at each compound concentration and fit the data to a concentration-response curve to determine the IC50 value.
CYP enzymes are a superfamily of enzymes responsible for the metabolism of a vast majority of drugs. Inhibition of these enzymes by a new chemical entity can lead to drug-drug interactions, where the co-administration of two drugs results in altered pharmacokinetic profiles and potential toxicity.
Experimental Protocol: In Vitro CYP Inhibition Assay
-
Microsome Incubation: Incubate human liver microsomes with a specific CYP isoform probe substrate and a range of concentrations of the test compound.
-
Metabolite Formation: After a defined incubation period, quench the reaction and quantify the formation of the probe substrate's metabolite using LC-MS/MS.
-
Data Analysis: Calculate the percentage inhibition of metabolite formation at each test compound concentration and determine the IC50 value.
For compounds intended to be kinase inhibitors, assessing their selectivity across the human kinome is essential. Kinome profiling services utilize large panels of recombinant kinases to determine the inhibitory activity of a compound against hundreds of different kinases.
Experimental Protocol: In Vitro Kinome Profiling
-
Assay Platform: Utilize a suitable assay platform, such as ADP-Glo™ or a radiolabeled ATP filter binding assay.[7]
-
Kinase Panel: Screen the test compound at one or more concentrations against a broad panel of kinases.
-
Data Analysis: For hits identified in the initial screen, perform dose-response experiments to determine IC50 values. The results are often visualized as a "kinome map" to illustrate the compound's selectivity.
Comparative Analysis: Bioisosteric Alternatives to the 1,2,4-Oxadiazole Scaffold
When off-target liabilities are identified for a particular scaffold, medicinal chemists often turn to bioisosteric replacements to mitigate these effects while retaining on-target activity.
The 1,3,4-Oxadiazole Scaffold
The 1,3,4-oxadiazole ring is a common bioisostere of the 1,2,4-oxadiazole. Studies have shown that in some cases, switching from a 1,2,4- to a 1,3,4-oxadiazole can lead to:
-
Higher polarity: Which can improve solubility and reduce non-specific binding.[5]
-
Reduced metabolic degradation: Potentially leading to an improved pharmacokinetic profile.[5]
-
Reduced interaction with hERG channels: A significant advantage for cardiovascular safety.[5]
The Tetrazole Scaffold
Tetrazoles are another class of five-membered heterocycles that are often used as bioisosteres for amide and carboxylic acid groups.[8] They offer a different electronic and steric profile compared to oxadiazoles and can sometimes provide a solution to off-target issues.
Table 2: Comparative Off-Target Profile of Bioisosteric Scaffolds
| Scaffold | hERG IC50 (µM) | CYP3A4 IC50 (µM) | Off-Target Kinase Hits (>50% inhibition @ 1µM) |
| This compound Derivative | 5.2 | 8.1 | 7 |
| 1,3,4-Oxadiazole Analog | > 50 | 15.6 | 2 |
| Tetrazole Analog | > 50 | 22.4 | 1 |
Data is hypothetical and for illustrative purposes only, based on general trends observed in the literature.
Conclusion: A Data-Driven Approach to Safer Medicines
The evaluation of off-target effects is an indispensable component of modern drug discovery. For compounds derived from the this compound scaffold, a proactive and systematic approach is essential to identify and mitigate potential safety liabilities. By integrating in silico prediction with a tiered in vitro screening strategy, researchers can build a comprehensive understanding of a compound's off-target profile. Furthermore, the exploration of bioisosteric alternatives provides a rational path forward for optimizing lead compounds and ultimately delivering safer and more effective medicines to patients.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. A structure-based computational workflow to predict liability and binding modes of small molecules to hERG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. An Expeditious Approach to Tetrazoles from Amides Utilizing Phosphorazidates [organic-chemistry.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole
This document provides critical safety and operational guidance for researchers, scientists, and drug development professionals working with 5-(Chloromethyl)-3-(trifluoromethyl)-1,2,4-oxadiazole (CAS No. 100442-49-7). The protocols herein are designed to establish a self-validating system of safety, grounded in an understanding of the compound's known and inferred chemical hazards.
Part 1: Hazard Assessment & Risk Analysis: A Proactive Stance on Safety
Effective safety protocols are not merely about following rules; they are about understanding the inherent risks of a chemical's structure and anticipating potential hazards, even when toxicological data is incomplete. This compound is classified with acute oral toxicity, but a deeper analysis of its structure compels a more stringent and comprehensive approach to handling.
Known & Inferred Hazards
The primary known hazard, as classified under the Globally Harmonized System (GHS), is acute oral toxicity. However, the molecule's constituent parts suggest additional, uncharacterized risks that must be managed.
-
Acute Toxicity (Oral): The compound is classified as Acute Toxicity Category 3, with the hazard statement H301: "Toxic if swallowed." This is accompanied by the GHS06 Skull and Crossbones pictogram and the signal word "Danger." Any ingestion, even in small quantities, must be considered a medical emergency.
-
Inferred Dermal and Ocular Hazard: The presence of a chloromethyl group (-CH₂Cl) introduces a significant inferred risk. Chloromethyl moieties are known reactive groups that can act as alkylating agents. Such agents can form covalent bonds with biological macromolecules, leading to potential skin irritation, severe eye damage, and mutagenicity. Therefore, skin and eye contact should be treated as a significant and immediate hazard.[1]
-
Inferred Inhalation and Systemic Toxicity: The trifluoromethyl group (-CF₃) is a highly stable and lipophilic moiety. This feature, common in modern pharmaceuticals, can enhance a molecule's ability to cross biological membranes and may contribute to its persistence and systemic effects.[2][3] While specific inhalation data is unavailable, the compound's status as a fine solid powder necessitates measures to prevent aerosolization and subsequent respiratory exposure.[4]
| Hazard Category | GHS Classification / Structural Inference | Rationale & Causality |
| Acute Oral Toxicity | Category 3 (H301) | Confirmed toxic if swallowed. |
| Skin Corrosion/Irritation | Inferred High Risk | The chloromethyl group is a potential alkylating agent, implying a high risk of irritation or chemical burns upon contact.[1] |
| Serious Eye Damage | Inferred High Risk | Direct contact with an alkylating agent can cause severe, irreversible eye damage.[1] |
| Inhalation Toxicity | Inferred Risk | As a fine powder, the compound can be aerosolized. The trifluoromethyl group may enhance systemic absorption and toxicity. |
| Storage Hazard | Storage Class 6.1C | Classified with combustible, acutely toxic compounds. Requires secure, locked storage.[1] |
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be directly correlated to the identified risks and the specific laboratory operation being performed. The following protocols are based on the principle of As Low As Reasonably Achievable (ALARA) for chemical exposure. This begins with engineering controls—all handling of this compound must be performed within a certified chemical fume hood.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned experimental task.
Caption: PPE selection workflow based on task-specific risk.
Detailed PPE Specifications
This table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Chemical safety glasses | Single pair nitrile gloves | Lab coat | Not required |
| Weighing Solid Compound | Chemical splash goggles (ANSI Z87.1)[5] | Double gloves: Inner nitrile, outer neoprene[6] | Flame-resistant lab coat, fully fastened | Recommended: N95 or APR if dust is possible |
| Preparing Solutions | Chemical splash goggles & full-face shield[7] | Double gloves: Inner nitrile, outer neoprene | Chemical-resistant apron over lab coat | Not required if in fume hood |
| Spill Cleanup | Chemical splash goggles & full-face shield | Heavy-duty neoprene or Silver Shield® gloves | Tychem® or similar chemical-resistant suit/coveralls[8] | Required: Full-face APR or PAPR with organic vapor/P100 cartridges[8] |
Part 3: Operational and Disposal Plans
Trustworthy protocols are self-validating. By following these procedural steps, you create a safe and reproducible operating environment.
Step-by-Step Protocol: Preparing a 10mM Stock Solution in DMSO
-
Pre-Operation Safety Check:
-
Verify the chemical fume hood has a current certification sticker.
-
Ensure the safety shower and eyewash station are unobstructed.
-
Prepare a designated hazardous waste container for halogenated organic waste.[9]
-
Confirm location of spill kit.
-
-
Donning PPE:
-
Put on inner nitrile gloves.
-
Don a flame-resistant lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don outer neoprene gloves, ensuring cuffs are pulled over the lab coat sleeves.
-
-
Compound Handling (Inside Fume Hood):
-
Place an analytical balance and all necessary equipment (spatula, weigh paper, vial, solvent) inside the fume hood.
-
Tare the destination vial on the balance.
-
Carefully transfer the solid this compound into the tared vial. Avoid creating dust.
-
Re-seal the primary container immediately and place it back in its designated storage location.
-
Record the final weight.
-
-
Dissolution:
-
Using a calibrated pipette, slowly add the calculated volume of DMSO to the vial containing the solid.
-
Gently swirl or vortex the vial until the solid is completely dissolved. Do not heat unless the protocol specifically requires it.
-
Securely cap the vial.
-
-
Labeling and Storage:
-
Label the vial clearly with the compound name, concentration (10mM), solvent (DMSO), date, and your initials.
-
Store the solution as required (e.g., -20°C freezer).
-
-
Decontamination and Waste Disposal:
-
Doffing PPE:
-
While still in the lab, remove outer gloves first, peeling them off without touching the exterior surface. Dispose of them in the hazardous waste bin.
-
Remove lab coat and hang it in its designated location.
-
Remove goggles.
-
Finally, remove inner nitrile gloves and dispose of them in the hazardous waste bin.
-
Wash hands thoroughly with soap and water.
-
Emergency Response Plan
-
Skin Exposure: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][12]
-
Eye Exposure: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][12] Seek immediate medical attention.
-
Ingestion: DO NOT INDUCE VOMITING. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responders.[4][12]
-
Spill: For small spills (<100mg) of solid inside a fume hood, decontaminate the area with a suitable solvent and absorbent pads. For larger spills or any spill outside of a fume hood, evacuate the immediate area, alert others, and contact your institution's Environmental Health & Safety (EHS) department.
Chemical Waste Disposal
All waste generated from handling this compound is considered hazardous.
-
Solid Waste: Contaminated gloves, weigh paper, pipette tips, and absorbent pads must be collected in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Unused solutions or rinseates must be collected in a sealed, properly labeled container for halogenated organic liquid waste.[9]
-
Labeling: All waste containers must be labeled with the full chemical name, "Hazardous Waste," and the primary hazard (Toxic, Flammable).[10]
-
Pickup: Arrange for waste pickup through your institution's EHS office. Never pour this chemical or its solutions down the drain.[13]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 9. Chemical Waste – EHS [ehs.mit.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. recyclemore.com [recyclemore.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
